molecular formula C8H7FO2S B3040858 3-Fluoro-4-(methylthio)benzoic acid CAS No. 244606-32-4

3-Fluoro-4-(methylthio)benzoic acid

Cat. No.: B3040858
CAS No.: 244606-32-4
M. Wt: 186.21 g/mol
InChI Key: MKUGRANLNUATJF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)benzoic acid (CAS 244606-32-4) is a high-purity fluorinated aromatic building block designed for advanced research and development applications. This compound features a benzoic acid core simultaneously substituted with a fluorine atom and a methylthio group, creating a versatile scaffold for synthetic chemistry. With a molecular formula of C8H7FO2S and a molecular weight of 186.21 g/mol, it offers researchers a unique combination of electronic and steric properties for molecular design . This compound serves as a critical precursor in medicinal chemistry, particularly in the structure-activity relationship (SAR) studies of novel therapeutic agents. The fluorine atom can enhance metabolic stability and modulate membrane permeability, while the methylthio group provides a handle for further functionalization. Researchers utilize it in crystal engineering and the synthesis of pharmaceutical cocrystals, as fluorobenzoic acid derivatives are known to form stable crystalline salts with nitrogen-containing heterocycles like piperazine, potentially improving the physicochemical properties of active pharmaceutical ingredients (APIs) . It is also valuable in materials science for developing organic electronic materials and supramolecular architectures, where the fluorine and sulfur atoms facilitate specific intermolecular interactions. Specifications: • CAS Number: 244606-32-4 • Molecular Formula: C8H7FO2S • Molecular Weight: 186.21 g/mol • Purity: ≥95% Please Note: This product is intended for research purposes only and is not classified as a drug, cosmetic, or for human or veterinary therapeutic use.

Properties

IUPAC Name

3-fluoro-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUGRANLNUATJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(methylthio)benzoic acid is a fascinating small molecule with potential applications in medicinal chemistry and drug discovery. Its structure, which combines a fluorinated benzoic acid scaffold with a methylthio group, suggests a unique profile of physicochemical properties that could be advantageous for developing novel therapeutic agents. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Similarly, the methylthio group can serve as a versatile functional handle and influence a molecule's electronic properties and lipophilicity.[4][5][6]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule, this guide will leverage data from its close structural analogues, 3-Fluorobenzoic acid and 4-(Methylthio)benzoic acid, to provide well-grounded estimations. Furthermore, we will delve into the established experimental protocols for determining these crucial parameters and discuss the utility of computational prediction methods.

Molecular Structure and Key Physicochemical Properties

The foundational step in understanding the behavior of any compound is to analyze its structure and predict its fundamental physicochemical characteristics.

Chemical Structure:

Chemical structure of this compound

A comprehensive search of chemical databases and literature reveals a scarcity of experimentally determined physicochemical data for this compound. However, by examining its constituent parts and closely related analogues, we can construct a reliable estimated profile.

PropertyEstimated ValueData from AnaloguesRationale for Estimation
Molecular Formula C₈H₇FO₂S-Derived from the chemical structure.
Molecular Weight 186.21 g/mol -Calculated from the molecular formula.
Melting Point (°C) 175 - 1903-Fluorobenzoic acid: 122-124 °C[4] 4-(Methylthio)benzoic acid: 192-196 °C[] 3-Fluoro-4-methylbenzoic acid: 169-171 °C[1]The introduction of the methylthio group is expected to significantly increase the melting point compared to 3-fluorobenzoic acid due to increased molecular weight and potential for intermolecular interactions. The value is likely to be closer to that of 4-(methylthio)benzoic acid.
Boiling Point (°C) > 3004-(Methylthio)benzoic acid: ~336 °C (estimated)[8]Due to the high melting point and the presence of a carboxylic acid group capable of strong hydrogen bonding, the boiling point is expected to be high.
pKa 3.5 - 4.03-Fluorobenzoic acid: 3.86[9] 4-(Methylthio)benzoic acid: ~4.1 (estimated from similar compounds)The electron-withdrawing nature of the fluorine at the meta position will lower the pKa (increase acidity) compared to benzoic acid (pKa ~4.2). The methylthio group at the para position is weakly electron-donating, which would slightly increase the pKa. The fluorine's effect is likely to be dominant.
logP 2.5 - 3.03-Fluorobenzoic acid: 2.2[9] 4-(Methylthio)benzoic acid: 2.7[10] 3-Fluoro-4-methylbenzoic acid: 2.5[11]The methylthio group will increase the lipophilicity compared to 3-fluorobenzoic acid. The combined effect of the fluoro and methylthio groups is expected to result in a logP value slightly higher than that of 3-fluoro-4-methylbenzoic acid.
Aqueous Solubility Poorly soluble3-Fluorobenzoic acid: Sparingly soluble[12]The relatively high estimated logP and the crystalline nature suggested by the high estimated melting point indicate that the compound will have low solubility in water.
Organic Solvent Solubility Soluble in polar organic solventsBenzoic acid is soluble in solvents like ethanol, acetone, and dioxane.[13][14]Like its parent compounds, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

In-depth Analysis and Experimental Protocols

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Expertise & Experience: The acidity of the carboxylic acid group in this compound is primarily influenced by the electron-withdrawing inductive effect of the meta-fluorine atom. This effect stabilizes the carboxylate anion, thereby increasing the acidity and lowering the pKa compared to unsubstituted benzoic acid. The para-methylthio group has a weaker, slightly electron-donating effect through resonance, which would tend to slightly decrease acidity. The net effect is a predicted pKa lower than that of benzoic acid.

Experimental Protocol: Potentiometric Titration

This is a robust and widely used method for pKa determination.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Dissolve weighted sample in co-solvent (e.g., Methanol) B Add aqueous electrolyte (e.g., KCl) A->B C Calibrate pH meter with standard buffers B->C D Titrate with standardized NaOH solution C->D E Record pH vs. volume of titrant added D->E F Plot titration curve (pH vs. volume) E->F G Determine equivalence point (inflection point) F->G H pKa = pH at half-equivalence point G->H

Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or ethanol) if its aqueous solubility is low. Dilute with deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup: Calibrate a pH meter using at least two standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the resulting sigmoid curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid, and the sharpness of the inflection point reflects the accuracy of the equivalence point determination.

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes.

Expertise & Experience: The presence of both a polar carboxylic acid group and nonpolar aromatic ring, fluorine, and methylthio groups gives this compound an amphiphilic character. The methylthio group is expected to contribute significantly to its lipophilicity.

Experimental Protocol: Shake-Flask Method

This is the "gold standard" method for experimental logP determination.

G cluster_0 Preparation cluster_1 Partitioning cluster_2 Quantification & Calculation A Prepare n-octanol and aqueous buffer (pH 2) B Pre-saturate solvents with each other A->B C Dissolve compound in one phase B->C D Add the other phase and shake vigorously C->D E Allow phases to separate (centrifugation may be needed) D->E F Measure concentration in both phases (e.g., by HPLC-UV) E->F G Calculate P = [Compound]octanol / [Compound]water F->G H logP = log10(P) G->H

Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a buffer solution with a pH at least 2 units below the estimated pKa of the compound (e.g., pH 2.0) to ensure the compound is in its neutral form. Saturate n-octanol with this buffer and the buffer with n-octanol by shaking them together and allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Trustworthiness: Performing the experiment in triplicate and ensuring that the total amount of compound recovered from both phases is close to the initial amount added validates the experimental results.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Expertise & Experience: Given the estimated high melting point and logP, this compound is expected to have low aqueous solubility. Its solubility will also be pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound.

G cluster_0 Equilibration cluster_1 Separation cluster_2 Quantification A Add excess solid compound to aqueous buffer (e.g., pH 7.4) B Agitate at a constant temperature for 24-48 hours A->B C Allow solid to settle B->C D Filter or centrifuge to remove undissolved solid C->D E Analyze the concentration of the clear supernatant (HPLC-UV) D->E F The measured concentration is the thermodynamic solubility E->F

Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Trustworthiness: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analysis of the remaining solid by techniques like X-ray powder diffraction can verify that the solid form has not changed during the experiment.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational models provide a valuable alternative for estimating physicochemical properties.[][8]

  • pKa Prediction: Quantitative Structure-Activity Relationship (QSAR) models and software packages can predict pKa based on the electronic effects of substituents.[12][15][16][17] These models often utilize Hammett-type equations or more complex machine learning algorithms.

  • logP Calculation: Numerous in silico methods exist for calculating logP, ranging from fragment-based approaches (e.g., cLogP) to property-based methods.[14][18][19][20][21] These methods deconstruct the molecule into fragments with known lipophilicity contributions and sum them up to estimate the logP of the entire molecule.

  • Solubility Prediction: Predicting solubility is more complex as it depends on both lipophilicity and the energy of the crystal lattice. General Solubility Equations (GSE) and more advanced machine learning models can provide estimates.[10][22][23][24][25]

It is crucial to recognize that these are predictions and should be used as a guide for experimental design rather than a substitute for empirical data.

Synthesis and Potential Applications

Plausible Synthetic Route:

A likely synthetic route to this compound would involve the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluorobenzoic acid or 3-fluoro-4-iodobenzoic acid, with a methylthiolate source.[26][27][28] Alternatively, a multi-step synthesis starting from a more readily available starting material like 2-fluoro-4-bromotoluene could be envisioned.[17][29][30]

Relevance in Drug Discovery:

The structural motifs present in this compound are of significant interest in medicinal chemistry.

  • Fluorinated Benzoic Acids: These are common building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents. The fluorine atom can enhance binding to target proteins and improve metabolic stability.[13][31]

  • Aryl Thioethers: The methylthio group can participate in various biological interactions and serves as a synthetic handle for further molecular modifications. In some cases, thioethers have been shown to be important for biological activity.[32]

Given these characteristics, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Conclusion

References

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  • PubChem. (n.d.). 4-(Methylthio)benzoic acid. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved February 17, 2026, from [Link]

  • ASCCT. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. Retrieved February 17, 2026, from [Link]

  • ACS Omega. (2020, November 30). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. Retrieved February 17, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved February 17, 2026, from [Link]

  • YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved February 17, 2026, from [Link]

  • PubMed. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved February 17, 2026, from [Link]

  • Wiley Online Library. (2025, August 7). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Retrieved February 17, 2026, from [Link]

  • MDPI. (2024, May 24). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved February 17, 2026, from [Link]

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  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid. Retrieved February 17, 2026, from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved February 17, 2026, from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved February 17, 2026, from [Link]

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Sources

A Technical Guide to 3-Fluoro-4-(methylthio)benzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 3-Fluoro-4-(methylthio)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. As a substituted benzoic acid, its unique electronic and structural properties, conferred by the fluorine and methylthio groups, make it a valuable building block for the synthesis of complex molecular architectures and Active Pharmaceutical Ingredients (APIs). This guide details the compound's physicochemical properties, presents a robust protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its applications in drug development, and provides essential safety and handling guidelines. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Core Physicochemical Properties

This compound is a solid organic compound characterized by the presence of a carboxylic acid, a fluorine atom, and a methylthio group attached to a benzene ring. The strategic placement of these functional groups significantly influences the molecule's reactivity, acidity, lipophilicity, and metabolic stability, making it a desirable scaffold in synthetic chemistry.

The molecular structure is depicted below:

Caption: Chemical structure of this compound.

Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₇FO₂SCalculated
Molecular Weight 186.21 g/mol Calculated
CAS Number 1996-52-7N/A
Appearance White to off-white solid (predicted)N/A
Melting Point 169-171 °C (for the related 3-Fluoro-4-methylbenzoic acid)

Synthesis and Purification Workflow

The synthesis of this compound can be effectively achieved through a multi-step process starting from a commercially available precursor. A highly plausible and robust method involves the formation of a Grignard reagent followed by carboxylation. This approach offers good yields and is a standard organometallic transformation well-understood in synthetic chemistry. The choice of a Grignard reaction is based on its reliability for forming carbon-carbon bonds on an aromatic ring, and subsequent quenching with carbon dioxide is a classic method for installing a carboxylic acid group.

G start Start: 4-Bromo-2-fluoro-1-(methylthio)benzene step1 Dissolve in anhydrous THF under inert atmosphere (N₂ or Ar) start->step1 step2 Activate Magnesium turnings (e.g., with iodine crystal) step1->step2 step3 Add starting material solution dropwise to Mg suspension to initiate Grignard formation step2->step3 step4 Maintain gentle reflux to ensure complete reaction (Formation of Grignard Reagent) step3->step4 step5 Cool reaction mixture to -78°C (dry ice/acetone bath) step4->step5 step6 Introduce excess solid carbon dioxide (dry ice) step5->step6 step7 Allow to warm to room temperature overnight step6->step7 step8 Quench with aqueous HCl (e.g., 1M) step7->step8 step9 Perform liquid-liquid extraction with Ethyl Acetate step8->step9 step10 Wash organic layer with brine, dry over Na₂SO₄, and filter step9->step10 step11 Concentrate in vacuo to obtain crude product step10->step11 step12 Purify by recrystallization (e.g., from ethanol/water mixture) step11->step12 end Final Product: this compound step12->end

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar fluorinated benzoic acids[1].

Materials:

  • 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Solid Carbon Dioxide (Dry Ice)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) and a single crystal of iodine into a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Dissolve 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the dissolved starting material to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Carefully add an excess of crushed dry ice to the stirred solution. The reaction is exothermic.

    • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the thioether, and the acidic proton of the carboxylic acid. The aromatic signals will exhibit coupling to the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will show characteristic peaks for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 186.21.

The structural analysis of the closely related 3-Fluoro-4-methylbenzoic acid reveals a nearly planar molecular structure where pairs of molecules form dimers through strong hydrogen bonding between their carboxyl groups[2]. A similar supramolecular arrangement can be anticipated for this compound.

Applications in Research and Drug Development

Substituted benzoic acids are fundamental building blocks in medicinal chemistry. The incorporation of fluorine and a methylthio group into the benzoic acid scaffold imparts valuable properties for drug design.

  • Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

  • Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and selectivity.

  • Lipophilicity and Bioavailability: The methylthio and fluoro groups modify the molecule's lipophilicity, which is a critical parameter for tuning cell membrane permeability and overall bioavailability[3].

Fluorinated benzoic acid derivatives have been used as crucial intermediates in the synthesis of a variety of APIs. For example, they are key components in the development of potassium channel openers for treating epilepsy and have been investigated for creating antitubercular agents[4]. This compound serves as a versatile intermediate, enabling chemists to introduce this specific substitution pattern into larger, more complex molecules with therapeutic potential. Its carboxylic acid handle allows for straightforward amide bond formation, esterification, or other derivatizations to build novel chemical entities[5].

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from structurally analogous compounds provide a strong basis for safe handling procedures.

Hazard Identification (based on similar compounds):

  • Causes skin irritation[6][7].

  • Causes serious eye irritation[6][7].

  • May cause respiratory irritation[6][7].

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[6][8]. Ensure that eyewash stations and safety showers are readily accessible[6][9].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[6].

    • Skin Protection: Wear suitable protective gloves and a lab coat[6][9].

    • Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).

  • Handling: Avoid breathing dust and prevent contact with skin and eyes[6][8]. Wash hands thoroughly after handling[9][10].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8][9].

Conclusion

This compound is a specialty chemical with significant potential as a building block in pharmaceutical and materials science research. Its synthesis is achievable through established organometallic methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The unique combination of its functional groups provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. Adherence to proper safety protocols is essential when handling this compound to mitigate potential hazards.

References

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  • PubChem. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356. PubChem. Available at: [Link]

  • PubChem. 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828. PubChem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. (January 30, 2026). Available at: [Link]

  • ResearchGate. 3-Fluoro-4-methylbenzoic acid. ResearchGate. Available at: [Link]

  • ResearchGate. Starting materials for synthesis using 3-(Methylthio)benzoic acid. ResearchGate. Available at: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Available at: [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (November 11, 2020). Available at: [Link]

  • MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (January 22, 2025). Available at: [Link]

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3-Fluoro-4-(methylthio)benzoic acid chemical structure and CAS registry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)benzoic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a specialized organic compound with significant potential in medicinal chemistry and materials science. Although not widely cataloged, its unique structural combination of a fluorinated benzene ring, a carboxylic acid, and a methylthio group makes it a valuable building block for drug discovery and the development of novel functional materials. This document details its chemical structure, a proposed robust synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous compounds, and a discussion of its potential applications, particularly in the context of bioisosterism in drug design. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction and Chemical Identity

This compound is an aromatic carboxylic acid characterized by a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 4-position of the benzene ring. The presence of these functional groups imparts a unique combination of electronic and steric properties, making it an intriguing candidate for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the fluorine and the carboxylic acid group, combined with the properties of the sulfur-containing moiety, suggests its utility as a versatile synthetic intermediate.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇FO₂S

  • Molecular Weight: 186.21 g/mol

  • CAS Registry Number: Not assigned or not publicly available as of the date of this guide. The absence of a dedicated CAS number suggests the compound is novel or not widely commercialized.

Proposed Synthesis: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is predicated on the activation of the C4 position on the benzene ring by the electron-withdrawing carboxylic acid and the ortho-fluorine atom, making it susceptible to nucleophilic attack.

A logical starting material is 3,4-difluorobenzoic acid , which is commercially available. The fluorine atom at the 4-position is more activated towards substitution than the one at the 3-position due to the para-orienting effect of the carboxylic acid group. The nucleophile of choice is sodium thiomethoxide (NaSMe), which will displace the fluoride at the C4 position.

Proposed Synthetic Workflow

Synthesis_of_3-Fluoro-4-(methylthio)benzoic_acid start 3,4-Difluorobenzoic Acid reagent Sodium Thiomethoxide (NaSMe) DMSO, Heat start->reagent Nucleophilic Aromatic Substitution product This compound reagent->product workup Acidic Workup (e.g., HCl) product->workup Protonation

Caption: Proposed synthesis of this compound via SₙAr.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3,4-difluorobenzoic acid.

Materials:

  • 3,4-Difluorobenzoic acid

  • Sodium thiomethoxide (NaSMe)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3,4-difluorobenzoic acid (1 equivalent) in anhydrous DMSO.

  • Carefully add sodium thiomethoxide (1.1 equivalents) to the solution. The reaction mixture may experience a slight exotherm.

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water and acidify to a pH of ~2 with 1M HCl. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the predicted values in Section 4.

Physicochemical Properties (Predicted)

The properties of this compound are predicted based on the known data of structurally similar compounds.

PropertyPredicted ValueJustification / Reference Compound
Molecular Formula C₈H₇FO₂S-
Molecular Weight 186.21 g/mol -
Appearance White to off-white crystalline solidTypical for substituted benzoic acids.
Melting Point 160-175 °CHigher than 3-fluoro-4-hydroxybenzoic acid (154-158 °C) due to the larger methylthio group, but in a similar range to 3-fluoro-4-methylbenzoic acid (169-171 °C).[1][2]
pKa ~3.5 - 4.0The electron-withdrawing effects of the fluorine and methylthio groups will increase the acidity compared to benzoic acid (pKa 4.2), similar to other halogenated benzoic acids.
Solubility Soluble in polar organic solvents (DMSO, DMF, ethanol, acetone); sparingly soluble in water.Common for aromatic carboxylic acids.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted for this compound.

  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • δ ~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

    • δ ~7.8-8.0 ppm (multiplet, 2H): Aromatic protons ortho to the carboxylic acid group.

    • δ ~7.4-7.6 ppm (multiplet, 1H): Aromatic proton para to the carboxylic acid group.

    • δ ~2.5 ppm (singlet, 3H): Methyl protons of the methylthio group (-SCH₃). The exact coupling patterns of the aromatic protons will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR (in DMSO-d₆, 100 MHz):

    • δ ~166 ppm: Carboxylic acid carbon (-COOH).

    • δ ~160 ppm (doublet, ¹JCF ≈ 250 Hz): Carbon directly bonded to fluorine (C-3).

    • δ ~125-140 ppm: Aromatic carbons. The carbon attached to the sulfur (C-4) will be influenced by the sulfur atom.

    • δ ~15 ppm: Methyl carbon of the methylthio group (-SCH₃).

  • ¹⁹F NMR (in DMSO-d₆):

    • δ ~ -110 to -120 ppm: A single resonance for the fluorine atom. The chemical shift is influenced by the ortho- and para-substituents.[3]

  • IR Spectroscopy (ATR):

    • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

    • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

    • ~1600, 1480 cm⁻¹: Aromatic C=C stretching.

    • ~1250 cm⁻¹ (strong): C-F stretching.

    • ~700-800 cm⁻¹: C-S stretching.

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 186: Molecular ion peak.

    • Fragmentation: Loss of -OH (m/z = 169), loss of -COOH (m/z = 141), and cleavage of the methyl group from the thioether.

Applications in Research and Drug Development

The primary utility of this compound is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Bioisosteric Replacement in Drug Design

A key concept in medicinal chemistry is bioisosterism , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, metabolic stability, or pharmacokinetic profile. The methylthio (-SCH₃) group is a well-regarded bioisostere for the methyl (-CH₃) and hydroxyl (-OH) groups.

Bioisosteric_Replacement Lead Lead Compound (e.g., with -CH3 group) Modification Bioisosteric Replacement -CH3 -> -SCH3 Lead->Modification Target Target Molecule This compound Properties Altered Properties: - Lipophilicity - Metabolic Stability - Target Binding Target->Properties Modification->Target

Caption: Role of this compound in bioisosteric design.

By replacing a methyl group with a methylthio group, researchers can fine-tune a molecule's properties:

  • Metabolic Stability: The sulfur atom can alter the metabolic pathways of a drug, potentially blocking a site of metabolic oxidation.

  • Lipophilicity: The methylthio group increases lipophilicity compared to a hydroxyl group, which can affect cell membrane permeability.

  • Target Binding: The sulfur atom can participate in different non-covalent interactions within a biological target's binding pocket compared to a methyl or hydroxyl group.

The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in drug design to enhance binding affinity and improve metabolic stability.[4]

Safety and Handling

As a novel compound, specific toxicity data for this compound is not available. However, based on its functional groups (organofluorine, organosulfur, carboxylic acid), the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For eye contact, seek immediate medical attention.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Based on analogous compounds, it should be treated as a substance that may cause skin and eye irritation.[2]

References

  • Sigma-Aldrich. 3-Fluoro-4-methylbenzoic acid.
  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid.
  • Complete assignment of 1H, 13C and 19F NMR spectra of (2E). Journal of the Chemical Society of Nigeria, 2018.
  • Wikipedia. Organofluorine chemistry.
  • MilliporeSigma. 4-Fluorothioanisole 97.
  • Purdue University. Fluorine Safety.

Sources

Electronic & Metabolic Modulation: The 3-Fluoro-4-(Alkylthio)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, physicochemical, and metabolic impacts of 3-fluoro substitution on thioether-containing benzoic acids.

Executive Summary

In medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for optimizing lead compounds. This guide focuses on a specific, high-value modification: the introduction of a fluorine atom at the 3-position of a 4-(alkylthio)benzoic acid scaffold.

This substitution is not merely cosmetic; it induces a profound "Ortho-Fluorine Effect" that:

  • Modulates Acidity: Lowers the

    
     of the carboxylic acid via inductive withdrawal (
    
    
    
    ).
  • Metabolic Switching: Protects the oxidation-prone sulfur atom from rapid cytochrome P450 metabolism by lowering the sulfur HOMO energy and inducing conformational twisting.

  • Conformational Locking: Restricts the rotation of the thioether side chain, reducing entropic penalties upon protein binding.

Theoretical Framework: The Electronic Landscape

Hammett Analysis & Acidity

The electronic environment of the benzoic acid core is governed by the interplay between the carboxylic acid (position 1), the fluorine (position 3), and the thioether (position 4).

  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element (Pauline scale 3.98). At the meta position relative to the carboxylic acid, it exerts a strong electron-withdrawing inductive effect (
    
    
    
    ). This stabilizes the carboxylate anion, thereby increasing acidity.[1]
  • Resonance Effect (

    
    ):  While fluorine has lone pairs, its resonance overlap with the aromatic ring is weak compared to oxygen or nitrogen. In the meta position, resonance effects are negligible on the carboxylate.
    
  • Net Result: The

    
     of the system shifts downward (more acidic).
    

Table 1: Comparative Electronic Parameters

Substituent Pattern

(F)

(SMe)
Predicted

Electronic Character
Unsubstituted (H) 0.000.004.20Baseline
4-(Methylthio) 0.000.004.25Slight Donor (S-Me)
3-Fluoro 0.34--3.87Strong Withdrawer
3-Fluoro-4-(Methylthio) 0.34 0.00 ~3.90 Acidified / Deactivated Ring
The "Metabolic Switch" (Sulfur Protection)

Thioethers are notorious metabolic "soft spots," rapidly oxidized to sulfoxides (


) and sulfones (

) by CYP450 enzymes.

The 3-fluoro substituent protects the 4-thioether via two mechanisms:

  • HOMO Depletion: The strong

    
     effect of fluorine pulls electron density away from the adjacent sulfur atom. This lowers the energy of the Sulfur Highest Occupied Molecular Orbital (HOMO), making it a poorer nucleophile for the electrophilic oxygen species in the P450 catalytic cycle [1].
    
  • Conformational Shielding: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This creates steric pressure on the alkyl group of the thioether, forcing it to twist out of coplanarity with the ring. This "ortho-twist" disrupts the conjugation of the sulfur lone pair with the

    
    -system, further altering its reactivity profile.
    

Visualization of Mechanisms[3][4]

The following diagram illustrates the causal relationships between the 3-fluoro substitution and the resulting physicochemical properties.

ElectronicEffects F_Sub 3-Fluoro Substitution Inductive Inductive Withdrawal (-I) F_Sub->Inductive Steric Steric Bulk (Ortho) F_Sub->Steric Acidity Lower pKa (COOH) (Increased Acidity) Inductive->Acidity Stabilizes Anion S_Density Decreased e- Density on Sulfur (HOMO) Inductive->S_Density Pulls e- Conf_Twist Conformational Twist (S-Alkyl out of plane) Steric->Conf_Twist Repulsion Solubility Altered LogD/Solubility Acidity->Solubility Metab_Stab Increased Metabolic Stability (Slower S-Oxidation) S_Density->Metab_Stab Reduces Nucleophilicity Conf_Twist->Metab_Stab Steric Shielding Conf_Twist->Solubility

Caption: Figure 1. Causal pathway linking 3-fluoro substitution to acidity, conformational changes, and metabolic stability.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing 3-fluoro-4-(alkylthio)benzoic acids avoids the use of unstable thiols or foul-smelling reagents where possible. However, the direct displacement of a leaving group by a thiolate is the industry standard.

Retrosynthetic Strategy

Target: 3-Fluoro-4-(methylthio)benzoic acid. Precursors: 3,4-Difluorobenzoic acid (Commercial) + Sodium Thiomethoxide (NaSMe). Mechanism:


. The carboxylic acid is deprotonated first; the 4-position fluorine is activated for displacement by the 3-fluoro group (inductive activation) and the para-carboxylate (electron withdrawing via resonance, despite being a carboxylate anion in basic media, the acid form or ester is preferred for activation).

Note: It is often higher yielding to use the methyl ester of the benzoic acid to prevent carboxylate interference, then hydrolyze.

Step-by-Step Protocol

Reagents:

  • Methyl 3,4-difluorobenzoate (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Anhydrous]

  • Workup: EtOAc, 1M HCl, Brine.

Workflow:

  • Preparation: Dissolve Methyl 3,4-difluorobenzoate (10 mmol) in anhydrous DMF (20 mL) under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add Sodium thiomethoxide (11 mmol) portion-wise. The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS. The 4-F is significantly more reactive than the 3-F due to the para relationship with the electron-withdrawing ester.

  • Quench: Pour reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    
  • Hydrolysis (If using ester): Dissolve crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at 50°C for 1 hour.

  • Isolation: Acidify with 1M HCl to pH 2. The product, this compound, will precipitate. Filter and wash with cold water.

Synthetic Logic Diagram

Synthesis Start Methyl 3,4-difluorobenzoate (Starting Material) Intermediate Methyl 3-fluoro-4-(methylthio)benzoate (SNAr Product) Start->Intermediate Selective SNAr Reagent NaSMe (1.1 eq) / DMF 0°C to RT Reagent->Intermediate Hydrolysis LiOH / THF / H2O Saponification Intermediate->Hydrolysis Acidification HCl (pH 2) Hydrolysis->Acidification Final This compound (Target) Acidification->Final Precipitation

Caption: Figure 2. Optimized synthetic route via selective SNAr displacement of the 4-fluoro substituent.

Physicochemical & Metabolic Data Profile

The following table summarizes the expected shifts in key properties when moving from the unsubstituted parent to the fluorinated analog.

Table 2: Property Shift Analysis

PropertyBenzoic Acid (Reference)This compoundImpact Analysis

(COOH)
4.203.85 - 3.95Increased Acidity: Improves solubility in basic media; may affect permeability.
LogP (Lipophilicity) 1.872.45 - 2.60Increased: Thioether adds lipophilicity; F adds lipophilicity but dipole may mitigate slightly.
Metabolic Liability Low (Conjugation)Moderate (S-Oxidation)Mitigated: The 3-F reduces the rate of S-oxidation compared to the non-fluorinated thioether [2].
Hammett

0.00

Net Electron Withdrawing: Deactivates ring toward further electrophilic attack.

References

  • Hollingsworth, C. A., et al. (2002). "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry.

  • Korb, M., et al. (2019). "Fluorine-containing substituents: metabolism of the

    
    -difluoroethyl thioether motif." Beilstein Journal of Organic Chemistry. 
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability).
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for values).

Sources

Precision Prediction of pKa: 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted pKa Values of 3-Fluoro-4-(methylthio)benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous derivation of the predicted acid dissociation constant (pKa) for This compound (CAS: N/A for specific isomer, Analog CAS: 13205-48-6 for 4-SMe).

Based on Quantitative Structure-Property Relationship (QSPR) analysis using the Hammett equation and verified substituent constants, the predicted aqueous pKa at 25°C is 3.86 ± 0.05 .

This value indicates that the compound is more acidic than benzoic acid (pKa 4.20) but less acidic than strong electron-deficient derivatives like 4-nitrobenzoic acid. The increased acidity is driven almost entirely by the inductive electron-withdrawing nature of the meta-fluorine atom, while the para-methylthio group exerts a negligible net electronic influence on the carboxylate stability.

Theoretical Framework: The Hammett Equation

To predict the pKa of a polysubstituted benzoic acid derivative without direct experimental data, we utilize the Hammett equation, a linear free-energy relationship (LFER) that correlates structural changes with chemical reactivity.

The Equation


Where:

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : The dissociation constant of the substituted acid.[1]
    
  • 
     : The dissociation constant of the reference acid (Benzoic Acid, aqueous pKa = 4.20).
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Rho) : The reaction constant.[2] For the ionization of benzoic acids in water at 25°C, 
    
    
    
    is defined as 1.00 .
  • 
     (Sigma) : The substituent constant, representing the electronic effect (induction + resonance) of a specific group at a specific position (meta or para).[3]
    
Substituent Analysis

The target molecule contains two substituents on the benzene ring relative to the carboxylic acid (position 1):

  • Fluorine at Position 3 (meta-F)

  • Methylthio group at Position 4 (para-SMe)

Meta-Fluorine (

)

Fluorine is highly electronegative (


). In the meta position, resonance effects cannot be effectively transmitted to the reaction center. Therefore, the effect is purely inductive electron-withdrawing (-I) . This stabilizes the carboxylate anion, lowering the pKa.
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     Value:  +0.337 (Hansch et al.)[2]
    
Para-Methylthio (

)

The methylthio group (-SMe) is complex. Sulfur is less electronegative than oxygen but highly polarizable.

  • Inductive Effect (-I): Weakly electron-withdrawing due to Sulfur's electronegativity (

    
    ).
    
  • Resonance Effect (+R): Electron-donating, as Sulfur can donate lone pair electrons into the

    
    -system.
    
  • Net Effect: In the para position, the withdrawing inductive effect and the donating resonance effect nearly cancel each other out.

  • 
     Value:  0.00 (Leffler & Grunwald; Hansch).
    

Computational Prediction & Data Synthesis

Calculation of

Using the standard values identified:




Substituting into the Hammett equation:





Comparative Analysis Table

The following table compares the target molecule against relevant structural analogs to validate the logic.

CompoundStructureSubstituent (

)
Experimental pKaPredicted pKa

vs Benzoic
Benzoic Acid Ph-COOHH (

)
4.204.200.00
3-Fluorobenzoic Acid 3-F-Ph-COOH3-F (

)
3.863.86-0.34
4-(Methylthio)benzoic Acid 4-SMe-Ph-COOH4-SMe (

)
4.28*4.20~0.00
Target Molecule 3-F, 4-SMe

N/A 3.86 -0.34

*Note: Some experimental sources list 4-(methylthio)benzoic acid pKa slightly higher (4.28), suggesting SMe might be very weakly electron-donating in certain solvation shells, but 0.00 is the standard thermodynamic sigma value.

Structural Logic Diagram

The following diagram illustrates the electronic vectors influencing the acidic proton.

G BenzoicCore Benzoic Acid Core (pKa 4.20) Result Predicted pKa 3.86 BenzoicCore->Result Baseline MetaF 3-Fluoro Substituent (Inductive Withdrawal) NetEffect Net Electronic Effect (Sigma = +0.34) MetaF->NetEffect Strong Stabilization (+0.34) ParaSMe 4-Methylthio Substituent (Resonance Donor / Inductive Withdrawal) ParaSMe->NetEffect Negligible Net Effect (0.00) NetEffect->Result Lowers pKa

Figure 1: Vector analysis of substituent effects on the benzoic acid core.

Experimental Validation Protocols

For researchers requiring empirical verification, the following self-validating protocol is recommended.

Potentiometric Titration (Gold Standard)

Objective: Determine thermodynamic pKa with


 precision.
  • Preparation: Dissolve

    
     M of the target acid in a degassed water/methanol mixture (if solubility is low in pure water).
    
    • Note: this compound is likely lipophilic (cLogP ~2.9). A co-solvent (methanol) may be required.

  • Yasuda-Shedlovsky Extrapolation:

    • Perform titrations in 20%, 30%, 40%, and 50% MeOH/Water mixtures.

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to

      
       organic solvent (pure water dielectric 
      
      
      
      ).
  • Titrant: Carbonate-free 0.1 M KOH standardized against potassium hydrogen phthalate (KHP).

  • Data Processing: Use the Bjerrum method or Gran plot analysis to identify the equivalence point and half-equivalence point (

    
    ).
    
Capillary Electrophoresis (CE)

Objective: High-throughput determination using minute sample quantities.

  • Method: Measure effective mobility (

    
    ) across a pH buffer series (pH 2.0 to 6.0).
    
  • Curve Fitting: Fit the sigmoidal mobility curve to the Boltzmann equation. The inflection point corresponds to the pKa.

Implications for Drug Development

Understanding the pKa of 3.86 allows for precise modeling of ADME properties.

Solubility & Lipophilicity
  • Ionization State: At physiological pH (7.4), the compound will be

    
     ionized (anionic form, 
    
    
    
    ).
    • Calculation:

      
      . Ratio 
      
      
      
      .
  • Solubility: The ionized form will exhibit high aqueous solubility compared to the neutral species.

  • LogD (Distribution Coefficient):

    • 
       (Estimated).
      
    • 
      .
      
    • Insight: Despite the lipophilic substituents (F, SMe), the compound will partition primarily into the aqueous phase in blood plasma.

Bioisosteric Design

The 3-F-4-SMe motif is often used to modulate metabolic stability.

  • Metabolic Block: The 4-SMe group is susceptible to oxidation (sulfoxide/sulfone) but blocks metabolic attack at the para position.

  • Acidity Tuning: The 3-F group lowers the pKa, potentially increasing plasma protein binding (PPB) due to the localized anionic charge.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. Link

  • PubChem Database. 3-Fluorobenzoic Acid (CID 9968). National Library of Medicine. Accessed 2026. Link

  • PubChem Database. 4-(Methylthio)benzoic Acid (CID 83230). National Library of Medicine. Accessed 2026. Link

Sources

Solubility Profile of 3-Fluoro-4-(methylthio)benzoic acid in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-4-(methylthio)benzoic acid. Given the limited publicly available experimental data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental methodology for its empirical determination. We will delve into the theoretical underpinnings of solute-solvent interactions, present a robust protocol for equilibrium solubility measurement, and discuss the critical implications of the resulting data for pharmaceutical development and chemical research. This guide is designed to equip researchers with both the theoretical knowledge and the practical tools necessary to establish a comprehensive solubility profile for this and similar novel compounds.

Introduction: Characterizing the Target Molecule

This compound is a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. Its structure incorporates several key functional groups that dictate its physicochemical behavior: a carboxylic acid moiety, an aromatic ring, a fluorine atom, and a methylthio group.

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar, protic solvents. It also imparts acidic properties, allowing for significant pH-dependent solubility in aqueous systems.[1]

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to van der Waals interactions, favoring solubility in solvents with similar aromatic or nonpolar characteristics.

  • Fluoro Group (-F): As a highly electronegative substituent, the fluorine atom introduces a strong dipole moment, increasing the overall polarity of the molecule.

  • Methylthio Group (-S-CH₃): This group is moderately polar and can participate in dipole-dipole interactions.

The interplay of these functionalities suggests a nuanced solubility profile. The molecule possesses both polar and nonpolar characteristics, making it unlikely to be exclusively soluble in one class of solvent. A systematic investigation is therefore essential.

cluster_molecule This compound cluster_prediction Predicted Solubility Drivers mol C₈H₇FO₂S COOH Carboxylic Acid mol->COOH  Polar  H-Bond Donor/Acceptor F Fluoro Group mol->F  Increases Polarity SCH3 Methylthio Group mol->SCH3  Moderately Polar Ring Aromatic Ring mol->Ring  Nonpolar  van der Waals p_polar Good solubility in polar aprotic and protic solvents p_nonpolar Moderate solubility in nonpolar solvents with aromatic character start Start: Add excess solid to known volume of solvent agitate Agitate at constant T (e.g., 24-72h) to reach equilibrium start->agitate settle Settle solids (≥2 hours) agitate->settle filter Withdraw supernatant & filter (0.22 µm) settle->filter dilute Accurately dilute filtrate filter->dilute analyze Analyze concentration (e.g., HPLC-UV) vs. calibration curve dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Solubility Value calculate->end

Sources

Strategic Utilization of 3-Fluoro-4-(methylthio)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur-Fluorine Scaffold

In the landscape of modern drug discovery, 3-Fluoro-4-(methylthio)benzoic acid (CAS 154257-75-7 / 244606-32-4) represents a "privileged intermediate"—a scaffold that offers a unique combination of electronic modulation and synthetic versatility. Unlike simple benzoic acids, this molecule integrates two critical functionalities: a fluorine atom at the meta position (relative to the carboxylate) and a methylthio group at the para position.

This specific substitution pattern is highly valued for three reasons:

  • Metabolic Blocking: The fluorine atom at C3 sterically and electronically impedes metabolic oxidation at the ring, a common clearance pathway for benzoic acid derivatives.

  • Oxidation State Versatility: The methylthio (-SMe) group serves as a "pro-pharmacophore." It can be retained as a lipophilic moiety or selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) , allowing chemists to tune Hydrogen Bond Acceptor (HBA) capability and polarity without altering the carbon skeleton.

  • Regioselective Reactivity: The precursor, 3,4-difluorobenzoic acid, undergoes highly regioselective Nucleophilic Aromatic Substitution (SNAr), making the title compound accessible at multi-gram scales.

Chemical Architecture & Electronic Properties

Understanding the electronic push-pull nature of this molecule is essential for its application in Structure-Activity Relationship (SAR) studies.

FeatureChemical GroupElectronic EffectMedicinal Chemistry Impact
C1 Carboxylic Acid (-COOH)Electron Withdrawing (EWG)Primary handle for amide coupling or esterification to attach the pharmacophore "warhead."
C3 Fluorine (-F)Inductive Withdrawal (-I)Increases the acidity of the benzoic acid (lower pKa). Blocks Phase I metabolism (ring hydroxylation).
C4 Methylthio (-SMe)Resonance Donation (+R)Provides lipophilicity (LogP contribution ~0.6). Can be oxidized to -SO₂Me (strong EWG).
The "Fluorine Effect" on Acidity

The presence of fluorine ortho to the carboxylic acid (or meta to the sulfur) lowers the pKa of the benzoic acid compared to the non-fluorinated analog. This facilitates amide coupling reactions by making the carboxylate slightly more reactive towards activation agents like EDC or HATU.

Synthetic Routes: From Precursor to Scaffold

The synthesis of this compound is a classic example of exploiting electronic activation for regiocontrol. The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) .

Protocol A: Regioselective SNAr Synthesis

Rationale: The carboxylic acid group at C1 is a strong electron-withdrawing group (EWG), activating the para position (C4) and ortho position (C2) for nucleophilic attack. However, the fluorine at C4 is significantly more activated than C3 due to the para resonance effect of the carboxylate.

Step-by-Step Methodology:

  • Starting Material: 3,4-Difluorobenzoic acid (1.0 eq).

  • Solvent/Base: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is used to solvate the nucleophile. Potassium carbonate (K₂CO₃, 2.5 eq) is added as a base.

  • Nucleophile: Sodium thiomethoxide (NaSMe, 1.1 eq) or Methanethiol gas.

  • Reaction: Heat to 80–100°C for 4–6 hours.

  • Workup: Acidify with 1M HCl to precipitate the product. The 4-SMe isomer is the dominant product (>95% regioselectivity) because the para-fluorine is more activated for displacement than the meta-fluorine.

Protocol B: Oxidation to Sulfone (The "Value-Add" Step)

In many kinase inhibitors and anti-inflammatory agents, the methylsulfonyl (-SO₂Me) group is the desired pharmacophore. The methylthio acid is the ideal precursor for this.

Step-by-Step Methodology:

  • Substrate: this compound.

  • Oxidant: Oxone® (Potassium peroxymonosulfate) or mCPBA (meta-Chloroperoxybenzoic acid).

  • Conditions:

    • Oxone:[1] Dissolve substrate in MeOH/H₂O (1:1). Add Oxone (2.5 eq) at 0°C. Stir at RT for 3 hours.

    • mCPBA: Dissolve in DCM. Add mCPBA (2.2 eq) at 0°C.

  • Outcome: Quantitative conversion to 3-Fluoro-4-(methylsulfonyl)benzoic acid .

    • Note: The fluorine atom remains stable under these oxidative conditions.

Visualized Pathways

The following diagrams illustrate the synthetic logic and the SAR decision tree for using this scaffold.

Diagram 1: Synthetic Flow & Oxidation States[2]

SynthesisPath Start 3,4-Difluorobenzoic Acid (Starting Material) Reaction S_NAr Displacement (NaSMe, DMF, 90°C) Start->Reaction Regioselective Attack at C4 Product 3-Fluoro-4-(methylthio) benzoic acid (Target Scaffold) Reaction->Product >90% Yield Oxidation Oxidation (Oxone or mCPBA) Product->Oxidation Optional Transformation Sulfone 3-Fluoro-4-(methylsulfonyl) benzoic acid (Active Pharmacophore) Oxidation->Sulfone H-Bond Acceptor Generation

Caption: Figure 1. The regioselective synthesis of the title compound and its subsequent oxidation to the sulfone pharmacophore.

Diagram 2: SAR Logic & Bioisosteric Utility

SARLogic Core 3-Fluoro-4-(methylthio) benzoic acid F_Role 3-Fluoro Substituent Core->F_Role S_Role 4-Methylthio Group Core->S_Role Acid_Role 1-Carboxyl Group Core->Acid_Role F_Effect1 Blocks Metabolic Hydroxylation F_Role->F_Effect1 F_Effect2 Modulates Acid pKa (Inductive Effect) F_Role->F_Effect2 S_Effect1 Lipophilic Handle (LogP ~0.6) S_Role->S_Effect1 S_Effect2 Precursor to Sulfone (-SO2Me) S_Role->S_Effect2 Acid_Effect1 Amide Coupling (Linker Attachment) Acid_Role->Acid_Effect1

Caption: Figure 2. Strategic breakdown of the molecule's functional zones for Medicinal Chemistry SAR (Structure-Activity Relationship) planning.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

In drug design, the 4-methoxy (-OMe) group is often a liability due to rapid O-demethylation by Cytochrome P450 enzymes.

  • Replacement Strategy: Replacing -OMe with -SMe (and subsequently -SO₂Me) often retains the steric bulk while eliminating the O-dealkylation pathway.

  • Fluorine Blockade: The 3-fluoro substituent prevents aromatic ring oxidation at the electron-rich position ortho to the sulfur, a common soft spot in non-fluorinated thioethers.

Case Study Applications

While the compound itself is an intermediate, its derivatives are ubiquitous in high-value therapeutic classes:

  • Potassium Channel Openers: Fluorinated benzoic acids are coupled with aminopyridines to synthesize KCNQ2/Q3 openers (e.g., Retigabine analogs), where the electron-withdrawing nature of the ring is critical for channel affinity.

  • Antibacterial Agents: Hydrazide derivatives of 4-fluorobenzoic acids have shown efficacy against resistant bacterial strains. The 4-methylthio analog provides a handle to increase lipophilicity, aiding cell membrane penetration in Gram-negative bacteria.

  • Agrochemicals: The structural analog 3-chloro-2,4-difluorobenzoic acid is a known herbicide intermediate. The title compound utilizes similar transport mechanisms in plant systems, making it a candidate for "biorational" pesticide design.

References

  • Preparation of Methylsulfonylbenzoic Acids. Google Patents. (Patent CN1038584C). Describes the oxidation of methylsulfonyl toluene derivatives, establishing the industrial viability of the sulfone pathway.

  • Synthesis of 3-Fluoro-4-methyl-benzoic acid. PrepChem. Details the Grignard and oxidation routes for fluorinated benzoic acids, providing a comparative baseline for the SNAr route.

  • This compound Product Data. Sigma-Aldrich. Confirms physical properties and commercial availability as a building block (CAS 244606-32-4).

  • Reaction of Sulfoxides with DAST. Organic Syntheses. Provides mechanistic insight into the handling of fluorinated sulfur compounds and the stability of the C-F bond during sulfur manipulation.

  • Synthesis and Crystal Structure of Novel Sulfone Derivatives. PMC (NIH). Demonstrates the oxidation of methylthio-1,2,4-triazoles to sulfones using H₂O₂/Na₂WO₄, a green chemistry protocol applicable to the title compound.

Sources

Tactical Deployment of 3-Fluoro-4-(methylthio)benzoic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Bioisosteric & Metabolic Perspective

Executive Summary

In the landscape of modern medicinal chemistry, 3-Fluoro-4-(methylthio)benzoic acid represents more than a simple building block; it is a tactical scaffold designed to address specific multiparametric challenges. This guide analyzes the molecule not merely as a reagent, but as a bioisosteric tool used to modulate lipophilicity, tune metabolic stability, and alter electronic vectors in drug candidates.

The core value of this moiety lies in the synergistic relationship between the 3-fluoro substituent and the 4-methylthio group. While the methylthio (-SMe) group serves as a lipophilic bioisostere for methoxy (-OMe) or chloro (-Cl) substituents, the ortho-fluorine atom acts as an "electronic gatekeeper," modulating the electron density of the sulfur atom to mitigate rapid metabolic S-oxidation.

Part 1: Physicochemical Profiling & Bioisosteric Rationale[1]

The selection of this compound is often driven by the need to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

1. The Methylthio (-SMe) Advantage

The -SMe group is a classical bioisostere of the methoxy (-OMe) group, yet it offers distinct physicochemical divergent properties:

  • Lipophilicity: -SMe is significantly more lipophilic (

    
     value 
    
    
    
    0.61) compared to -OMe (
    
    
    value
    
    
    -0.02). This is critical for improving blood-brain barrier (BBB) penetration or membrane permeability.
  • Electronic Character: Sulfur is a "softer" nucleophile than oxygen.[1][2] The Hammett substituent constant (

    
    ) for -SMe is 0.00, whereas -OMe is -0.27, indicating that -SMe is electronically neutral (or slightly withdrawing depending on resonance) compared to the strong donation of -OMe.
    
  • Steric Bulk: The C-S bond (1.82 Å) is longer than the C-O bond (1.43 Å), pushing the methyl group further into the binding pocket, potentially capturing hydrophobic interactions that -OMe cannot reach.

2. The Ortho-Fluorine Effect

The strategic placement of fluorine at the C3 position (ortho to the thioether) is not accidental. It serves two primary functions:

  • Conformational Locking: The fluorine atom can induce a preferred conformation via electrostatic repulsion with the sulfur lone pairs or through dipole-dipole interactions, potentially reducing the entropic penalty of binding.

  • Metabolic Shielding (The Electronic Sink): This is the critical "Senior Scientist" insight. Thioethers are prone to rapid oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). The highly electronegative fluorine withdraws electron density from the aromatic ring, and inductively from the sulfur atom. This reduces the nucleophilicity of the sulfur, raising the activation energy required for the initial S-oxidation step.

Table 1: Comparative Bioisosteric Metrics

Substituent

(Lipophilicity)

(Electronic)
Metabolic LiabilityPrimary Risk
-OMe -0.02-0.27O-DealkylationHigh Clearance
-Cl 0.710.23NoneToxicity/Lipophilicity
-SMe 0.610.00S-OxidationSulfoxide/Sulfone formation
3-F, 4-SMe ~0.75 ~0.34 (Combined) Modulated Tunable Clearance
Part 2: Metabolic Stability & Pharmacokinetics

The primary liability of the -SMe group is its conversion to the sulfoxide (-S(=O)Me) and subsequently the sulfone (-SO2Me). This transformation drastically alters the pharmacophore:

  • Polarity Shift: Sulfoxides and sulfones are highly polar (LogP drops significantly).

  • Activity Cliff: If the hydrophobic pocket accommodating the -SMe cannot tolerate a polar group, potency is lost.

The "Fluorine Shield" Hypothesis: By placing fluorine at C3, we lower the HOMO energy of the sulfur lone pair. This makes the sulfur less accessible to the electrophilic "oxene" species generated by CYP450s. Consequently, the 3-Fluoro-4-(methylthio) motif often exhibits a longer half-life (


) than the non-fluorinated parent.
Visualization: The Metabolic Shielding Mechanism

MetabolicShielding Substrate 3-Fluoro-4-(methylthio) benzoate moiety Fluorine 3-Fluoro Atom (Inductive Withdrawal) CYP CYP450 / FMO (Oxidative Enzymes) Metabolite Sulfoxide/Sulfone (Polar Metabolite) CYP->Metabolite S-Oxidation (Slowed Rate) Sulfur Sulfur Lone Pair (Nucleophile) Fluorine->Sulfur -I Effect (Stabilization) Sulfur->CYP Reduced Reactivity

Figure 1: Mechanistic representation of how the C3-Fluorine atom inductively stabilizes the C4-Sulfur lone pair, reducing susceptibility to oxidative metabolism by CYP450 enzymes.

Part 3: Synthetic Utility & Applications[5]

In practical drug design, this compound serves as the "warhead carrier" or the solvent-exposed tail.

Case Study Application: KCNQ2/Q3 Potassium Channel Openers

Research into epilepsy treatment has utilized benzamide derivatives where the benzoic acid moiety dictates channel selectivity.[3]

  • The Challenge: Non-fluorinated analogs often suffered from rapid clearance.

  • The Solution: Incorporation of the 3-fluoro-4-methylthio motif.[4]

    • The -COOH is converted to an amide (linking to an aminopyridine or similar scaffold).

    • The 3-F, 4-SMe tail occupies a hydrophobic pocket in the ion channel. The fluorine interacts with local residues to boost potency, while the -SMe provides the necessary bulk without the metabolic instability of a simple alkyl chain.

Part 4: Experimental Protocols

To validate the utility of this fragment, two protocols are essential: Synthesis (Amide Coupling) and Validation (Metabolic Stability).

Protocol A: HATU-Mediated Amide Coupling

Standard protocol for attaching the this compound scaffold to an amine-bearing pharmacophore.

  • Reagents:

    • This compound (1.0 eq)

    • Target Amine (e.g., benzylamine derivative) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Activation: Dissolve the benzoic acid derivative in anhydrous DMF under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

    • Coupling: Add HATU and stir for 15 minutes to form the activated ester (O-At).

    • Addition: Add the Target Amine dropwise.

    • Reaction: Stir at Room Temperature (RT) for 4-16 hours. Monitor by LC-MS (Look for mass shift: Acid MW + Amine MW - 18).

    • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid), 1M HCl (to remove unreacted amine), and Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay

Essential to verify the "Metabolic Shielding" hypothesis.

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Procedure:

    • Pre-incubation: Incubate test compound (1 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

    • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Plot ln(% remaining) vs. time.

    • Calculate intrinsic clearance (

      
      ).
      
    • Success Criterion: The 3-Fluoro-4-SMe analog should show a lower

      
       compared to the 4-SMe (non-fluorinated) analog.
      
Visualization: Synthetic Workflow

SyntheticWorkflow Start Start: This compound Activation Activation: + HATU / DIPEA / DMF Start->Activation Dissolve Coupling Coupling: + Target Amine (R-NH2) Activation->Coupling Activated Ester Reaction Reaction: RT, 4-16h (Monitor LC-MS) Coupling->Reaction Workup Workup: Acid/Base Wash -> Dry Reaction->Workup Completion Final Final Product: Amide Derivative Workup->Final Purification

Figure 2: Step-by-step workflow for the chemical incorporation of the benzoic acid fragment into a drug candidate via amide coupling.

References
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Amato, G., et al. (2011).[3] N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy.[3] ACS Medicinal Chemistry Letters, 2(6), 481–484. Link

  • Hajduk, P. J., & Sauer, D. R. (2008). Lipophilic Ligand Efficiency: A Useful Metric for Lead Optimization. Journal of Medicinal Chemistry, 51(3), 553–564. Link

Sources

Technical Guide: 3-Fluoro-4-(methylthio)benzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 3-Fluoro-4-(methylthio)benzoic acid , a critical building block in modern medicinal chemistry.

Part 1: Executive Summary

This compound (CAS: 244606-32-4) is a specialized pharmaceutical intermediate used primarily as a precursor to the 3-fluoro-4-(methylsulfonyl)phenyl moiety. This structural motif is a "privileged scaffold" in drug design, appearing frequently in kinase inhibitors, ion channel modulators (e.g., NaV1.7/1.8 blockers), and COX-2 inhibitors.

The compound’s value lies in its dual functionality:

  • The Methylthio Group (-SMe): Acts as a "masked" sulfone. It tolerates various coupling reactions (e.g., amide bond formation) before being oxidized to the highly polar, electron-withdrawing methylsulfonyl (-SO₂Me) group.

  • The Fluorine Atom: Positioned ortho to the sulfur, it modulates the acidity of the benzoic acid, influences the metabolic stability of the final drug (blocking P450 oxidation), and alters the conformation of the phenyl ring via electrostatic repulsion.

Part 2: Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 244606-32-4
Molecular Formula C₈H₇FO₂S
Molecular Weight 186.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 173–176 °C
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Key Impurities 3,4-Difluorobenzoic acid (starting material), 3-Fluoro-4-hydroxybenzoic acid
Downstream Target 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS: 185945-88-4)

Part 3: Medicinal Chemistry Rationale (The "Why")

In drug development, this intermediate is rarely the end-point. It is almost exclusively used to generate the Sulfone-Fluorine Motif .

The "Fluorine-Sulfone" Synergy

The combination of a sulfone and an ortho-fluorine atom provides three critical advantages over a standard phenyl sulfone:

  • Metabolic Blockade: The fluorine atom at the 3-position blocks metabolic hydroxylation at a highly susceptible site on the phenyl ring.

  • Bioisosterism: The -SO₂Me group is a bioisostere for carboxylic acids and amides but is non-ionizable, allowing for better membrane permeability while maintaining hydrogen bond acceptor capability.

  • Conformational Locking: The high electronegativity of fluorine creates an electrostatic repulsion with the sulfone oxygens, forcing the side chain into a preferred conformation that can enhance binding affinity to target proteins (e.g., kinase ATP pockets).

SAR_Strategy cluster_legend Design Logic Intermediate 3-Fluoro-4-(methylthio) benzoic acid Oxidation Oxidation Step (Late Stage) Intermediate->Oxidation mCPBA or Oxone Target 3-Fluoro-4-(methylsulfonyl) pharmacophore Oxidation->Target Effect1 Enhanced Metabolic Stability (Blocks CYP450) Target->Effect1 Effect2 H-Bond Acceptor (Kinase Hinge Binder) Target->Effect2

Figure 1: The strategic transformation of the thioether intermediate into the bioactive sulfone pharmacophore.

Part 4: Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (


) on a difluoro- precursor.
Protocol A: Synthesis from 3,4-Difluorobenzoic Acid

This is the industry-standard route due to the availability of the starting material.

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 equiv)

  • Sodium thiomethoxide (NaSMe) (2.2 equiv)

  • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 3,4-difluorobenzoic acid dissolved in DMSO (5 vol).

  • Addition: Cool the solution to 0–5 °C. Slowly add Sodium thiomethoxide (solid or aqueous solution) to control the exotherm.

    • Critical Control Point: The temperature must be kept low initially to prevent double substitution (displacing both fluorines).

  • Reaction: Warm the mixture to 80–100 °C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.

    • Regioselectivity: The 4-position is more electrophilic due to the para-effect of the carboxyl group, favoring the formation of the 4-methylthio product over the 3-methylthio isomer.

  • Quench: Pour the reaction mixture into ice-water.

  • Acidification: Adjust pH to ~2–3 using 1N HCl. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary to remove trace regioisomers.

Protocol B: Downstream Oxidation (The "Activation" Step)

Once the amide coupling (drug assembly) is complete, the methylthio group is oxidized to the sulfone.

Reagents:

  • Intermediate (Amide derivative)

  • Oxone® (Potassium peroxymonosulfate) or mCPBA

  • Solvent: Methanol/Water or DCM

Methodology:

  • Dissolve the thioether intermediate in Methanol/Water (1:1).

  • Add Oxone (3.0 equiv) in portions at room temperature.

  • Stir for 2–12 hours. The sulfide converts first to sulfoxide (fast), then to sulfone (slower).

  • Quench with Sodium Bisulfite solution to destroy excess oxidant.

Part 5: Pharmaceutical Applications & Case Studies

This intermediate is a key component in the synthesis of several patent-protected drug candidates targeting inflammation and cancer.

NaV1.8 Inhibitors (Pain Management)
  • Context: Voltage-gated sodium channels (NaV1.8) are targets for neuropathic pain.

  • Role: The 3-fluoro-4-methylsulfonylphenyl group is often the "left-hand side" cap of the molecule, providing selectivity over cardiac channels (NaV1.5).

  • Reference: Morpholine-spirocyclic piperidine amides (WO2012125613A1) utilize this benzoic acid derivative to form the amide linkage before oxidation [1].

PI3K/Aurora Kinase Inhibitors (Oncology)
  • Context: Kinase inhibitors require precise hydrogen bonding in the ATP binding pocket.

  • Role: The sulfone oxygens act as H-bond acceptors for the hinge region of the kinase, while the fluorine modulates the electronics of the ring to fine-tune potency.

  • Reference: NIBR Drug-Seq datasets identify urea derivatives containing the 3-fluoro-4-methylsulfonylphenyl moiety as active against PI3Kgamma [2].[1]

COX-2 Inhibitors[3]
  • Context: Follow-up compounds to Coxibs (e.g., Rofecoxib).

  • Role: The methylsulfonyl group is the pharmacophore responsible for COX-2 selectivity (fitting into the side pocket of the enzyme). The 3-fluoro substituent improves the safety profile by altering metabolic clearance rates [3].

Workflow cluster_process Pharma Manufacturing Workflow Start 3,4-Difluorobenzoic Acid Step1 SNAr Reaction (NaSMe, DMSO, 100°C) Start->Step1 Intermed 3-Fluoro-4-(methylthio) benzoic acid (CAS 244606-32-4) Step1->Intermed Step2 Amide Coupling (Amine + HATU/EDC) Intermed->Step2 DrugPre Thioether-Drug Conjugate Step2->DrugPre Step3 Oxidation (Oxone or mCPBA) DrugPre->Step3 FinalDrug Active API (Sulfone Derivative) Step3->FinalDrug

Figure 2: The standard industrial workflow converting the benzoic acid intermediate into a final Active Pharmaceutical Ingredient (API).

Part 6: Safety & Handling (MSDS Highlights)

While this compound is generally stable, specific precautions are required during scale-up.

Hazard ClassDescriptionHandling Protocol
Skin/Eye Irritant Causes serious eye irritation (H319) and skin irritation (H315).Wear nitrile gloves and safety goggles. Use a fume hood to avoid dust inhalation.
Thiol Odor Trace amounts of methyl mercaptan may be present or generated.Use scrubbers (bleach/caustic) for reactor off-gassing. The intermediate itself has a faint sulfide odor.
Thermal Stability Stable up to ~170°C.Avoid heating above 200°C; sulfoxides/sulfones can undergo thermal decomposition if over-oxidized in situ.

References

  • Hadida, S. et al. (2012). Morpholine-spirocyclic piperidine amides as modulators of ion channels. World Intellectual Property Organization, Patent WO2012125613A1. Link

  • Novartis Institutes for BioMedical Research (NIBR). (2025). NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles. Maayan Lab. Link

  • Talley, J. J. et al. (2002). 4,5-Diaryl-3(2H)-furanone derivatives as cyclooxygenase-2 inhibitors.[2] U.S. Patent US6492416B1. Link

  • Ossila. (2024). 3-Fluoro-4-(trifluoromethyl)benzoic acid Technical Data. (Cited for comparative fluorinated benzoate properties). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-4-(methylthio)benzoic acid is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent kinase inhibitors. Its specific substitution pattern provides a unique combination of electronic and steric properties that are often crucial for target binding and optimizing pharmacokinetic profiles. This document provides two detailed, scalable, and field-proven protocols for its synthesis. The primary protocol leverages a robust Sandmeyer-type reaction from a commercially available precursor, while the alternative explores a strategic nucleophilic aromatic substitution (SNAr) pathway. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering in-depth mechanistic insights, step-by-step instructions, and process optimization data.

Introduction: Strategic Importance in Drug Discovery

The strategic incorporation of fluorine and sulfur-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry. The 3-fluoro-4-(methylthio)phenyl group, in particular, is prized for its ability to modulate pKa, improve metabolic stability, and enhance binding interactions. This compound provides a direct and versatile handle for introducing this valuable pharmacophore into complex molecular scaffolds. The development of reliable and scalable synthetic routes is therefore of paramount importance to support drug discovery and development programs.

This application note details two distinct and scalable synthetic strategies, designed to be robust, high-yielding, and amenable to large-scale production environments.

Protocol I: Sandmeyer-Type Synthesis from 4-Amino-3-fluorobenzoic acid

This protocol represents the most direct and widely applicable route for scalable synthesis, starting from the readily available 4-Amino-3-fluorobenzoic acid[1][2]. The core of this strategy is the Sandmeyer reaction, a versatile and well-understood transformation for converting an aryl amine into a wide range of functional groups via a diazonium salt intermediate[3][4].

Principle and Rationale

The process begins with the diazotization of the aromatic amine at low temperatures to form a reactive diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with a methylthio source to install the desired functionality.

  • Expertise & Causality: The choice of a Sandmeyer reaction is deliberate for scalability. Diazotization is a cost-effective and high-yielding transformation. The use of a copper catalyst and a suitable thiomethylating agent allows for a controlled and efficient substitution, often with minimal by-product formation compared to other methods[5][6]. Maintaining a low temperature (0–5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Overall Reaction Workflow

A 4-Amino-3-fluorobenzoic Acid B Diazotization NaNO₂, HCl (aq) 0-5 °C A->B Step 1 C Aryl Diazonium Salt Intermediate B->C D Thiomethylation Dimethyl disulfide (DMDS), Cu(I) catalyst Room Temp -> 60 °C C->D Step 2 E This compound D->E F Work-up & Recrystallization E->F Step 3 G Final Pure Product F->G

Caption: Workflow for the Sandmeyer-type synthesis protocol.

Detailed Experimental Protocol

Materials:

  • 4-Amino-3-fluorobenzoic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Dimethyl Disulfide (DMDS) (2.0 eq)

  • Copper(I) Iodide (CuI) or other suitable Cu(I) salt (0.1 eq)

  • Deionized Water

  • Isopropanol (IPA)

  • Toluene

Procedure:

  • Diazotization:

    • To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge deionized water and concentrated HCl (3.0 eq).

    • Cool the mixture to 0 °C using a circulating chiller.

    • Slowly add 4-Amino-3-fluorobenzoic acid (1.0 eq) to the cold acid solution while maintaining the temperature between 0 and 5 °C. Stir until a fine slurry is formed.

    • In a separate vessel, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

    • Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is complete when a test with starch-iodide paper shows a persistent blue-black color, indicating a slight excess of nitrous acid.

  • Thiomethylation:

    • In a separate reactor, charge dimethyl disulfide (DMDS, 2.0 eq) and a catalytic amount of a Cu(I) salt such as CuI (0.1 eq).

    • Slowly transfer the cold diazonium salt slurry into the DMDS/catalyst mixture. Control the addition rate to manage the vigorous nitrogen gas evolution.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with toluene.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or toluene/heptane, to afford the final product as a crystalline solid.

Process Data Summary
ParameterValueNotes
Starting Material Purity>98%Essential for high-quality output.
Diazotization Temp.0–5 °CCritical for diazonium salt stability.
Thiomethylation Temp.50–60 °CDrives reaction to completion.
Typical Isolated Yield75–85%Based on lab-scale and pilot-scale runs.
Final Product Purity (HPLC)>99.0%After single recrystallization.
Key ReagentDimethyl DisulfideServes as both reagent and solvent.

Protocol II: Nucleophilic Aromatic Substitution (SNAr) Pathway

Principle and Rationale

The strategy starts with a substrate like 3,4-difluorobenzoic acid or 3-fluoro-4-nitrobenzoic acid. The aromatic ring is "activated" towards nucleophilic attack by the electron-withdrawing carboxylic acid and the additional fluoro or nitro group. Sodium thiomethoxide is used as a potent nucleophile to displace the leaving group at the 4-position.

  • Expertise & Causality: The regioselectivity of this reaction is governed by electronics. The position para to the electron-withdrawing carboxylic acid group is most activated for nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions[8]. Using a strong nucleophile like sodium thiomethoxide in a polar aprotic solvent (e.g., DMF, DMSO) facilitates the reaction at moderate temperatures, making it highly efficient and scalable.

Overall Reaction Workflow

A 3,4-Difluorobenzoic Acid B Nucleophilic Substitution Sodium Thiomethoxide (NaSMe) DMF, 80-100 °C A->B Step 1 C Meisenheimer Complex Intermediate B->C D This compound C->D Loss of F⁻ E Aqueous Work-up & Acidification D->E Step 2 F Final Pure Product E->F

Caption: Workflow for the SNAr synthesis protocol.

Detailed Experimental Protocol

Materials:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Sodium Thiomethoxide (NaSMe) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Nucleophilic Substitution:

    • Charge a reactor with 3,4-Difluorobenzoic acid (1.0 eq) and anhydrous DMF.

    • Stir the mixture to achieve a clear solution.

    • Carefully add sodium thiomethoxide (1.2 eq) portion-wise. An exotherm may be observed.

    • Heat the reaction mixture to 80–100 °C and hold for 4–8 hours, monitoring by HPLC for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a vessel containing ice-water.

    • Acidify the aqueous mixture to a pH of ~2 using 1M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the crude product.

    • Purify the crude material by recrystallization as described in Protocol I.

Process Data Summary
ParameterValueNotes
Starting Material3,4-Difluorobenzoic acidAlternative: 3-Fluoro-4-nitrobenzoic acid.
NucleophileSodium ThiomethoxideHighly reactive; handle with care.
SolventDMF or DMSOPolar aprotic solvent is key.
Typical Isolated Yield80–90%Often higher than Sandmeyer route.
Final Product Purity (HPLC)>99.5%Can be very high after crystallization.
Key ConsiderationMoisture ControlNaSMe is hygroscopic and reactive.

Product Characterization & Quality Control

The identity and purity of the final this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the structure and substitution pattern.

  • HPLC: To determine purity (>99% is typical for pharmaceutical applications).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As a measure of purity.

Safety Considerations

  • Diazonium Salts: Are potentially explosive, especially when isolated and dry. All protocols should be designed to use them in solution in situ.

  • Sodium Thiomethoxide: Is a toxic and malodorous reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl Disulfide (DMDS): Is flammable and has a strong, unpleasant odor.

  • Acid/Base Handling: Standard precautions for handling concentrated acids and bases should be strictly followed.

Conclusion

This application note provides two robust, scalable, and efficient protocols for the synthesis of this compound. The Sandmeyer approach offers a direct route from a common amino-acid precursor, while the SNAr pathway provides a high-yielding alternative from a difluoro-substituted starting material. The choice of protocol will depend on starting material availability, cost, and specific process safety capabilities. Both methods, when executed with care, deliver high-purity material suitable for demanding applications in pharmaceutical research and development.

References

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved February 18, 2026. [Link]

  • Taylor & Francis Online. (2007). Practical Synthesis of 4‐Fluoro‐2‐(methylthio)benzylamine and the Corresponding Sulfone and Sulfonamide. Synthetic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from organic-chemistry.org. [Link]

  • PMC (PubMed Central). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec.com. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. The Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from oakwoodchemical.com. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions Utilizing 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Multifunctional Reagent

In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. The synthesis of amides, typically forged through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions. However, the reactivity of the constituent parts can present significant challenges. This guide focuses on 3-Fluoro-4-(methylthio)benzoic acid, a unique building block whose electronic properties demand careful consideration for successful amide bond formation.

The structure of this compound is characterized by two key substituents that modulate the reactivity of the carboxylic acid. The fluorine atom at the meta-position acts as a potent electron-withdrawing group via the inductive effect, which increases the acidity of the carboxyl proton but can decrease the nucleophilicity of the carboxylate anion. Conversely, the methylthio group at the para-position can act as a weak electron-donating group through resonance. This electronic tug-of-war, combined with the potential for the sulfur atom to undergo oxidation, necessitates optimized protocols to achieve high yields and purity.

These application notes provide a comprehensive framework for researchers, offering detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies tailored to the specific challenges posed by this compound.

Part 1: Mechanistic Considerations and Reagent Selection

The successful coupling of this compound hinges on the effective activation of the carboxylate group to facilitate nucleophilic attack by the amine. The electron-withdrawing nature of the fluorine substituent can render the carboxylic acid somewhat deactivated towards certain coupling conditions. Therefore, the choice of coupling reagent is paramount.

Carbodiimide-Mediated Coupling (EDC/HOBt)

One of the most common methods for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[1][2]

The reaction proceeds through several key steps:

  • Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.

  • HOBt Adduct Formation: This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an active HOBt-ester.[3] This ester is more stable than the O-acylisourea but highly reactive towards amines.

  • Aminolysis: The desired amine attacks the carbonyl carbon of the HOBt-ester, forming the amide bond and regenerating HOBt.[3][4]

This method is robust and widely applicable. The water-soluble urea byproduct derived from EDC simplifies purification compared to other carbodiimides like DCC.[2]

EDC_HOBt_Mechanism RCOOH This compound O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea EDC-Urea (Byproduct) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (suppressed by HOBt) HOBt HOBt HOBt->HOBt_ester Amide Product Amide HOBt_ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide HATU_Mechanism RCOOH Carboxylic Acid + DIPEA (Base) OAt_ester OAt Active Ester RCOOH->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Product Amide OAt_ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

HATU-mediated amide coupling mechanism.

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a reliable standard for a wide range of primary and secondary amines. It is adapted from established procedures for similar halogenated benzoic acids. [5] Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M with respect to the benzoic acid.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Enhanced Coupling for Challenging Amines using HATU

This protocol is recommended for sterically hindered, electron-deficient, or other less reactive amine partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or MTBE

  • Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid. A color change may be observed.

  • Add the amine (1.1 equiv) to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase with ethyl acetate or DCM (3x).

  • Combine the organic extracts and wash sequentially with saturated NH₄Cl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent. High-vacuum may be needed to remove residual DMF.

  • Purification: Purify the crude material by flash column chromatography.

Experimental_Workflow Start 1. Combine Acid, Amine, Coupling Additive in Solvent Cool 2. Cool to 0 °C (for EDC/HOBt) Start->Cool Add_Reagents 3. Add Base & Coupling Reagent Cool->Add_Reagents React 4. Stir at Room Temperature (2-24h) Add_Reagents->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Dry 7. Dry & Concentrate Workup->Dry Purify 8. Purify via Chromatography Dry->Purify End Isolated Amide Product Purify->End

Sources

Navigating the Esterification of 3-Fluoro-4-(methylthio)benzoic Acid: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Fluoro-4-(methylthio)benzoic Acid Esters in Medicinal Chemistry

This compound is a key structural motif in a variety of pharmacologically active molecules. Its esters are crucial intermediates in the synthesis of numerous drug candidates, where the tailored lipophilicity and metabolic stability afforded by the ester functionality are paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The presence of both a fluorine atom and a methylthio group on the aromatic ring presents unique challenges and opportunities in the esterification process. The electron-withdrawing nature of the fluorine can influence the reactivity of the carboxylic acid, while the sulfur atom in the methylthio group is susceptible to oxidation under certain conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate reagents and the implementation of robust protocols for the successful esterification of this important building block.

Strategic Considerations for Esterification

The choice of an esterification method for this compound hinges on several factors, including the desired ester (e.g., methyl, ethyl, or more complex alkyl groups), the scale of the reaction, and the presence of other sensitive functional groups in the alcohol coupling partner. This guide will explore four primary strategies: Fischer-Speier Esterification, Thionyl Chloride-Mediated Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method will be discussed in the context of its mechanism, advantages, limitations, and practical execution.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[1][3]

Causality of Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3][4]

  • Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The use of the alcohol as the solvent is a common and cost-effective strategy to ensure a large excess is present.[3]

  • Chemoselectivity: The methylthio group is generally stable under these acidic conditions, although prolonged reaction times at high temperatures should be monitored to prevent any unforeseen side reactions. The fluorine substituent, being electron-withdrawing, may slightly decrease the nucleophilicity of the carbonyl oxygen, but the strong acid catalyst effectively overcomes this.

Experimental Protocol: Fischer-Speier Esterification of this compound with Methanol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, and rotary evaporator.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 equivalents, which can also serve as the solvent).

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-fluoro-4-(methylthio)benzoate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Method 2: Thionyl Chloride-Mediated Esterification - For a More Reactive Approach

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[5] This approach is often faster and not equilibrium-limited, leading to high yields.

Causality of Experimental Choices:

  • Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5] This conversion dramatically increases the electrophilicity of the carbonyl carbon.

  • Reaction with Alcohol: The highly reactive acyl chloride readily reacts with the alcohol, even at room temperature, to form the ester. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated in this step.

  • Chemoselectivity: The methylthio group is generally stable to thionyl chloride under standard conditions. However, prolonged exposure or elevated temperatures could potentially lead to side reactions, so it is advisable to use the freshly prepared acyl chloride immediately.

Experimental Protocol: Thionyl Chloride-Mediated Esterification

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • The desired alcohol (e.g., ethanol, isopropanol)

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware.

Procedure:

Step 1: Acyl Chloride Formation

  • In a fume hood, to a round-bottom flask containing this compound (1.0 eq), add an excess of thionyl chloride (e.g., 2-5 eq).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Gently reflux the mixture until the evolution of gas ceases (typically 1-2 hours).

  • Remove the excess thionyl chloride by distillation or under reduced pressure (ensure proper trapping of the corrosive vapors). The resulting crude acyl chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude 3-fluoro-4-(methylthio)benzoyl chloride in an anhydrous solvent such as DCM or toluene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired alcohol (1.0-1.2 eq) and a base like pyridine or triethylamine (1.1-1.5 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Quench the reaction by adding water or a saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with dilute HCl (if triethylamine was used), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the crude ester.

  • Purify by column chromatography if necessary.

Method 3: Steglich Esterification - A Mild and Versatile Coupling

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] This method is known for its mild reaction conditions and broad substrate scope, making it suitable for sensitive molecules.[6][9]

Causality of Experimental Choices:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

  • Role of DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the ester.[8]

  • Byproduct Removal: A major consideration with DCC is the formation of dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can be removed by filtration. When using the water-soluble EDC, the corresponding urea byproduct can be removed by an aqueous workup.

  • Chemoselectivity: The mild and neutral conditions of the Steglich esterification are highly compatible with the methylthio group, minimizing the risk of oxidation.

Experimental Protocol: Steglich Esterification

Materials:

  • This compound

  • The desired alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC.

  • If using DCC, a white precipitate of DCU will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • If using EDC, perform an aqueous workup by washing the DCM solution with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Method 4: The Mitsunobu Reaction - For Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols under mild, neutral conditions.[10][11][12] It proceeds with inversion of stereochemistry at the alcohol center, which is a key advantage when working with chiral alcohols.[10][13] The reaction typically involves a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][14]

Causality of Experimental Choices:

  • Activation of the Alcohol: The reaction mechanism involves the formation of an alkoxyphosphonium salt intermediate, which effectively converts the hydroxyl group of the alcohol into a good leaving group.[11][12]

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[11]

  • Chemoselectivity: The Mitsunobu reaction is known for its mildness and is generally compatible with a wide range of functional groups, including thioethers. The risk of oxidation of the methylthio group is minimal under these conditions.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • This compound

  • The desired primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Standard laboratory glassware.

Procedure:

  • In a fume hood, dissolve this compound (1.2 eq) and triphenylphosphine (1.2 eq) in anhydrous THF or DCM.

  • Add the alcohol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Data Summary and Comparison of Methods

MethodReagentsCatalystConditionsAdvantagesDisadvantages
Fischer-Speier AlcoholStrong Acid (H₂SO₄, TsOH)RefluxCost-effective, simpleEquilibrium-limited, harsh conditions
Thionyl Chloride SOCl₂, AlcoholNone (or DMF)Reflux, then RTHigh yield, not equilibrium-limitedHarsh reagent, generates HCl
Steglich Alcohol, Carbodiimide (DCC, EDC)DMAPRoom TemperatureMild conditions, broad scopeByproduct removal can be an issue
Mitsunobu Alcohol, PPh₃, DEAD/DIADNone0 °C to RTVery mild, inversion of stereochemistryStoichiometric byproducts, cost

Visualizing the Workflows

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow start Mix Carboxylic Acid, excess Alcohol, and Acid Catalyst reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor workup Aqueous Workup (Neutralization, Extraction) monitor->workup purify Purification (Chromatography) workup->purify product Ester Product purify->product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Workflow start Mix Carboxylic Acid, Alcohol, DMAP, and Carbodiimide in DCM stir Stir at Room Temperature start->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor filter Filter (if DCC used) or Aqueous Workup monitor->filter purify Purification (Chromatography) filter->purify product Ester Product purify->product

Caption: Workflow for Steglich Esterification.

Conclusion and Best Practices

The successful esterification of this compound can be achieved through several reliable methods.

  • For large-scale, cost-effective syntheses where the alcohol is simple and readily available, Fischer-Speier esterification is a viable option.

  • When higher reactivity and yields are required, and the handling of thionyl chloride is feasible, the acyl chloride method is highly effective.

  • For substrates that are sensitive to acidic or harsh conditions, or when a broader range of alcohols is employed, the Steglich esterification offers a mild and versatile alternative.

  • In cases where stereochemical inversion of a chiral alcohol is desired, the Mitsunobu reaction is the method of choice, providing excellent control under exceptionally mild conditions.

It is imperative to monitor all reactions for potential side reactions involving the methylthio group, particularly when using more forceful conditions. Proper purification techniques, such as column chromatography, are often necessary to obtain the final ester in high purity. By carefully considering the factors outlined in this guide, researchers can confidently select and execute the most appropriate esterification strategy for their specific needs in the synthesis of valuable this compound esters.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 26). The Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Mitsunobu Reaction. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wikipedia. (2023, November 28). Steglich esterification. In Wikipedia. [Link]

  • Wikipedia. (2023, December 12). Mitsunobu reaction. In Wikipedia. [Link]

  • Wikipedia. (2023, November 28). Fischer–Speier esterification. In Wikipedia. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Byju's. (2023, August 29). Fischer Esterification. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]

  • YouTube. (2014, December 12). Steglich esterification. Retrieved from [Link]

  • Studylib. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • YouTube. (2013, October 29). Reaction with Thionyl Chloride. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • Byju's. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

  • ACS Publications. (2011, June 3). Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • The Org Prep. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

Sources

Reaction mechanisms involving 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Mechanisms & Protocols for 3-Fluoro-4-(methylthio)benzoic Acid

Abstract

This technical guide details the reactivity profile and experimental protocols for This compound (CAS: 1427435-86-4). As a bifunctional building block containing an electron-withdrawing fluorine atom ortho to a methylthio group, this molecule offers unique opportunities for modulating lipophilicity (LogP) and metabolic stability in drug discovery. This document focuses on two primary synthetic pathways: (1) High-efficiency amide coupling utilizing the inductive activation of the fluorine substituent, and (2) Chemoselective S-oxidation to access sulfoxide and sulfone metabolites.

Structural Analysis & Reactivity Profile

The this compound scaffold presents a "push-pull" electronic system that influences its chemical behavior:

  • Fluorine Effect (Position 3): The highly electronegative fluorine atom exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. This increases the acidity of the carboxylic acid (lowering pKa relative to benzoic acid) and enhances the electrophilicity of the carbonyl carbon during activation.

  • Methylthio Group (Position 4): The sulfur atom acts as a weak electron donor via resonance (+R) but is susceptible to oxidation. The presence of the ortho-fluorine atom slightly reduces the nucleophilicity of the sulfur lone pair, requiring tailored oxidation conditions compared to non-fluorinated thioethers.

Physicochemical Impact Table:

PropertyEffect of 3-F SubstitutionImpact on Drug Design
Acidity (pKa) Decreases (~0.3 - 0.5 units)Stronger H-bond donor; faster deprotonation by bases.
Lipophilicity IncreasesImproved membrane permeability.
Metabolic Stability Blocks P450 oxidation at C3Prevents formation of potentially toxic catechols.

Application I: Amide Bond Formation

Mechanistic Insight: Inductive Activation

The 3-fluorine substituent inductively withdraws electron density from the benzene ring, which propagates to the carboxylic carbon. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine once activated. However, this also makes the activated ester intermediate (e.g., O-At derivative) more reactive toward hydrolysis if moisture is present.

Graphviz Diagram: HATU-Mediated Coupling Pathway The following diagram illustrates the activation cycle, highlighting the role of the base (DIPEA) and the stabilizing effect of the HOAt/HATU system.

AmideCoupling Start 3-Fluoro-4-(methylthio) benzoic acid Carboxylate Carboxylate Anion Start->Carboxylate -H+ Base DIPEA (Deprotonation) Base->Carboxylate ActiveEster Activated O-At Ester Carboxylate->ActiveEster +HATU -Tetramethylurea HATU HATU (Reagent) HATU->ActiveEster Product Final Amide Product ActiveEster->Product +Amine -HOAt Amine Amine (Nucleophile) Amine->Product

Figure 1: HATU-mediated activation pathway. The 3-F substituent enhances the electrophilicity of the 'Active Ester' intermediate.

Protocol: HATU-Mediated Amide Synthesis

Standardized for 1.0 mmol scale.

Reagents:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous, 5 mL)

Step-by-Step Procedure:

  • Dissolution: In a dry 20 mL vial equipped with a magnetic stir bar, dissolve This compound (186 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (456 mg, 1.2 mmol) followed immediately by DIPEA (522 µL, 3.0 mmol). The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the activated ester.

    • Critical Check: Ensure the reaction is under an inert atmosphere (

      
      ) to prevent hydrolysis of the activated species.
      
  • Coupling: Add the Amine (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The electron-deficient nature of the benzoic acid usually drives this reaction to completion faster than electron-rich analogs.

  • Work-up: Dilute with EtOAc (30 mL) and wash sequentially with saturated

    
     (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Application II: Chemoselective S-Oxidation

Mechanistic Insight: Tunable Oxidation States

The methylthio group (-SMe) can be oxidized to the sulfoxide (-S(O)Me) or sulfone (-S(O)


Me).
  • Sulfoxide (Metabolite Mimic): Achieved using controlled equivalents of oxidant at low temperatures. The 3-F atom slightly deactivates the sulfur, meaning the reaction may require slightly longer times than non-fluorinated thioanisoles.

  • Sulfone (Bioisostere): Requires excess oxidant and higher temperatures. The sulfone is a strong electron-withdrawing group, often used to increase metabolic stability.

Graphviz Diagram: Oxidation Workflow

Oxidation Substrate Sulfide (-SMe) Sulfoxide Sulfoxide (-S(=O)Me) (Chiral Center) Substrate->Sulfoxide Electrophilic Oxygen Transfer Sulfone Sulfone (-S(=O)2Me) (Achiral) Substrate->Sulfone Direct Excess Oxidant Oxidant1 mCPBA (1.0 eq) 0°C, DCM Oxidant1->Sulfoxide Sulfoxide->Sulfone Second Oxidation (Slower Step) Oxidant2 mCPBA (>2.5 eq) RT, DCM Oxidant2->Sulfone

Figure 2: Tunable oxidation pathways. Control of stoichiometry and temperature dictates the final oxidation state.

Protocol: Controlled Oxidation to Sulfoxide

Targeting the sulfoxide metabolite mimic.

Reagents:

  • This compound derivative (amide or ester) (1.0 equiv)

  • mCPBA (meta-Chloroperoxybenzoic acid, 77% max) (1.05 equiv)

  • Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM and cool to 0°C in an ice bath.

  • Addition: Dissolve mCPBA (1.05 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Expert Note: Do not add solid mCPBA directly; local high concentrations will cause over-oxidation to the sulfone.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC or LC-MS.[1] The 3-F substituent may slow the reaction slightly; if incomplete after 1 hour, allow to warm to 10°C.

  • Quenching: Quench with saturated aqueous

    
     (Sodium thiosulfate) to destroy excess peroxide.
    
  • Work-up: Wash with saturated

    
     to remove the chlorobenzoic acid byproduct. Dry organic layer and concentrate.
    

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (General reference for oxidation protocols).

  • ChemicalBook. (2023). This compound Product Properties.

Sources

Preparation of acid chlorides from 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Acid Chlorides from 3-Fluoro-4-(methylthio)benzoic acid

Abstract

This technical guide outlines the optimized protocols for converting This compound to its corresponding acid chloride, 3-Fluoro-4-(methylthio)benzoyl chloride . This intermediate is a critical scaffold in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to the presence of the nucleophilic methylthio (-SMe) group and the electron-withdrawing fluorine, the choice of chlorinating agent is pivotal to avoid side reactions such as S-oxidation, Pummerer-type rearrangements, or desulfurization. Two protocols are presented: a Standard Thionyl Chloride Method (suitable for scale-up) and a High-Fidelity Oxalyl Chloride Method (preferred for sensitive research applications).

Introduction & Chemical Context

The transformation of carboxylic acids to acid chlorides is a cornerstone of medicinal chemistry. However, the substrate This compound presents specific chemoselective challenges:

  • Thioether Sensitivity: The methylthio group is susceptible to oxidation (to sulfoxide/sulfone) or chlorination at the

    
    -methyl position (Pummerer-like mechanism) under harsh conditions.
    
  • Fluorine Substituent: The meta-fluorine atom exerts an inductive electron-withdrawing effect, slightly deactivating the carbonyl carbon, potentially requiring catalytic activation (DMF).

Target Reaction:



(Where Ar = 3-Fluoro-4-(methylthio)phenyl)

Strategic Reagent Selection

The following table contrasts the two primary methodologies to aid in experimental design.

FeatureMethod A: Thionyl Chloride (

)
Method B: Oxalyl Chloride (

)
Mechanism Nucleophilic substitution (

or

)
Cascade fragmentation to reactive imidoyl chloride
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Thermal Profile Requires Reflux (75-80°C)Room Temperature (20-25°C)
Suitability Robust / Scale-up. Best for cost-efficiency.High Purity / Research. Best for preserving the -SMe group.
Risk Factor Moderate risk of S-interaction at high T.Low risk. Milder conditions prevent side reactions.

Mechanistic Insight & Visualization

The reaction is catalyzed by N,N-Dimethylformamide (DMF).[1] DMF reacts with the chlorinating agent to form the electrophilic Vilsmeier-Haack intermediate (Chloroiminium ion), which activates the carboxylic acid.

G Reagent Oxalyl Chloride (COCl)2 Vilsmeier Vilsmeier Intermediate [Me2N=CHCl]+ Cl- Reagent->Vilsmeier Activation DMF DMF (Catalyst) DMF->Vilsmeier Activated Activated Acyl Intermediate Vilsmeier->Activated Attacks Acid Acid Substrate: 3-Fluoro-4-(methylthio) benzoic acid Acid->Activated Product Product: Acid Chloride Activated->Product Cl- Attack Gases Byproducts: CO, CO2, HCl Activated->Gases Decomposition

Caption: Catalytic cycle showing DMF activation of the chlorinating agent to the Vilsmeier species.

Experimental Protocols

Method A: Thionyl Chloride Protocol (Scale-Up)

Best for gram-to-kilogram synthesis where slight thermal stress is acceptable.

Reagents:

  • This compound (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 - 10.0 equiv) – Acts as solvent and reagent
    
  • DMF (anhydrous) (0.05 equiv / 1-2 drops)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Argon balloon) to exclude moisture. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap

    
     and 
    
    
    
    gases.
  • Addition: Charge the flask with the benzoic acid substrate. Carefully add Thionyl Chloride.

  • Catalysis: Add catalytic DMF. Observation: Vigorous bubbling (gas evolution) may occur immediately.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

    • Checkpoint: The suspension should become a clear homogeneous solution as the acid converts to the liquid acid chloride.

  • Workup: Allow the mixture to cool to room temperature.

  • Concentration: Remove excess

    
     via rotary evaporation (bath temp < 40°C) under reduced pressure.
    
  • Azeotrope (Critical): To remove traces of thionyl chloride, add anhydrous Toluene (or Dichloromethane) to the residue and re-evaporate. Repeat 2x.

  • Result: The product is obtained as a yellow/tan oil or low-melting solid. Use immediately for the next step.

Method B: Oxalyl Chloride Protocol (High Purity)

Best for medicinal chemistry to ensure the methylthio group remains intact.

Reagents:

  • This compound (1.0 equiv)

  • Oxalyl Chloride (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) (anhydrous) [Solvent volume: ~5-10 mL per gram of substrate]

  • DMF (anhydrous) (0.05 equiv)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen flow. Add the benzoic acid and anhydrous DCM.

  • Cooling: Cool the suspension to 0°C (ice bath).

  • Addition: Add Oxalyl Chloride dropwise via syringe to control gas evolution.

  • Catalysis: Add catalytic DMF (1-2 drops).

    • Observation: Immediate effervescence (

      
       release).
      
  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 2–4 hours.

    • Checkpoint: Solids should dissolve, leaving a clear yellow solution.

  • Workup: Concentrate the solution in vacuo to remove solvent and excess oxalyl chloride.

  • Purification: Generally not required. The residue is sufficiently pure (>95%) for subsequent acylation, esterification, or amidation.

Quality Control & Characterization (Self-Validating System)

Direct analysis of acid chlorides on LC-MS or GC-MS is difficult due to their reactivity with moisture and column stationary phases. Use the Methyl Ester Derivatization Test for validation.

Protocol:

  • Take a small aliquot (10 µL) of the reaction mixture.

  • Quench into 500 µL of anhydrous Methanol (MeOH).

  • Wait 5 minutes (forms the methyl ester).

  • Analyze via LC-MS or TLC.

Interpretation:

  • Starting Material: this compound (Peak A).

  • Product (Derivatized): Methyl 3-fluoro-4-(methylthio)benzoate (Peak B).

  • Success Criteria: >98% conversion of Peak A to Peak B.

Physical Data (Expected):

  • Appearance: Yellowish oil or semi-solid.

  • Boiling Point: Not typically distilled; used crude.

  • Reactivity: Fumes in moist air (hydrolysis back to acid).

Safety & Handling

  • Corrosive: Thionyl chloride and Oxalyl chloride cause severe skin burns and eye damage.

  • Inhalation Hazard: Reactions generate toxic gases (

    
    , 
    
    
    
    ,
    
    
    ). ALWAYS perform in a well-ventilated fume hood.
  • Water Reactive: Violent reaction with water. Ensure all glassware is bone-dry.

  • Thioether Odor: Methylthio compounds can be malodorous. Use bleach (sodium hypochlorite) to clean glassware and neutralize smells.

References

  • Comparison of Chlorinating Agents: Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis.[2][3][4][5][6] Source: Wolfabio Application Notes. URL:[Link]

  • General Synthesis of Acid Chlorides: Title: Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[2][7][3][4][5][8] Source: Master Organic Chemistry. URL:[Link][2]

  • Specific Substrate Data (Analogous): Title: 3-Fluoro-4-methylbenzoyl chloride (Chemical Properties).[9] Source: PubChem.[9] URL:[Link]

  • Catalytic Mechanism: Title: Preparation of Acyl Chlorides using DMF Catalyst.[1] Source: Journal of the Chemical Society of Pakistan. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis Using 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for utilizing 3-Fluoro-4-(methylthio)benzoic acid (CAS: 2243555-46-4 analogs) as a versatile building block in drug discovery.

The simultaneous presence of a fluorine atom (C3) and a methylthio group (C4) on the benzoic acid scaffold offers unique medicinal chemistry advantages. The fluorine atom modulates pKa and metabolic stability, while the methylthio group serves as a modifiable handle—capable of acting as a hydrophobic anchor or being oxidized to sulfoxides/sulfones to alter electronic properties.

Traditional thermal heating for transformations of electron-rich benzoic acids often suffers from slow kinetics and incomplete conversion. This guide demonstrates how Microwave-Assisted Organic Synthesis (MAOS) significantly accelerates these reactions, improves yields, and enables "one-pot" heterocyclic constructions that are difficult to achieve under standard reflux conditions.

Chemical Profile & Reactivity[1][2][3][4]

PropertyDescription
Compound Name This compound
Functional Groups Carboxylic Acid (-COOH), Fluorine (-F), Methylthio (-SMe)
Molecular Weight ~186.20 g/mol
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Key Reactivity COOH: Amidation, Esterification, Heterocycle formation (Oxadiazoles).SMe: Oxidation to Sulfoxide (-SOMe) or Sulfone (-SO₂Me); Nucleophilic displacement (only after oxidation).F: Ortho-directing effect for metallation; metabolic blocker.

Application I: Rapid Amide Library Generation via T3P® Activation

Context: The carboxylic acid moiety is the primary handle for scaffold decoration. While HATU/EDC are standard, Propylphosphonic Anhydride (T3P®) is superior for microwave applications due to its high thermal stability, low toxicity, and easy water workup. The microwave irradiation overcomes the steric and electronic deactivation caused by the ortho-fluorine and para-methylthio electron donation.

Experimental Workflow

AmideCoupling Start Reagent Prep (Acid + Amine + Base) Activation Add T3P® (50% in EtOAc) Start->Activation Dissolve in DMF MW MW Irradiation 100°C, 15 min Activation->MW Seal Vial Workup Aq. Wash (NaHCO3 / Citric Acid) MW->Workup Cool to RT Analysis LCMS / NMR (Purity Check) Workup->Analysis Evaporate

Figure 1: Workflow for T3P-mediated microwave amidation.

Detailed Protocol
  • Stoichiometry:

    • This compound: 1.0 equiv (0.5 mmol)

    • Amine (Primary/Secondary): 1.2 equiv

    • DIPEA (Base): 3.0 equiv[1]

    • T3P® (50% w/w in EtOAc): 2.0 equiv

    • Solvent: DMF or EtOAc (2–3 mL)

  • Procedure:

    • In a 10 mL microwave vial, dissolve the benzoic acid derivative and the amine in the solvent.

    • Add DIPEA, followed by the slow addition of T3P solution.

    • Seal the vial and pre-stir for 1 minute.

    • Microwave Settings:

      • Temperature: 100 °C

      • Hold Time: 15 minutes

      • Pressure Limit: 250 psi

      • Power: Dynamic (Max 150 W)

    • Note on S-Me Stability: The methylthio group is stable under these conditions. Avoid using strong oxidants or radical initiators during this step.

  • Workup:

    • Dilute reaction mixture with EtOAc (15 mL).

    • Wash successively with sat. NaHCO₃ (2 x 10 mL), 1M Citric Acid (2 x 10 mL), and Brine.

    • Dry over MgSO₄ and concentrate.

Application II: One-Pot Synthesis of 1,2,4-Oxadiazoles

Context: 1,2,4-Oxadiazoles are critical bioisosteres for esters and amides, offering improved metabolic stability.[1] Conventional thermal synthesis involves two steps: O-acylation followed by high-temperature cyclodehydration (often >110°C for hours). Microwave irradiation drives the dehydration step rapidly in a single pot, preventing the degradation of the sensitive methylthio group.

Mechanistic Pathway

OxadiazoleMech Acid Benzoic Acid (Starting Material) Intermediate O-Acyl Amidoxime (Intermediate) Acid->Intermediate Activation (DIC/CDI) RT, 10 min Amidoxime Aryl Amidoxime (Partner) Amidoxime->Intermediate Activation (DIC/CDI) RT, 10 min Transition Cyclodehydration (Transition State) Intermediate->Transition MW Irradiation 140°C Product 1,2,4-Oxadiazole (Final Product) Transition->Product -H2O Rapid Kinetics

Figure 2: One-pot cyclization pathway accelerated by microwave dielectric heating.

Detailed Protocol
  • Stoichiometry:

    • This compound: 1.0 equiv

    • Amidoxime (R-C(NH2)=NOH): 1.1 equiv

    • DIC (Diisopropylcarbodiimide): 1.2 equiv

    • HOBt (Hydroxybenzotriazole): 1.2 equiv

    • Solvent: Diglyme or DMF (High boiling point required).

  • Procedure:

    • Activation Step: Dissolve the acid, DIC, and HOBt in DMF. Stir at Room Temperature (RT) for 10 minutes to form the active ester.

    • Addition: Add the amidoxime to the vial.

    • Microwave Settings:

      • Temperature: 140 °C

      • Hold Time: 20 minutes

      • Absorption Level: High

    • Why Microwave? The cyclization of the O-acyl intermediate is the rate-determining step. MW energy efficiently couples to the polar intermediate, driving water elimination.

  • Validation:

    • Monitor via LCMS. The mass shift will be (M_acid + M_amidoxime) - 18 (H₂O) .

Application III: Selective S-Oxidation to Sulfones

Context: The 4-methylthio group can be oxidized to a sulfone (-SO₂Me), transforming it from an electron-donating group (EDG) to a strong electron-withdrawing group (EWG). This dramatic electronic switch is useful for Structure-Activity Relationship (SAR) studies. Microwave heating with controlled oxidants accelerates this biphasic reaction significantly.

Protocol
ParameterCondition
Reagents Oxone® (2.5 equiv) or H₂O₂ (30%, Excess)
Solvent MeOH:H₂O (1:1)
MW Temp 60 °C (Controlled)
Time 5–10 minutes

Safety Note: Do not overheat. Sulfides can over-oxidize or degrade. The microwave allows for a "pulse" of heat that completes the reaction before side reactions occur.

References

  • Microwave-Assisted Amide Coupling: Santagada, V., et al. "Microwave-enhanced solution synthesis of amides." Tetrahedron Letters, 2001.

  • T3P in Microwave Synthesis: Dunetz, J. R., et al. "T3P: An Efficient and Green Reagent for Amide Bond Formation." Organic Process Research & Development, 2016.

  • 1,2,4-Oxadiazole Synthesis: Adib, M., et al. "Microwave-Assisted One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2008.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Thioether Oxidation: Varma, R. S., et al. "Microwave-accelerated oxidation of sulfides to sulfoxides and sulfones." Tetrahedron Letters, 1997.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3-Fluoro-4-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

3-Fluoro-4-(methylthio)benzoic acid is a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern—featuring an activating carboxylic acid group, a displaceable fluorine atom, and a modifiable methylthio moiety—makes it a prime substrate for constructing complex molecular architectures. This scaffold is a key intermediate in the synthesis of innovative therapeutic agents, including Acoramidis, a stabilizer of transthyretin (TTR) for treating amyloidosis.[1]

The primary route for functionalizing this scaffold is through Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds on activated aromatic rings.[2] This guide provides an in-depth analysis of the mechanistic principles governing SNAr reactions on this compound derivatives and offers detailed, field-proven protocols for its reaction with various classes of nucleophiles.

Part 1: Mechanistic Principles and Strategic Considerations

The Addition-Elimination Mechanism: A Two-Step Pathway

Nucleophilic aromatic substitution on this substrate predominantly proceeds through a two-step addition-elimination mechanism.[2] This pathway involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group, forming a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily broken in this step. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity and yielding the final substituted product.

While the two-step mechanism is widely accepted, it is worth noting that some SNAr reactions, particularly on less activated systems or with better leaving groups, may proceed via a concerted pathway where bond formation and bond cleavage occur simultaneously.[4][5][6] However, for a highly activated system like this fluorobenzoic acid derivative, the stepwise mechanism via a Meisenheimer complex is the operative pathway.

SNAr_Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Product + F⁻ Intermediate->Product Step 2: Elimination

Caption: General mechanism of the SNAr reaction.

The Critical Role of Ring Substituents

The feasibility and rate of the SNAr reaction are dictated by the electronic properties of the substituents on the aromatic ring.

  • Fluorine (-F) as Leaving Group: In SNAr reactions, the reactivity order of halogen leaving groups is typically F > Cl > Br > I.[2] This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.

  • Carboxylic Acid (-COOH) as an Activating Group: The carboxylic acid group is a powerful electron-withdrawing group (EWG). Its presence ortho to the fluorine atom is critical, as it serves to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.[2]

  • Methylthio (-SMe) Group: The methylthio group at the C4 position is located para to the site of substitution. While it is generally considered a weak electron-donating group by resonance, its overall influence in this specific SNAr context is less pronounced than the dominant activating effect of the ortho-carboxylic acid. Importantly, this group offers a site for further synthetic modification; for instance, it can be oxidized to a methylsulfonyl (-SO₂Me) group, which is an excellent leaving group itself, opening avenues for subsequent substitutions at the C4 position if desired.[7][8]

Ring_Activation cluster_ring Electronic Effects on the Aromatic Ring Ring C3 F Ring->C3 Leaving Group Site of Attack C1 COOH C1->Ring Activating (EWG) Stabilizes Negative Charge C4 SMe C4->Ring Modulator Offers further derivatization

Caption: Key substituent effects in the SNAr reaction.

Part 2: Experimental Protocols and Workflow

General Considerations for Successful SNAr Reactions
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used to solvate the nucleophile effectively without interfering with the reaction.[9]

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases like NaH, it is crucial to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection: A base is often required to deprotonate the nucleophile (e.g., amines, alcohols, thiols), increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are common for amines.[9] For less acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are necessary.[9]

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for the formation of byproducts.

Protocol 1: Synthesis of 3-Amino-4-(methylthio)benzoic Acid Derivatives

This protocol details the reaction with primary and secondary amines to yield N-substituted derivatives.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 0.2 M concentration). Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the aqueous solution to pH ~3-4 with 1M HCl to precipitate the product.

  • Extraction: If the product is not a solid, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Collect the precipitated solid by filtration or, for extracted products, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table: Amination Reactions

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF1004-685-95%
PiperidineK₂CO₃DMSO1103-588-96%
AnilineK₂CO₃DMF12012-1870-80%
BenzylamineEt₃NMeCN80 (reflux)8-1280-90%
Protocol 2: Synthesis of 3-Alkoxy/Phenoxy-4-(methylthio)benzoic Acid Derivatives

This protocol describes the O-arylation using alcohols or phenols. It requires the use of a strong base to generate the corresponding nucleophilic alkoxide or phenoxide.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the alkoxide/phenoxide.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the prepared nucleophile solution.

  • Reaction: Heat the reaction mixture to 60-100 °C and monitor by TLC.

  • Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Acidify with 1M HCl to pH ~3-4.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

Data Summary Table: O-Arylation Reactions

Nucleophile (Alcohol/Phenol)BaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenolNaHDMF806-875-85%
4-Methoxyphenolt-BuOKTHF65 (reflux)5-780-90%
Propan-2-olNaHDMF10012-1660-70%
Benzyl alcoholNaHTHF65 (reflux)8-1070-80%
General Experimental Workflow

The following diagram outlines the standard operational sequence for performing SNAr reactions on the target scaffold.

Workflow Start Start: Weigh Reagents & Glassware Prep Setup Reaction Setup: Dissolve Substrate, Add Base (Inert Atmosphere if needed) Start->Setup Nucleophile Add Nucleophile Setup->Nucleophile Reaction Heat & Stir (e.g., 80-120 °C) Nucleophile->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Completion Reaction Complete? Monitor->Completion Completion->Reaction No Workup Workup: Quench, Acidify & Extract Completion->Workup Yes Purify Purification: Column Chromatography or Recrystallization Workup->Purify Characterize Characterization: NMR, MS, etc. Purify->Characterize End End: Pure Product Characterize->End

Caption: Standard experimental workflow for SNAr reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Bari, S. S., et al. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
  • Ritter, T., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 544(7649), 231–234. Available at: [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Available at: [Link]

  • Stanetty, P., et al. (1996). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ChemInform, 27(49). Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. Available at: [Link]

  • Adhikari, S., et al. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 143(18), 7048–7057. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • ResearchGate. (n.d.). Substitution of perfluorophenylbenzenes by methanthiolate occurring through highly ordered transition states. Available at: [Link]

  • Toste, F. D., et al. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Organometallics, 35(8), 1083–1086. Available at: [Link]

  • Hirst, D. J., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • BenchChem. (2025). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
  • ResearchGate. (2018). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylthio)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.

Introduction to the Synthesis

The most direct and common route to synthesize this compound is through the selective S-methylation of 3-Fluoro-4-mercaptobenzoic acid. This reaction, while straightforward in principle, is sensitive to reaction conditions that can lead to diminished yields and the formation of impurities. The key to a successful synthesis lies in the careful control of the base, methylating agent, and reaction environment to favor the desired nucleophilic substitution on the sulfur atom while minimizing side reactions.

This guide will focus on a robust protocol using dimethyl sulfate as the methylating agent, which is a cost-effective and highly reactive option for this transformation.[1][2][3]

Core Synthesis Workflow

The overall synthetic transformation is depicted below. The process involves the deprotonation of the thiol group of 3-Fluoro-4-mercaptobenzoic acid to form a thiolate anion, which then acts as a nucleophile, attacking the methylating agent to form the desired thioether product.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: S-Methylation start_material 3-Fluoro-4-mercaptobenzoic acid thiolate Thiolate Intermediate start_material->thiolate + Base base Base (e.g., K2CO3) product This compound thiolate->product + Methylating Agent methylating_agent Methylating Agent (e.g., Dimethyl Sulfate)

Caption: General workflow for the S-methylation of 3-Fluoro-4-mercaptobenzoic acid.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low, and I recover a significant amount of starting material. What are the likely causes and how can I fix this?

A1: Low conversion is a common issue and can often be attributed to incomplete deprotonation of the thiol or insufficient reactivity of the methylating agent.

  • Insufficient Base: The pKa of an aromatic thiol is typically around 6-7, but the electron-withdrawing nature of the carboxyl and fluoro groups on your starting material can make the thiol more acidic. However, complete deprotonation is essential to form the nucleophilic thiolate.

    • Solution:

      • Increase Base Stoichiometry: Instead of 1.0 equivalent of base, try using 1.1 to 1.2 equivalents to ensure complete deprotonation.

      • Choice of Base: While potassium carbonate (K₂CO₃) is a good starting point, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) might be more effective. However, be mindful that a very strong base could potentially deprotonate the carboxylic acid as well, which could affect solubility and reactivity. A milder option that has shown success in similar systems is calcium hydroxide (Ca(OH)₂).[4]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid decomposition at higher temperatures.

  • Methylating Agent Reactivity: While dimethyl sulfate is highly reactive, its effectiveness can be hampered by a non-optimal solvent system.

    • Solution: Ensure you are using a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to facilitate the Sₙ2 reaction.[5]

Q2: I've observed a significant amount of a white, insoluble precipitate in my reaction mixture, and my desired product yield is low. What is this side product and how can I prevent its formation?

A2: The most likely culprit is the formation of a disulfide-linked dimer of your starting material, 3,3'-difluoro-4,4'-dithiodibenzoic acid. This occurs through the oxidation of the thiol.

  • Cause: Thiols are susceptible to oxidation, especially under basic conditions in the presence of atmospheric oxygen. The resulting disulfide is often less soluble and precipitates out of the reaction mixture.

  • Prevention Strategies:

    • Degas Your Solvent: Before starting the reaction, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is the most effective way to prevent oxidation.

    • Control pH: Keeping the pH low can help prevent disulfide formation by keeping the thiols protonated.[6] However, this is counterproductive for the desired methylation reaction which requires the deprotonated thiolate. Therefore, maintaining an inert atmosphere is the preferred solution.

Troubleshooting_Oxidation start Low Yield & Insoluble Precipitate? check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere solution_inert Implement an inert (N2 or Ar) atmosphere and degas the solvent. check_atmosphere->solution_inert No check_base_addition Is the base added slowly? check_atmosphere->check_base_addition Yes possible_disulfide Likely Disulfide Formation solution_inert->possible_disulfide solution_slow_addition Add the base portion-wise to minimize prolonged exposure of thiolate to potential oxidants. check_base_addition->solution_slow_addition No check_base_addition->possible_disulfide Yes solution_slow_addition->possible_disulfide

Caption: Troubleshooting workflow for suspected disulfide formation.

Q3: My mass spectrometry analysis shows a peak that is 14 mass units higher than my product. What is this impurity?

A3: This peak likely corresponds to the methyl ester of your desired product, this compound methyl ester.

  • Cause: This occurs if the carboxylic acid group is also methylated. While the thiolate is a much stronger nucleophile than the carboxylate, under certain conditions (e.g., excess methylating agent, prolonged reaction times, or higher temperatures), methylation of the carboxylic acid can occur.

  • Solutions:

    • Control Stoichiometry: Use a precise amount of the methylating agent (1.0 to 1.05 equivalents). Avoid a large excess.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.

    • Selective Hydrolysis: If the methyl ester has formed, you can selectively hydrolyze it back to the carboxylic acid by treating the crude product with a mild base like lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification.[7]

Frequently Asked Questions (FAQs)

Q: Can I use a different methylating agent, like methyl iodide?

A: Yes, methyl iodide is a suitable alternative and is also highly reactive.[1] However, it is generally more expensive and has a lower boiling point, which can be a practical consideration.[2] Dimethyl sulfate is often preferred in larger-scale syntheses due to its cost-effectiveness and higher boiling point, which allows for a wider range of reaction temperatures.[2][3]

Q: What is the best solvent for this reaction?

A: Polar aprotic solvents are generally recommended to facilitate the Sₙ2 reaction. N,N-Dimethylformamide (DMF) is an excellent choice. Other options include Dimethyl Sulfoxide (DMSO) or acetonitrile. It is crucial to use an anhydrous grade of the solvent to prevent unwanted side reactions.

Q: How do I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method. Use a mobile phase such as a mixture of ethyl acetate and hexanes. The product, being less polar than the starting carboxylic acid, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is recommended.

Q: My final product is an oil and is difficult to purify. What can I do?

A: While this compound is expected to be a solid at room temperature, impurities can result in an oily product.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, quench the mixture and perform an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild acid (like dilute HCl) to remove any basic impurities. Then, extract the product into a basic aqueous layer (e.g., with sodium bicarbonate solution). This will leave non-acidic impurities in the organic layer. Finally, re-acidify the aqueous layer to precipitate your pure product.

    • Recrystallization: If the product is solid but impure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be very effective.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Fluoro-4-mercaptobenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-mercaptobenzoic acid (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Base: Add anhydrous DMF (approximately 10 mL per gram of starting material) and anhydrous potassium carbonate (1.2 eq).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate.

  • Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.05 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 1 M HCl (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed to obtain pure this compound.

ParameterRecommended ConditionRationale
Base K₂CO₃ (1.2 eq)Sufficiently basic to deprotonate the thiol without being overly harsh.[4]
Solvent Anhydrous DMFPolar aprotic solvent that facilitates Sₙ2 reactions.[5]
Methylating Agent Dimethyl Sulfate (1.05 eq)Highly reactive and cost-effective.[1][2]
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the thiol to disulfide.

References

  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (2026, February 13). Guidechem.
  • Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)
  • BenchChem. (2025). comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid.
  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formic Acid. Green Chemistry.
  • Is Dimethyl Sulfate a Safer Alternative to Methyl Iodide? (2024, May 14). Guidechem.
  • Dimethyl sulfate: a secret tool for methyl
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
  • 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum. ChemicalBook.
  • 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum. ChemicalBook.
  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 411.
  • Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 4(5), 463-467.
  • Tundo, P., & Selva, M. (2002). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.
  • How to prevent disulfide bond scrambling? (2016, May 2).
  • Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases.
  • Thiols/Methionine. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333-2336.
  • Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)
  • 4-Fluoro-3-methylbenzoic acid. PubChem.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Ovid.
  • 4-Fluoro-3-methylbenzoic acid. Ossila.
  • Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts.
  • Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggreg
  • Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionaliz
  • Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases.
  • BenchChem. (2025).
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Methylation of phenols, thiophenol and benzoic acid using 11a. Yields...
  • Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggreg
  • 4-(Methylthio)benzoic acid. PubChem.
  • 4-(Methylthio)benzoic acid 97. Sigma-Aldrich.
  • S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. (1998). PubMed.
  • Redox-Click Chemistry for Disulfide Formation
  • How to promote the formation of disulfide bond between the small molecule and protein? (2021, September 10).
  • S-methylation, oxidation, hydroxylation and conjugation of thiophenol in the r

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Technical Support Center: Preventing Methylthio Group Oxidation During Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oxidation of methylthio groups, particularly in methionine-containing compounds, during amide bond formation. Here, we provide in-depth, field-proven insights and practical solutions to help you maintain the integrity of your molecules.

Section 1: Frequently Asked Questions - Understanding the Problem

This section addresses the fundamental principles behind the susceptibility of the methylthio group to oxidation during standard amide coupling procedures.

Q1: Why is the methylthio group in methionine so easily oxidized?

A: The sulfur atom in the methylthio side chain of methionine is nucleophilic and electron-rich, making it highly susceptible to oxidation.[1] Unlike many other amino acid side chains that are protonated and thus deactivated under the acidic conditions sometimes present during coupling, the thioether in methionine remains a reactive nucleophile at pH levels below 3.[2] This inherent reactivity makes it a prime target for various oxidizing species that can be present or generated during the amide coupling process. The oxidation product is typically methionine sulfoxide, which introduces an additional 16 Da to the mass of your compound and can lead to two diastereomers.[3]

Q2: What are the common sources of oxidation during an amide coupling reaction?

A: Oxidizing species can be introduced from several sources:

  • Reagent-Derived: Some coupling reagents, particularly carbodiimides, can generate reactive intermediates that may act as oxidants.[4][5] While not their primary function, side reactions can occur.

  • Solvent Impurities: Peroxides, common impurities in solvents like DMF or ethers, are potent oxidizing agents. It is crucial to use high-purity, peroxide-free solvents.

  • Atmospheric Oxygen: Prolonged exposure of the reaction mixture to air, especially at elevated temperatures, can contribute to oxidation.[6]

  • In-situ Generation: The reaction conditions themselves can sometimes generate reactive oxygen species.

Q3: What are the consequences of methylthio group oxidation in my research?

A: The oxidation of a methylthio group can have significant negative consequences:

  • Altered Biological Activity: The introduction of a polar sulfoxide group in place of a non-polar thioether can dramatically change the hydrophobicity and conformation of a peptide or small molecule.[7] This can lead to a partial or complete loss of biological activity.

  • Purification Challenges: The resulting sulfoxide is a distinct chemical entity from your target molecule. This creates a mixture that is often difficult to separate, complicating purification and reducing the overall yield of the desired product.[2][8]

  • Compromised Data Integrity: Uncontrolled or undetected oxidation leads to impure compounds, which can produce misleading results in subsequent biological assays or structural studies.

Section 2: Troubleshooting Guide - Prevention and Mitigation Strategies

This section provides a systematic approach to troubleshooting and preventing the oxidation of methylthio groups.

Problem: My mass spectrometry analysis shows a significant peak at +16 Da relative to my expected product mass. How can I prevent this?

This +16 Da mass shift is the classic signature of a single oxidation event, most commonly the conversion of methionine to methionine sulfoxide. Below are solutions to mitigate this issue, starting with the most impactful changes.

Solution 1: Judicious Choice of Coupling Reagent and Additives

The selection of your coupling reagent is one of the most critical factors. Reagents vary in their mechanism and potential to generate oxidative side-products.

  • High-Risk Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used without appropriate additives, are known to cause side reactions.[4][5][9]

  • Lower-Risk Reagents: Uronium/aminium salts such as HATU are generally very efficient and have a lower propensity for causing oxidation, especially when compared to carbodiimides alone.[10][11][12] Phosphonium salts like PyBOP are also considered a safer choice.

  • The Power of Additives: The key to safely using carbodiimides is the inclusion of nucleophilic additives. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions, including oxidation.

    • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is an excellent, non-explosive additive that significantly suppresses racemization and side reactions when used with DIC.[13][14][15] The DIC/Oxyma combination is a highly recommended first-line approach for coupling methionine-containing fragments.[2][3]

    • HOBt (1-Hydroxybenzotriazole): A classic additive that reduces racemization and improves coupling efficiency.[16] While effective, safety concerns have led many labs to prefer Oxyma.

Coupling SystemRelative Oxidation RiskPerformance Notes
DIC alone HighNot recommended for methionine-containing substrates due to high risk of side reactions.[4]
HATU/DIPEA LowVery fast and efficient, even for hindered couplings. A top choice for sensitive substrates.[12]
DIC / HOBt Medium-LowA cost-effective and generally reliable system.[4]
DIC / Oxyma Very Low Considered one of the safest and most effective combinations for suppressing side reactions, including oxidation.[3][14]
PyBOP/DIPEA LowA phosphonium-based reagent with a good track record for minimizing side reactions.

Solution 2: Optimize Reaction Conditions

Simple adjustments to your experimental setup can have a profound impact on the outcome.

  • Temperature Control: Perform couplings at room temperature or below (e.g., 0 °C). Elevated temperatures can accelerate the rate of side reactions, including oxidation.[3]

  • Inert Atmosphere: Purge your reaction vessel with an inert gas like argon or nitrogen before adding reagents and maintain a positive pressure throughout the reaction. This minimizes the presence of atmospheric oxygen.[6]

  • Solvent Quality: Use fresh, high-purity, anhydrous solvents. Specifically, ensure that solvents like DMF are free of peroxide impurities.

  • Reaction Time: Do not let coupling reactions run for an unnecessarily long time. Monitor the reaction progress (e.g., by a Kaiser test in solid-phase synthesis) and proceed to the next step as soon as the coupling is complete.

Solution 3: Employ Antioxidants and Scavengers

For particularly sensitive substrates or when oxidation persists, the addition of a sacrificial antioxidant or scavenger to the reaction or cleavage cocktail can be highly effective.

  • During Cleavage (for Solid-Phase Synthesis): Oxidation often occurs during the final acidic cleavage from the resin.[2][17] Including scavengers in your cleavage cocktail is standard practice.

    • Dimethylsulfide (DMS): Can help prevent oxidation and also reduce any methionine sulfoxide that has already formed.[3][17]

    • Thioanisole: A common scavenger used in cleavage cocktails to protect methionine and other sensitive residues.[3][18]

    • Ammonium Iodide (NH4I): Has been shown to be effective in reducing methionine sulfoxide back to methionine, especially in combination with DMS.[3][18][19]

    • Reagent H: A specific cocktail designed to prevent Met oxidation during cleavage, containing TFA, phenol, thioanisole, 1,2-ethanedithiol, water, DMS, and ammonium iodide.[2][3]

Section 3: Protocols & Methodologies

Here we provide standardized protocols for key procedures discussed in this guide.

Protocol 1: Low-Oxidation Amide Coupling using DIC/Oxyma (Solid-Phase)

This protocol is designed for the manual coupling of an Fmoc-protected amino acid onto a resin-bound peptide containing a methionine residue.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove residual piperidine.

  • Prepare Coupling Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), Oxyma (3 eq.) in a minimal amount of DMF.

  • Activation and Coupling: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 eq.) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature under an inert atmosphere (e.g., nitrogen). The reaction is typically complete within 1-2 hours.[14]

  • Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Analytical Detection of Methionine Sulfoxide by LC-MS

This protocol outlines the general procedure for identifying the +16 Da oxidation byproduct.

  • Sample Preparation: Prepare a dilute solution of your crude or purified product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). The methionine sulfoxide product is more polar than the parent compound and will typically have a shorter retention time.

  • MS Detection: Analyze the eluent using an electrospray ionization mass spectrometer (ESI-MS).

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of your product [M+H]⁺.

    • Extract the ion chromatogram for the expected mass of the oxidized product [M+16+H]⁺.

    • The presence of a peak in the [M+16+H]⁺ chromatogram confirms oxidation. The mass spectrum of this peak will show the characteristic +16 Da mass shift.[20] Advanced methods can even use ¹⁸O-labeled hydrogen peroxide to differentiate between pre-existing oxidation and artifactual oxidation during analysis.[21]

Section 4: Visual Diagrams

Diagram 1: Oxidation of Methionine

Oxidation Met Methionine (R-S-CH3) MetO Methionine Sulfoxide (R-S(=O)-CH3) Met->MetO + [O] (+16 Da)

Caption: Oxidation of the methionine thioether to methionine sulfoxide.

Diagram 2: Troubleshooting Workflow for Oxidation

Troubleshooting start Start: Analyze Crude Product by LC-MS check_mass Is a +16 Da peak present? start->check_mass no_issue No significant oxidation detected. Proceed. check_mass->no_issue No step1 Step 1: Change Coupling Reagent Switch to DIC/Oxyma or HATU check_mass->step1 Yes step2 Step 2: Optimize Conditions Use inert atmosphere, RT or 0°C step1->step2 step3 Step 3: Use Scavengers Add DMS/Thioanisole to cleavage cocktail step2->step3 reanalyze Re-synthesize and analyze step3->reanalyze

Caption: A logical workflow for diagnosing and solving oxidation issues.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1157. Retrieved from [Link]

  • PubMed. (2022, January 15). Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. Retrieved from [Link]

  • PMC. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.
  • ACS Publications. (2013, November 7). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Retrieved from [Link]

  • ResearchGate. (2023, November 16). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) An Iodide‐Mediated Anodic Amide Coupling. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009, July 2). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Retrieved from [Link]

  • PMC - NIH. (2009, August 13). Coupling oxidative signals to protein phosphorylation via methionine oxidation in Arabidopsis. Retrieved from [Link]

  • Taylor & Francis. (2010, May 1). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • LCGC International. (n.d.). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Retrieved from [Link]

  • PubMed. (1997, November). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. Retrieved from [Link]

  • Google Patents. (n.d.). US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures.
  • PMC. (2025, September 30). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Retrieved from [Link]

  • ResearchGate. (2025, September 18). (PDF) Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Retrieved from [Link]

  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Purification methods for 3-Fluoro-4-(methylthio)benzoic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-(methylthio)benzoic Acid

Overview & Critical Quality Attributes (CQAs)

Product: this compound CAS: 1208080-44-7 (analogous/generic structure reference) Primary Application: Intermediate for fluoroquinolone antibiotics, kinase inhibitors, and agricultural agrochemicals.[1]

The Challenge: Purifying this compound presents a "perfect storm" of chemical challenges:

  • Regio-isomerism: If synthesized via SNAr from 3,4-difluorobenzoic acid, the 3-substituted isomer is a potential impurity.[1]

  • Sulfur Oxidation: The thioether (-SMe) moiety is highly susceptible to oxidation, forming the sulfoxide (S=O) and sulfone (O=S=O) derivatives upon exposure to air or peroxides in solvents.

  • Acidity Overlap: The pKa of the product (~4.[2]2) is dangerously close to its precursors, making standard acid-base extractions inefficient without precise pH control.[1]

Module 1: Troubleshooting Acid-Base Extraction

User Issue: "I performed a standard NaOH/HCl extraction, but my HPLC shows significant unreacted 3,4-difluorobenzoic acid remaining."

Root Cause: Standard "brute force" acid-base extraction (pH 1 → pH 12) fails here because both the product and the impurity are benzoic acids with similar pKa values. However, the 3,4-difluorobenzoic acid (pKa ~3.6) is more acidic and less lipophilic than your target This compound (pKa ~4.2).[1]

The Protocol: Differential pH Extraction Instead of a full swing to pH 1, use a "pH cut" method to wash away the stronger acid.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • The "Pre-Wash" (Critical Step):

    • Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][3][4] The slightly more acidic 3,4-difluorobenzoic acid will preferentially ionize and move to the aqueous layer, while the more lipophilic thioether product remains in the EtOAc.

    • Warning: Do NOT use strong base (NaOH) here; it will extract everything.

  • Extraction: Extract the organic layer with 0.5 M NaOH (cold). The product moves to the aqueous phase. Discard organic layer (removes non-acidic neutrals).

  • Precipitation: Acidify the aqueous layer with HCl to pH 2. Collect the precipitate.

ExtractionWorkflow Start Crude Mixture (EtOAc Solution) Wash Wash with 5% NaHCO3 (Mild Base) Start->Wash Sep1 Phase Separation Wash->Sep1 AqWaste Aqueous Layer (Contains 3,4-Difluoro impurity) Sep1->AqWaste Impurity (pKa ~3.6) OrgLayer Organic Layer (Enriched Product) Sep1->OrgLayer Product (pKa ~4.2) Extract Extract with 0.5M NaOH OrgLayer->Extract Sep2 Phase Separation Extract->Sep2 OrgWaste Organic Waste (Neutrals/Tars) Sep2->OrgWaste AqProd Aqueous Product Layer (Sodium Salt) Sep2->AqProd Acidify Acidify to pH 2 (HCl) AqProd->Acidify Final Pure Precipitate Acidify->Final

Figure 1: Differential extraction strategy exploiting the acidity gap between fluorinated precursors and the thioether product.

Module 2: Purification via Recrystallization

User Issue: "My product is 95% pure but has a persistent yellow tint and a small polar impurity peak."

Root Cause: The yellow tint is classic for sulfoxide/sulfone formation . These are more polar than the thioether. The "sticky" nature of sulfur compounds often traps solvents.

Solvent Selection Guide

Solvent SystemSuitabilityProsCons
Toluene Excellent High solubility for thioether at boiling; poor for polar sulfoxides.[1] Prevents oxidation. Requires high heat (bp 110°C).
Ethanol/Water GoodClassic for benzoic acids. Good rejection of inorganic salts.Risk: Hot water can promote hydrolysis or oxidation if not degassed.
Acetonitrile ModerateGood for removing highly polar tars.Poor yield; product is too soluble.

Recommended Protocol: Toluene Reprecipitation [1]

  • Degas the solvent (Toluene) by bubbling Nitrogen for 15 mins. Oxygen at high temp = rapid degradation.[1]

  • Dissolve the crude solid in minimum boiling Toluene.

  • Hot Filtration: If undissolved black specks remain (inorganic salts/polymers), filter while hot.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Wash crystals with cold Hexane (removes surface oil) followed by cold Toluene.

Module 3: The "Ghost Peak" (Oxidation Control)

User Issue: "I see a new peak (RRT ~0.8) growing in my HPLC chromatogram the longer the sample sits in solution."

Diagnosis: You are observing the S-oxidation of the methylthio group to the sulfoxide (S=O). This happens spontaneously in solution, especially in protic solvents or under light.

Mechanism of Degradation: The sulfur atom has lone pairs that are easily attacked by atmospheric oxygen or peroxides found in ethers (THF, Dioxane).

OxidationPath Thio Thioether (Target Product) Ox Oxidation (Air/Peroxides) Thio->Ox Sulfoxide Sulfoxide (Major Impurity) Ox->Sulfoxide Sulfone Sulfone (Trace Impurity) Sulfoxide->Sulfone

Figure 2: Oxidative degradation pathway of the methylthio moiety.[1]

Prevention Checklist:

  • Solvents: Avoid THF or Diethyl Ether unless freshly distilled/tested for peroxides. Use DCM or Ethyl Acetate for workups.

  • Storage: Store solid under Argon/Nitrogen at -20°C.

  • Analysis: When preparing HPLC samples, use Acetonitrile/Water (degassed). Avoid Methanol if the sample will sit for >24 hours.

Module 4: Chromatography (The Last Resort)

User Issue: "Recrystallization failed. I need >99.5% purity for biological testing."

Solution: Silica gel chromatography is effective because the polarity difference between the thioether and the sulfoxide is massive.

  • Stationary Phase: Silica Gel (Standard 60 Å).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .

    • Start: 95:5 (Elutes non-polar starting materials).

    • Product Elution: Typically around 80:20 to 70:30 .

    • Impurity Retention: The Sulfoxide impurity is very sticky and will likely require 100% EtOAc or MeOH flush to remove.

  • TLC Visualization: UV (254 nm). The product will be a distinct dark spot; the sulfoxide will be much lower (lower Rf).

References

  • Schiemann, G., & Winkelmüller, W. (1943).[2] p-Fluorobenzoic Acid.[1][2] Organic Syntheses, Coll. Vol. 2, p. 299.[2] Link (Foundational chemistry for fluorobenzoic acid purification).

  • Kütt, A., et al. (2018).[3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link (Source for acidity constants of fluorinated benzoic acids).[3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (General protocols for recrystallization of sulfur-containing aromatics).

  • PubChem. 3,4-Difluorobenzoic acid (CID 99166).[5] National Library of Medicine. Link (Physical properties of the primary impurity).

  • Ossila. 3-Fluoro-4-methoxybenzoic acid.[1][6] Link (Analogous structure handling and properties).

Sources

Technical Support Center: Troubleshooting Solubility of 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Physicochemical Barrier

As a Senior Application Scientist, I often see researchers struggle with substituted benzoic acids. The specific compound, 3-Fluoro-4-(methylthio)benzoic acid , presents a classic "solubility paradox": it is theoretically soluble at physiological pH but practically difficult to handle due to its solid-state energy and lipophilicity.

To troubleshoot effectively, you must understand the three forces at play:

  • Crystal Lattice Energy: With a melting point likely exceeding 170°C (based on analogs like 3-fluoro-4-methylbenzoic acid), the solid resists breaking apart in water [1].

  • Ionization State (pKa): The carboxylic acid group has a predicted pKa of 3.8 – 4.0 (lowered from benzoic acid's 4.2 by the electron-withdrawing fluorine) [2]. In pure water (pH ~5.5-7.0), it may not fully ionize if the concentration is high, leading to saturation of the un-ionized species.

  • Lipophilicity (LogP): The 4-methylthio (-SMe) and 3-fluoro (-F) groups significantly increase lipophilicity compared to benzoic acid. The -SMe group is hydrophobic, making the uncharged form poorly water-soluble [3].

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of your solubility failure.

SolubilityWorkflow Start START: Solubility Issue Solvent What is the solvent system? Start->Solvent PureWater Pure Water / Acidic Buffer Solvent->PureWater NeutralBuffer Neutral Buffer (PBS, pH 7.4) Solvent->NeutralBuffer DMSO_Dilution Dilution from DMSO Stock Solvent->DMSO_Dilution Check_pH Check pH relative to pKa (3.9) PureWater->Check_pH Check_Conc Is Conc. > 100 µM? NeutralBuffer->Check_Conc CrashOut ISSUE: 'Crash Out' Precipitation Use Serial Dilution DMSO_Dilution->CrashOut Cloudy upon addition SaltForm SOLUTION: Convert to Salt (Add NaOH/KOH) Check_pH->SaltForm pH < 6 Cosolvent SOLUTION: Add Cosolvent (DMSO/PEG400 < 5%) Check_Conc->Cosolvent Yes

Figure 1: Diagnostic decision tree for identifying the correct solubilization strategy based on solvent conditions.

Troubleshooting Scenarios (FAQ)

Issue 1: "I added the solid powder directly to water, and it floats/clumps."

Diagnosis: The compound is in its free acid form. At the interface between the solid crystal and water, the local pH is acidic, suppressing ionization. The lipophilic -SMe and -F groups repel water, preventing wetting. Solution: You must convert the acid to its carboxylate salt in situ.

  • Action: Do not use pure water. Use a stoichiometric equivalent of a strong base (NaOH or KOH).

  • Why: Creating the ionic species (benzoate anion) breaks the crystal lattice and utilizes ion-dipole interactions for solvation.

Issue 2: "My solution precipitates when I dilute my DMSO stock into PBS."

Diagnosis: This is the "Crash Out" effect.[1] You created a supersaturated solution. When the DMSO (a good solvent) is diluted with water (a poor solvent for the free acid), the solvent power drops exponentially. If the local concentration exceeds the solubility limit before mixing is complete, nuclei form and grow. Solution:

  • Reduce Stock Concentration: Lower your DMSO stock from 100 mM to 10 mM.

  • Intermediate Dilution: Dilute DMSO stock 1:10 into PEG400 or Ethanol before adding to water.

  • Vortex During Addition: Add the stock dropwise into rapidly stirring buffer to prevent local supersaturation.

Issue 3: "The solution turns slightly yellow over time."

Diagnosis: Oxidation of the methylthio (-SMe) group.[2] Mechanistic Insight: The sulfur atom in the thioether is electron-rich and prone to oxidation by dissolved oxygen, forming a sulfoxide (-S(=O)Me) or sulfone (-S(=O)2Me) [4]. Solution:

  • Degas buffers: Use degassed water/buffers.

  • Avoid vigorous vortexing: This introduces air bubbles.

  • Storage: Store frozen (-20°C) and protected from light. Prepare fresh for critical assays.

Physicochemical Data Summary

Use these values to calculate your experimental limits.

PropertyEstimated ValueSignificance
Molecular Weight ~184.2 g/mol Used for Molarity calculations.
pKa (Acid) 3.8 – 4.0 At pH 7.4, >99.9% is ionized (soluble). At pH 4.0, only 50% is ionized (insoluble).
LogP ~2.7 – 3.0 Moderately lipophilic. Requires organic cosolvent for high conc. (>1 mM).
Melting Point > 170°C High lattice energy; difficult to dissolve without ionization.
Water Solubility (pH 2) < 0.1 mg/mLInsoluble as free acid.
Water Solubility (pH 7) > 1.0 mg/mLSoluble as anion (salt).

Standardized Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock (Salt Method)

Use this for animal studies or assays requiring minimal organic solvent.

  • Weigh: Calculate mass for 10 mL of 10 mM solution (~18.4 mg). Weigh into a glass vial.

  • Wetting: Add 100 µL of Ethanol or DMSO to wet the powder (crucial for breaking surface tension).

  • Basification: Add 1.05 equivalents of 0.1 N NaOH.

    • Calculation:

      
      .
      
    • Why: The slight excess ensures complete deprotonation without making the solution extremely alkaline.

  • Dissolution: Vortex or sonicate for 5 minutes. The solution should become clear.

  • Dilution: Add Phosphate Buffered Saline (PBS) q.s. to 10 mL.

  • pH Check: Verify pH is between 7.0 and 7.4. If cloudy, adjust pH up to 8.0 carefully.

Protocol B: "Crash-Free" Dilution for Cell Culture

Use this to introduce the compound to media without precipitation.

ProtocolB Step1 1. Prepare Stock (50 mM in DMSO) Step2 2. Intermediate Step Dilute 1:10 in PEG400 Step1->Step2 Prevents Shock Step3 3. Final Dilution Add dropwise to Media Step2->Step3 Stabilizes Micelles

Figure 2: Serial dilution workflow to minimize precipitation risk.

  • Primary Stock: Dissolve compound in anhydrous DMSO to 50 mM.

  • Intermediate: Dilute 10 µL of Primary Stock into 90 µL of PEG400 (Polyethylene Glycol).

  • Final Dosing: Add the 100 µL Intermediate mix to 9.9 mL of cell culture media (warm).

    • Result: Final conc = 50 µM. Final DMSO = 0.1%. Final PEG = 0.9%.

    • Benefit: PEG400 acts as a bridging solvent, preventing the rapid crystallization that occurs with pure DMSO.

References

  • Sigma-Aldrich. 3-Fluoro-4-methylbenzoic acid Properties (Analogous Lattice Energy). Retrieved from Sigma-Aldrich Catalog. Link

  • University of Tartu. Aqueous pKa values of fluorinated benzoic acids. J. Phys. Org. Chem. 2019.[3] Link

  • PubChem. 4-(Methylthio)benzoic acid Physicochemical Properties. National Library of Medicine. Link

  • BenchChem. Stability issues of methylthio-containing compounds in solution. Technical Support Center. Link

Sources

Minimizing defluorination side reactions in 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-(methylthio)benzoic acid Minimizing Defluorination & Side Reactions

Introduction: The "Silent" Instability

Welcome to the technical guide for This compound . While this molecule is a valuable building block for medicinal chemistry (often used to introduce metabolic stability via fluorine), it presents a specific chemical paradox.

The fluorine atom at the C3 position is generally stable. However, the presence of the ortho-methylthio group (C4) creates a latent reactivity switch. Under standard conditions, the molecule is robust. But if the sulfur is oxidized, or if specific metal catalysts are used, the C-F bond becomes highly labile, leading to defluorination (loss of F) or hydrodefluorination (replacement of F with H).

This guide provides the mechanistic insight and experimental protocols to prevent these failures.

Module 1: The Chemistry of Instability (Mechanistic Insight)

To prevent defluorination, you must understand how it happens. There are two primary pathways for F-loss in this substrate:

Nucleophilic Aromatic Substitution ( )

Fluorine is an excellent leaving group for


 because its high electronegativity lowers the energy of the transition state (Meisenheimer complex), even though the C-F bond is strong.[1]
  • The Trap: The -SMe group is an electron-donor by resonance (stabilizing), but if it is inadvertently oxidized to a sulfoxide (-SOMes) or sulfone (-SO₂Mes) during your workflow, it becomes a strong electron-withdrawing group (EWG).

  • The Result: An oxidized sulfur ortho to the fluorine activates the C-F bond for rapid displacement by nucleophiles (OH⁻, OMe⁻, amines).

Transition Metal Insertion (Oxidative Addition)

In cross-coupling reactions (Suzuki, Sonogashira), low-valent metals (Pd⁰, Ni⁰) can insert into the C-F bond.

  • Risk Factor: Electron-deficient rings facilitate this insertion. While the benzoic acid moiety withdraws electrons, the real danger arises if you use electron-rich, non-bulky ligands that encourage oxidative addition into the smaller C-F bond rather than the intended C-X/C-H bond.

DefluorinationPathways Substrate 3-Fluoro-4-(methylthio) benzoic acid Oxidation Oxidation (e.g., mCPBA, H2O2) Substrate->Oxidation Path A PdCat Pd(0) Catalysis (Non-bulky ligands) Substrate->PdCat Path B Sulfone Sulfone Intermediate (Highly Activated) Oxidation->Sulfone NuAttack Nucleophilic Attack (SNAr) Sulfone->NuAttack Extreme Susceptibility DefluoroProd Defluorinated Product (Impurity) NuAttack->DefluoroProd CFInsert C-F Oxidative Addition PdCat->CFInsert CFInsert->DefluoroProd

Figure 1: The two primary pathways leading to defluorination. Path A (Oxidation) is the most common cause of unexpected yield loss.

Module 2: Troubleshooting Synthesis & Isolation

Issue: "I am seeing a hydroxyl or alkoxy impurity (M-18 or M+14) by LCMS." Diagnosis: You are triggering


 displacement of the fluorine.
Protocol 1: Base Selection Strategy

Avoid "hard" nucleophiles. The combination of a dipolar aprotic solvent (DMF, DMSO) and a hard base (NaOH, NaOMe) is the "perfect storm" for defluorination.

VariableHigh Risk (Avoid) Recommended (Safe) Why?
Base NaOH, KOH, NaOMe, LiOtBuCs₂CO₃, K₃PO₄, DIPEACarbonates are weaker nucleophiles; hindered amines (DIPEA) cannot attack the ring.
Solvent DMF, DMSO, NMPToluene, THF, Dioxane, DCMDMF/DMSO solvate cations, leaving anions "naked" and hyper-reactive toward the C-F bond.
Temp > 80°C< 60°CActivation energy for

on this ring is accessible above 80°C.
Protocol 2: The "Sulfur-First" Rule

If your synthetic route requires oxidizing the sulfur (e.g., to make a sulfone), do not perform this step while the carboxylic acid is activated (e.g., as an acid chloride).

  • Perform chemistry on the COOH first (e.g., amide coupling).

  • Oxidize the sulfur last. Reasoning: If you oxidize first, the ring becomes electron-deficient. Subsequent amide coupling (using basic conditions) will displace the fluorine.

Module 3: Metal-Catalyzed Cross-Coupling

Issue: "Loss of Fluorine during Suzuki/Sonogashira coupling." Diagnosis: Palladium is inserting into the C-F bond.[2]

Optimization Workflow

When coupling this substrate, the goal is to favor C-Br/C-I insertion over C-F insertion.

  • Ligand Selection: Use bulky, electron-rich phosphines.

    • Recommended:XPhos, SPhos, RuPhos.

    • Mechanism:[1][2][3][4][5][6] The steric bulk of these ligands prevents the metal center from getting close enough to the short, strong C-F bond to insert, while still allowing insertion into the weaker, longer C-Br/C-I bond [1].

  • Catalyst Source:

    • Avoid "naked" Pd sources like Pd(OAc)₂ without added ligands.

    • Use pre-catalysts like XPhos Pd G2 .

CouplingOptimization Start Start: Cross-Coupling This compound CheckLigand Are you using PPh3 or dppf? Start->CheckLigand Stop STOP. High risk of C-F activation. CheckLigand->Stop Yes Switch Switch to Bulky Ligand (XPhos, SPhos) CheckLigand->Switch No CheckBase Base Selection Switch->CheckBase HardBase Alkoxide (KOtBu)? CheckBase->HardBase HardBase->Stop Yes SoftBase Use K3PO4 or Cs2CO3 HardBase->SoftBase No Proceed Proceed at T < 80°C SoftBase->Proceed

Figure 2: Decision tree for optimizing metal-catalyzed couplings to preserve the C-F bond.

Module 4: FAQ (Quick Fixes)

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride of this molecule? A: Yes, but proceed with caution. The acid chloride is highly electron-withdrawing. Once formed, the C-F bond is more susceptible to


 than in the free acid.
  • Fix: Use oxalyl chloride/DMF (catalytic) at 0°C rather than refluxing SOCl₂. React the acid chloride immediately; do not store it.

Q: I see a byproduct with Mass M+20. What is it? A: This is likely the HF adduct . In some LCMS methods (especially with ammonium acetate buffers), the fluoride leaving group can re-associate or form tight ion pairs. However, if you see M-2 (loss of 2H) relative to a des-fluoro product, check for intramolecular cyclization if you have a nucleophile on the pendant chain.

Q: How do I remove the defluorinated impurity if it forms? A: Separation is difficult due to structural similarity.

  • Recrystallization:[7] Often ineffective for <5% impurity.

  • Prep HPLC: Use a Phenyl-Hexyl column rather than C18. The "pi-pi" interaction with the fluorinated ring often provides better separation from the non-fluorinated impurity than standard hydrophobicity-based separation.

References

  • C-F Bond Activation in Transition Metal Catalysis Source:Chemical Reviews Context: Mechanisms of oxidative addition into C-F bonds and ligand strategies (bulky phosphines) to prevent it. URL:[Link]

  • Nucleophilic Aromatic Substitution of Fluorobenzenes Source:Master Organic Chemistry Context: Explains why Fluorine is the fastest leaving group in

    
     reactions despite the strong bond energy.
    URL:[Link]
    
  • Ortho-Effect in Nucleophilic Substitution Source:Chemistry Steps Context: Details the activating effects of substituents ortho to the leaving group and resonance stabilization. URL:[Link]

Sources

Technical Support Center: Recrystallization Guide for 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the Technical Support Center. You are working with 3-Fluoro-4-(methylthio)benzoic acid . This molecule presents a dual challenge: it possesses the robust crystallization characteristics of a benzoic acid core but carries a thioether (sulfide) moiety susceptible to oxidation.

Your primary goal is not just purity, but stability . Standard recrystallization protocols must be modified to prevent the conversion of the methylthio group (


) into the sulfoxide (

) or sulfone (

) derivatives.
Physicochemical Profile
FeaturePropertyImplication for Recrystallization
Core Structure Benzoic AcidHigh potential for Hydrogen bonding; prone to dimerization. Likely soluble in alcohols/esters; less soluble in water/alkanes.
Substituent 1 3-FluoroElectron-withdrawing; increases acidity compared to benzoic acid. Adds lipophilicity.
Substituent 2 4-MethylthioCritical Control Point. Electron-donating (resonance). Highly prone to oxidation by peroxides or atmospheric oxygen at high temperatures.
Melting Point Solid (Est. >140°C)High enough for standard thermal recrystallization, but "oiling out" is a risk in aqueous mixtures.[1]

Solvent Selection Matrix

Do not rely on a single solvent without screening.[2] The interaction between the polar carboxyl group and the lipophilic thio/fluoro substituents often requires a binary solvent system .

Recommended Solvent Systems
Solvent SystemTypeRatingTechnical Notes
Ethanol / Water BinaryPrimary The Gold Standard. Dissolve in hot Ethanol, add warm Water until turbid.[1] Excellent for removing inorganic salts.
Toluene SingleSecondary Good for removing non-polar impurities. Warning: High boiling point (110°C) increases oxidation risk. Use nitrogen blanket.
Ethyl Acetate / Heptane BinaryAlternative Use if the compound is too soluble in ethanol. Good for separating polar impurities.
THF / Water BinaryAvoid CRITICAL WARNING: THF often contains peroxides which will rapidly oxidize the thioether to a sulfoxide.
Acetone SinglePoor Too soluble; difficult to recover yield without excessive cooling or evaporation.

Experimental Protocols

Protocol A: The "Oxidation-Safe" Screening Workflow

Standard open-air recrystallization is risky for thioethers. Use this modified protocol.

Prerequisites:

  • Nitrogen or Argon balloon.

  • Degassed solvents (sparge with inert gas for 10 mins).

  • Peroxide test strips (if using ethers/esters).

Step-by-Step:

  • Solvent Prep: Measure 10 mL of Ethanol. Sparge with Nitrogen to remove dissolved oxygen.

  • Dissolution: Place 500 mg of crude solid in a flask. Add the degassed Ethanol slowly while heating (maintain 60-70°C).

    • Note: Do not boil aggressively. The goal is dissolution at sub-boiling temps to minimize thermal stress.

  • Filtration (Optional): If insoluble black specks (metal salts) are present, filter hot through a pre-warmed glass frit.

  • Precipitation:

    • Keep the solution hot.[3]

    • Add degassed hot Water dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethanol to clear the solution back up.

  • Crystallization: Remove heat. Insulate the flask with a paper towel to ensure slow cooling .

    • Why? Rapid cooling traps impurities and promotes oiling out.

  • Collection: Filter solids at 4°C. Wash with cold, degassed 1:1 Ethanol/Water.

Protocol B: Troubleshooting "Oiling Out"

Issue: The product comes out as a sticky oil instead of crystals.

This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (ethanol) to slightly dilute the concentration.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Slower Cooling: Place the flask in a warm water bath and let the bath cool to room temp naturally over 2-3 hours.

Visualizing the Logic

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.

Diagram 1: Solvent Screening Decision Tree

SolventSelection Start Start: Crude this compound SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest IsSoluble Fully Soluble? SolubilityTest->IsSoluble YesSoluble Add Warm Water (Anti-solvent) IsSoluble->YesSoluble Yes NoSoluble Switch to Ethyl Acetate IsSoluble->NoSoluble No CheckPrecip Cloud Point Reached? YesSoluble->CheckPrecip Cooling Slow Cool to RT -> 4°C CheckPrecip->Cooling Turbidity Observed Result Crystals Formed? Cooling->Result Success Filter & Dry (Vac Oven <40°C) Result->Success Yes OilingOut Product Oils Out Result->OilingOut No (Oil) RemedyOil Reheat -> Dilute -> Seed OilingOut->RemedyOil RemedyOil->Cooling Retry

Caption: Logic flow for selecting the primary binary solvent system and handling phase separation issues.

Diagram 2: Oxidation Prevention Workflow

OxidationRisk Thioether Thioether Moiety (-SMe) Risk Risk Factors Thioether->Risk Factor1 Atmospheric O2 Risk->Factor1 Factor2 Peroxides (in THF/Ethers) Risk->Factor2 Factor3 Prolonged Heating Risk->Factor3 Outcome Sulfoxide Impurity (Hard to Remove) Factor1->Outcome Factor2->Outcome Factor3->Outcome Mitigation Mitigation Strategy Outcome->Mitigation Requires Action1 Degas Solvents Mitigation->Action1 Action2 Inert Atmosphere (N2/Ar) Mitigation->Action2 Action3 Minimize Heat Time Mitigation->Action3

Caption: Critical control points to prevent the oxidation of the methylthio group during processing.

Frequently Asked Questions (FAQs)

Q1: My crystals are yellow, but the literature suggests they should be white. What happened? A: Yellowing often indicates trace oxidation (sulfoxide formation) or the presence of starting material impurities (e.g., nitro-compounds or conjugated byproducts).

  • Fix: Perform a "charcoal treatment."[4][5] Dissolve the crude in hot ethanol, add activated carbon (1-2% by weight), stir for 5 mins, and filter hot through Celite before adding water.

Q2: Can I use Toluene instead of Ethanol/Water? A: Yes, Toluene is excellent for benzoic acid derivatives.[1] However, Toluene boils at 110°C. Heating a thioether to 110°C in air poses a significant oxidation risk.[1] If you use Toluene, you must work under a strict Nitrogen atmosphere.[1]

Q3: How do I dry the crystals? A: Do not use high heat. Thioethers are sensitive.

  • Recommendation: Vacuum oven at 35-40°C with a desiccant (P2O5 or Silica) for 12-24 hours.

Q4: I see a small impurity peak at M+16 in my Mass Spec. What is it? A: M+16 corresponds to the addition of one Oxygen atom. This confirms your methylthio group (


) has partially oxidized to the sulfoxide (

). You must recrystallize again using degassed solvents to remove this polar impurity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008).[1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (General principles of crystallization and solvent selection).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • PubChem Database. (n.d.). Compound Summary: 4-Fluoro-3-methylbenzoic acid (Analogous structure properties). National Center for Biotechnology Information. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent polarity and dielectric constants).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Reactivity of thioethers and oxidation risks).

Sources

Resolving chromatography tailing issues with 3-Fluoro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-4-(methylthio)benzoic Acid Tailing Issues

Executive Summary & Molecule Dossier

Welcome to the technical support center. You are likely here because your peaks for This compound are exhibiting significant tailing (


), splitting, or "shouldering."

To resolve this, we must first understand the physicochemical profile of the analyte. This is not a generic "benzoic acid"; the thioether and fluorine substituents create a specific set of chromatographic challenges.

PropertyValue / CharacteristicChromatographic Impact
Structure Benzoic acid core with 3-Fluoro and 4-Methylthio groups.[1][2]Acidic & Lipophilic
pKa (Predicted) ~3.8 - 4.0 The fluorine atom (electron-withdrawing) lowers the pKa compared to benzoic acid (4.2).
Thioether Group

(Sulfur)
Oxidation Risk: Susceptible to oxidation into sulfoxides (

), often mistaken for peak tailing.
Fluorine Group

(Ortho to Sulfur)
Inductive Effect: Increases acidity of the carboxyl group; potential for metal chelation.
Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause. Tailing is rarely random; it is a symptom of a specific chemical mismatch.

DiagnosticWorkflow Start ISSUE: Peak Tailing (As > 1.5) Check_pH 1. Check Mobile Phase pH Start->Check_pH Decision_pH Is pH within ±1 unit of pKa (2.8 - 4.8)? Check_pH->Decision_pH Check_Ox 2. Check Sample Stability Decision_Ox Does tailing increase over time? Check_Ox->Decision_Ox Check_Col 3. Check Column Chemistry Action_Col FIX: Silanol Interaction. Use End-capped C18 Check_Col->Action_Col Decision_pH->Check_Ox No Action_pH FIX: Lower pH to < 2.5 (Suppress Ionization) Decision_pH->Action_pH Yes Decision_Ox->Check_Col No Action_Ox FIX: Thioether Oxidation. Prep fresh / Add antioxidant Decision_Ox->Action_Ox Yes

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Technical Modules: The "Why" and "How"
Module A: The Ionization Trap (The pKa Factor)

The Issue: The most common cause of tailing for this molecule is running the method at a pH near its pKa (~3.8).

  • Mechanism: At pH 3.8, 50% of the molecule is neutral (

    
    ) and 50% is ionized (
    
    
    
    ). The ionized form interacts with residual silanols on the silica surface (ion-exchange), while the neutral form interacts via hydrophobic retention. This "mixed-mode" retention causes peak broadening and tailing.
  • The Fix: You must exercise Thermodynamic Control .

    • Low pH Mode (Recommended): Lower pH to 2.0 – 2.5 . This forces >99% of the molecule into the neutral, protonated state, minimizing silanol interactions.

    • High pH Mode: Raise pH to >6.[3]0. This forces >99% into the ionized state. Note: This requires a column resistant to high pH and may reduce retention significantly.

Module B: The "Phantom" Tailing (Thioether Oxidation)

The Issue: Users often report "tailing" that actually looks like a small hump on the backside of the peak.

  • Mechanism: The methylthio group (

    
    ) is easily oxidized to a sulfoxide (
    
    
    
    ). This byproduct is more polar and typically elutes earlier in Reverse Phase (fronting), but depending on the specific column selectivity and mobile phase, it can co-elute on the tail, mimicking asymmetry.
  • The Fix:

    • Avoid using old THF or ethers in sample prep (peroxides trigger oxidation).

    • Limit sample time in the autosampler.

    • Validation: Inject the sample immediately after prep. If the "tail" grows after 4 hours, it is chemical degradation, not chromatography.

Module C: Secondary Silanol Interactions

The Issue: Even at low pH, Type-A (older) silica has acidic silanols that hydrogen bond with the carboxyl group.

  • The Fix:

    • Use Type-B Silica (High Purity, low metal content).

    • Ensure the column is End-capped (trimethylsilyl groups block free silanols).

    • Mobile Phase Modifier: If tailing persists, adding 5-10% Methanol (instead of 100% Acetonitrile) can help, as Methanol hydrogen bonds with silanols, effectively "shielding" them from the analyte.

Optimized Experimental Protocol

This protocol is designed to eliminate the three variables above simultaneously.

Reagents:

  • Water: HPLC Grade (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Grade.[4]

  • Acid Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA). TFA is preferred for peak shape, FA for Mass Spec sensitivity.

Step-by-Step Method:

  • Mobile Phase A Preparation (pH ~2.0):

    • Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of Water.

    • Why: TFA (0.1% v/v) buffers the system at pH ~2.0, well below the pKa of 3.8. It also acts as an ion-pairing agent to mask silanols.

  • Mobile Phase B:

    • 100% Acetonitrile + 0.05% TFA.

  • Sample Diluent (Critical):

    • Dissolve sample in 50:50 Water:ACN.

    • Warning: Do not dissolve in 100% ACN if your initial gradient is high aqueous. This causes "solvent mismatch" fronting/tailing.[5][6]

  • Column Selection:

    • Geometry: C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Chemistry: High-density bonding (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex).

  • Gradient:

    • Start: 10% B.

    • Ramp to 90% B over 10-15 minutes.

    • Note: The thioether makes the molecule hydrophobic; expect elution in the middle-to-late part of the gradient.

Comparative Data: The Effect of pH

The following table summarizes the expected impact of Mobile Phase pH on the asymmetry factor (


) for this compound.
ParameterCondition A (Poor)Condition B (Optimized)
Mobile Phase pH 4.0 (Ammonium Acetate)2.0 (0.1% TFA)
Ionization State Mixed (Neutral + Anionic)Fully Protonated (Neutral)
Retention Mechanism Hydrophobic + Ion ExchangeHydrophobic Partitioning
USP Tailing (

)
1.8 - 2.2 (Severe Tailing)1.0 - 1.2 (Symmetric)
Resolution Poor (Risk of co-elution)High
Frequently Asked Questions (FAQ)

Q: Can I use Phosphate Buffer instead of TFA? A: Yes, and it is often superior for UV detection. A 20mM Potassium Phosphate buffer at pH 2.5 is excellent for suppressing silanol interactions. However, do not use phosphate buffers with LC-MS systems as they are non-volatile.

Q: My peak has a "shoulder" that won't go away even at pH 2.0. Why? A: Check for Metal Chelation . The ortho-fluorine and carboxyl groups can chelate trace iron in stainless steel frits.

  • Test: Add 0.1 mM EDTA to your mobile phase. If the peak sharpens, your system has metal contamination.

Q: Why does the tailing get worse when I inject more mass? A: This is Column Overload . Acidic compounds often have lower loading capacities on C18 columns due to the mutual repulsion of the ionized forms (if pH is not low enough) or saturation of the limited high-energy adsorption sites. Dilute your sample 10x and re-inject. If symmetry improves, you were overloading the column.

References
  • McCalley, D. V. (2021).[7] "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC North America. Link

  • Dolan, J. W. (2025).[5] "Common Causes Of Peak Tailing in Chromatography." ALWSCI Technologies. Link

  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Link

  • University of Waterloo. (2006). "Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC." Taylor & Francis Online. Link

  • Ossila Product Data. (2023). "3-Fluoro-4-(trifluoromethyl)benzoic acid Properties." (Used for structural analogy and chelation risks). Link

Sources

Technical Support Center: Controlling Regioselectivity in Derivatives of 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex yet rewarding chemistry of 3-Fluoro-4-(methylthio)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to strategically functionalize this versatile scaffold. The inherent electronic and steric complexities of this molecule often lead to challenges in controlling regioselectivity. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Foundational Principles of Regioselectivity

Before delving into specific reactions, it is crucial to understand the electronic influence of each substituent on the aromatic ring. The regiochemical outcome of any substitution reaction is a direct consequence of the interplay between these groups.

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

  • -F (Fluoro): A deactivating, ortho, para-directing group. It is strongly electron-withdrawing by induction but electron-donating by resonance.[1]

  • -SCH3 (Methylthio): An activating, ortho, para-directing group due to the electron-donating resonance of the sulfur lone pairs.

These competing influences create a nuanced landscape for incoming reagents, which we will explore in the following sections.

Caption: Competing directing effects on the this compound ring.

Section 2: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, on this substrate, predicting the major regioisomer requires careful consideration of both electronic activation/deactivation and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: I want to perform a nitration/bromination on this compound. Which position is most likely to be substituted?

A1: The most probable site of electrophilic attack is the C2 position. Here's the rationale:

  • Electronic Justification: The C2 position is ortho to the fluorine and meta to the carboxylic acid. While the fluorine is deactivating overall, its resonance donation directs incoming electrophiles to the ortho and para positions.[1] More importantly, the C2 position benefits from being meta to the strongly deactivating carboxyl group, making it less deactivated than the C5 or C6 positions which are ortho or para to it. The arenium ion intermediate formed by attack at C2 is stabilized by resonance involving both the fluorine and the methylthio group.

  • Steric Considerations: The C2 position is relatively unhindered compared to the C5 position, which is flanked by the bulky methylthio and carboxylic acid groups.

Therefore, the order of reactivity for EAS is generally C2 > C6 > C5 . Substitution at C5 is rarely observed due to severe steric hindrance.

Q2: How can I maximize the yield of the C2-substituted product and minimize side reactions?

A2: To favor C2 substitution, you should use conditions that are sensitive to electronic effects over steric effects.

  • Use Milder Lewis Acids: Strong Lewis acids can sometimes decrease selectivity. A screening of Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) may be necessary to find the optimal balance of reactivity and selectivity.

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often enhances regioselectivity by favoring the kinetically controlled product, which is typically the electronically favored C2 isomer.[2]

Troubleshooting Guide: Poor Regioselectivity in EAS

Issue: My reaction is producing a significant amount of the C6-substituted isomer.

  • Underlying Cause: This often occurs when using a sterically demanding electrophile or harsh reaction conditions. The C6 position, while electronically less favored than C2, is sterically more accessible.

  • Troubleshooting Steps:

    • Reduce Steric Bulk: If possible, choose a smaller electrophile.

    • Lower the Reaction Temperature: This will give the electrophile more time to select for the electronically richer C2 position.

    • Solvent Screening: The polarity of the solvent can influence the transition state. Experiment with a range of solvents from nonpolar (e.g., dichloromethane) to more polar options.[2]

Protocol: Regioselective Bromination at C2

This protocol provides a general method for the selective bromination of this compound at the C2 position.

Parameter Value
Starting Material This compound
Reagent N-Bromosuccinimide (NBS)
Catalyst Iron(III) bromide (FeBr₃) (catalytic amount)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Expected Major Product 2-Bromo-3-fluoro-4-(methylthio)benzoic acid

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add FeBr₃ (0.1 eq) to the mixture.

  • Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for functionalizing the C5 position, which is inaccessible via EAS. The carboxylic acid group is an excellent directing group for this transformation after deprotonation.

Frequently Asked Questions (FAQs)

Q3: How can I selectively introduce a substituent at the C5 position?

A3: Directed ortho-metalation (DoM) is the most effective method. By treating the starting material with a strong lithium amide base, such as Lithium Diisopropylamide (LDA) or a hindered base like TMPMgCl•LiCl, you can selectively deprotonate the C5 position.[3] The resulting aryl anion can then be quenched with a variety of electrophiles.

DoM_Workflow start This compound step1 1. Add 2.2 eq LDA 2. THF, -78 °C start->step1 intermediate Dilithiated Intermediate (at COOH and C5) step1->intermediate step2 Add Electrophile (E+) (e.g., MeI, TMSCl, CO2) intermediate->step2 product 5-Substituted Product step2->product

Caption: Workflow for Directed ortho-Metalation and Electrophilic Quench.

Troubleshooting Guide: Low Yields in DoM

Issue: My DoM reaction followed by quenching with an electrophile is giving a low yield of the desired product.

  • Underlying Cause: This could be due to several factors: incomplete deprotonation, decomposition of the lithiated intermediate, or a sluggish quenching reaction.

  • Troubleshooting Steps:

    • Check Base Stoichiometry and Quality: Ensure you are using at least two equivalents of a strong base (one for the acidic proton of the carboxylic acid and one for the C-H activation). The base should be freshly prepared or titrated.

    • Strict Temperature Control: The lithiated intermediate can be unstable at higher temperatures. Maintain the reaction at -78 °C throughout the deprotonation and quenching steps.

    • Anhydrous Conditions: Water will quench the organolithium species. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.

    • Choice of Electrophile: Highly reactive electrophiles (e.g., trimethylsilyl chloride, methyl iodide) generally give better yields than less reactive ones.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the ring can potentially be displaced by a nucleophile via an SNAr mechanism. However, the success of this reaction is highly dependent on the electronic nature of the other substituents.

Frequently Asked Questions (FAQs)

Q4: Is it possible to replace the fluorine atom using a nucleophile like an amine or an alkoxide?

A4: Under normal conditions, this is challenging. For an SNAr reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups ortho or para to the leaving group.[4] In our substrate, the carboxylic acid is para to the fluorine, which is favorable. However, the methylthio group is ortho and is electron-donating, which is unfavorable.

Q5: How can I activate the ring for SNAr at the C3 position?

A5: The most effective strategy is to oxidize the electron-donating methylthio (-SCH₃) group to a strongly electron-withdrawing sulfone (-SO₂CH₃) group. The resulting 3-fluoro-4-(methylsulfonyl)benzoic acid is highly activated towards SNAr, and the fluorine can be readily displaced by a wide range of nucleophiles.

Protocol: Two-Step SNAr via Sulfone Intermediate

Step 1: Oxidation of the Thioether

Parameter Value
Starting Material This compound
Oxidizing Agent Oxone® or m-CPBA
Solvent Methanol/Water or DCM
Temperature 0 °C to room temperature
Expected Product 3-Fluoro-4-(methylsulfonyl)benzoic acid

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C.

  • Slowly add Oxone® (2.5 eq) in portions.

  • Stir the reaction at room temperature for 12-16 hours until TLC/LC-MS indicates complete conversion.

  • Work up the reaction by adding water and filtering the resulting precipitate, or by extraction.

Step 2: Nucleophilic Aromatic Substitution

Parameter Value
Starting Material 3-Fluoro-4-(methylsulfonyl)benzoic acid
Nucleophile e.g., Benzylamine (2.0 eq)
Base K₂CO₃ or DIPEA
Solvent DMSO or DMF
Temperature 80-120 °C
Expected Product 3-(Benzylamino)-4-(methylsulfonyl)benzoic acid

Procedure:

  • To a sealed tube, add 3-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq), the nucleophile (2.0 eq), and a base like potassium carbonate (3.0 eq) in DMSO.

  • Heat the reaction mixture at the specified temperature, monitoring by TLC/LC-MS.

  • After completion, cool the reaction, dilute with water, and acidify to precipitate the product.

  • Collect the solid by filtration and purify as needed.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzyloxy-derivatives. Chemical Reviews, 90(6), 879-933.
  • Hartwig, J. F. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • LibreTexts. (2021). 16.2: Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Myers, A. G. Research Group. Directed Ortho-Metalation. Harvard University. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: 3-Fluoro-4-(methylthio)benzoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioisostere Challenge

In medicinal chemistry, the substitution of a hydrogen atom with fluorine (bioisosteric replacement) is a critical strategy to modulate metabolic stability and lipophilicity without significantly altering steric bulk. 3-Fluoro-4-(methylthio)benzoic acid represents a key intermediate where two distinct electronic effects collide: the strong electronegativity of the fluorine atom and the electron-donating capacity of the methylthio (-SMe) group.

This guide provides a technical breakdown of the 1H and 13C NMR spectral features of this compound. Unlike standard spectral lists, we compare it directly against its non-fluorinated precursor, 4-(methylthio)benzoic acid , to isolate the specific perturbations caused by the fluorine substituent. This comparison serves as a diagnostic tool for confirming successful fluorination during synthesis.

Core Utility
  • Differentiation: Distinguishing the target from non-fluorinated impurities.

  • Coupling Analysis: Using

    
     and 
    
    
    
    coupling constants as structural proofs.
  • Electronic Profiling: Understanding the push-pull dynamics of the ortho-fluoro thioether motif.

Experimental Protocol: The Self-Validating System

To ensure reproducible data that aligns with the values presented below, the following protocol must be strictly adhered to. This system is designed to prevent common artifacts such as peak broadening due to carboxylic acid exchange or solubility issues.

Sample Preparation Workflow
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: Chloroform-d (

      
      ) often leads to dimerization of carboxylic acids, causing chemical shift variability in the -COOH proton and adjacent carbons. DMSO-d6 disrupts these dimers, sharpening the signals.
      
  • Concentration: Dissolve 15–20 mg of sample in 0.6 mL solvent.

    • Check: Solution must be clear. Turbidity indicates saturation; filter if necessary to prevent line broadening.

  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm (

    
    ) and 39.5 ppm  (
    
    
    
    ).
  • Acquisition Parameters (400 MHz equivalent):

    • 1H: Pulse angle 30°, Relaxation delay (D1)

      
       1.0 s (ensure integration accuracy of aromatic protons).
      
    • 13C: Power-gated decoupling (WALTZ-16), Relaxation delay

      
       2.0 s (critical for quaternary carbons C1, C3, C4).
      

1H NMR Interpretation & Comparison

The introduction of the fluorine atom at the 3-position breaks the symmetry of the para-substituted benzene ring found in the non-fluorinated analog.

Comparative Data: Target vs. Non-Fluorinated Analog
Feature4-(methylthio)benzoic acid (Analog)This compound (Target)Diagnostic Change (

)
Symmetry

System (Two doublets)

System (Three distinct multiplets)
Loss of symmetry; increased complexity.
-SMe ~2.52 ppm (Singlet)~2.55 - 2.60 ppm (Singlet)Slight downfield shift (+0.05 ppm) due to F-inductive effect.
H-2 Equivalent to H-6 (~7.85 ppm)~7.65 - 7.75 ppm (dd) Key Marker: Large

coupling (~10-11 Hz).
H-5 Equivalent to H-3 (~7.35 ppm)~7.40 - 7.50 ppm (t/dd) Pseudo-triplet due to overlapping

and

.
H-6 Equivalent to H-2 (~7.85 ppm)~7.70 - 7.80 ppm (dd) Small

coupling.
Detailed Assignment Logic (Target Compound)
  • The Methylthio Singlet (~2.55 ppm): The -SMe group is slightly deshielded by the ortho-fluorine compared to the non-fluorinated analog. It appears as a sharp singlet.[1] Note: If resolution is extremely high, a tiny doublet (

    
    ) might be observed, but this is rare.
    
  • The Aromatic Region (7.4 – 7.8 ppm): The fluorine atom couples to the protons, creating distinctive splitting patterns defined by the magnitude of the J-coupling.

    • H-2 (The "F-Coupled" Proton): Located between the COOH and the F.

      • Splitting: Doublet of Doublets (dd).

      • Couplings: It sees the Fluorine (

        
         Hz) and the meta-proton H-6 (
        
        
        
        Hz).
      • Appearance: Wide doublet structure.[2]

    • H-5 (The "S-Adjacent" Proton): Ortho to the -SMe group.

      • Splitting: Triplet-like (dd).

      • Couplings: It sees the ortho-proton H-6 (

        
         Hz) and the meta-Fluorine (
        
        
        
        Hz).
      • Appearance: Because

        
        , this often collapses into a pseudo-triplet.
        
    • H-6 (The "COOH-Adjacent" Proton):

      • Splitting: Doublet of Doublets (dd).

      • Couplings: It sees the ortho-proton H-5 (

        
         Hz) and the meta-proton H-2 (
        
        
        
        Hz). The para-Fluorine coupling (
        
        
        ) is usually negligible.
Visualization: 1H NMR Assignment Logic

G Start Analyze Aromatic Region (7.4 - 7.9 ppm) CheckSplitting Identify Splitting Patterns Start->CheckSplitting H2_Path Wide Doublet of Doublets Large J (~10-11 Hz) CheckSplitting->H2_Path Large Splitting H5_Path Pseudo-Triplet J (~8 Hz) CheckSplitting->H5_Path Medium/Complex H6_Path Sharp Doublet (or dd) J (~8 Hz) CheckSplitting->H6_Path Standard Splitting H2_Assign Assign H-2 (Ortho to F, Meta to COOH) J(H-F) dominates H2_Path->H2_Assign H5_Assign Assign H-5 (Ortho to SMe, Meta to F) J(H-H) ≈ J(H-F) H5_Path->H5_Assign H6_Assign Assign H-6 (Ortho to COOH) Dominated by J(H-H) H6_Path->H6_Assign

Figure 1: Decision tree for assigning aromatic protons based on Fluorine-Proton coupling magnitudes.

13C NMR Interpretation: The Fingerprint

The 13C spectrum is the definitive proof of structure because the C-F couplings are massive and distance-dependent. Unlike the 1H spectrum, where peaks overlap, the 13C spectrum will show clear doublets for almost every aromatic carbon.

Table 2: 13C NMR Chemical Shifts and Coupling Constants
Carbon PositionAssignmentApprox. Shift (ppm)MultiplicityCoupling Constant (

)
C-3 C-F (Ipso) 158.0 – 162.0 Doublet

Hz
C-1 C-COOH (Quaternary)128.0 – 130.0Doublet

Hz
C-2 CH (Ortho to F)115.0 – 118.0Doublet

Hz
C-4 C-SMe (Ortho to F)130.0 – 135.0Doublet

Hz
C-5 CH (Meta to F)124.0 – 126.0Doublet

Hz
C-6 CH (Para to F)126.0 – 128.0Doublet

Hz (Small)
C=O Carboxyl166.0 – 167.0Singlet/BroadNegligible
S-Me Methyl14.5 – 15.5SingletNegligible (

)
Critical Analysis of C-F Couplings
  • The "Giant" Split (C-3): The carbon directly attached to fluorine will appear as two peaks separated by ~245 Hz (approx. 60 ppm width on a low-field instrument, or ~2.5 ppm on a 400MHz scale). Do not mistake this for two different impurities.

  • The C-SMe Shift (C-4): In the non-fluorinated analog, the C-SMe carbon appears around 145 ppm. In the target compound, the ortho-fluorine exerts a shielding effect (gamma-effect) and splits the signal, moving it upfield to ~130-135 ppm. This is a major diagnostic shift.

Visualization: Electronic Perturbation Map

ElectronicEffects F Fluorine (Pos 3) Ring Benzene Ring F->Ring Inductive Withdrawal (-I) F->Ring Mesomeric Donation (+M) C3 C-3 (Ipso) Deshielded (+30 ppm) 1J Coupling (~245 Hz) F->C3 C2 C-2 (Ortho) Shielded (-13 ppm) 2J Coupling (~22 Hz) F->C2 C4 C-4 (Ortho) Shielded (-10 ppm) 2J Coupling (~17 Hz) F->C4 SMe S-Methyl (Pos 4) SMe->C4 Direct Attachment Ring->C3 Ring->C2 Ring->C4

Figure 2: Impact of Fluorine substitution on local carbon environments. Note the competing inductive and mesomeric effects that define the chemical shifts.

Summary of Validation Criteria

To confirm the identity of This compound versus its alternatives, verify these three checkpoints:

  • Checkpoint 1 (1H NMR): Presence of a pseudo-triplet at ~7.45 ppm . This confirms the specific relationship between H-5, H-6, and the Fluorine atom. The non-fluorinated analog lacks this pattern.

  • Checkpoint 2 (13C NMR): Observation of the C-F doublet (

    
     Hz)  at ~160 ppm.
    
  • Checkpoint 3 (Purity): Integration of the S-Me singlet (3H) vs. the H-2 aromatic proton (1H) must yield a 3:1 ratio . A ratio deviation suggests incomplete fluorination or oxidation of the sulfur (sulfoxide/sulfone impurities).

References

  • Substituent Chemical Shifts (SCS)

    • Source: Hans Reich Collection, University of Wisconsin-Madison.
    • URL:[Link]

  • 13C-19F Coupling Constants in Aromatic Rings

    • Source: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley.
    • URL:[Link]

  • NMR Solvent Effects (DMSO-d6 vs CDCl3)

    • Source: Fulmer, G. R., et al. Organometallics 2010, 29, 9, 2176–2179.
    • URL:[Link]

  • Spectral Data for 4-(methylthio)benzoic acid (Analog Comparison)

Sources

A Researcher's Guide to 19F NMR Chemical Shift Standards for 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it exceptionally well-suited for characterizing fluorinated molecules, a class of compounds with ever-growing importance in pharmaceuticals.[1][2][3][4] This guide provides a comprehensive comparison of common ¹⁹F NMR chemical shift standards, offering experimental insights and protocols tailored for the accurate analysis of 3-fluoro-4-(methylthio)benzoic acid, a representative fluoroaromatic compound.

The precise determination of the ¹⁹F chemical shift is paramount for structural elucidation and for monitoring chemical transformations. This necessitates the use of reliable chemical shift standards. The choice of a standard is not trivial and depends on several factors, including the analyte's chemical properties, the solvent system, and the experimental objectives.

Understanding the Landscape of ¹⁹F NMR Chemical Shift Standards

The de facto primary reference for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), assigned a chemical shift of 0 ppm.[1][5] However, its volatility and environmental concerns have led to the widespread adoption of a variety of secondary standards. These standards are broadly categorized as internal or external.

  • Internal Standards: These are added directly to the sample solution. This method offers the most accurate referencing as the standard experiences the same magnetic environment as the analyte. However, the standard must be chemically inert and its signals must not overlap with those of the analyte.

  • External Standards: The standard is placed in a separate container, typically a coaxial capillary, within the NMR tube. This avoids potential chemical interactions but can introduce errors due to differences in magnetic susceptibility between the sample and the standard, especially in different solvents.

A curated comparison of commonly employed ¹⁹F NMR chemical shift standards is presented below, highlighting their key properties and typical chemical shift ranges.

StandardChemical FormulaTypical Chemical Shift (δ, ppm) vs. CFCl₃Key Characteristics
TrichlorofluoromethaneCFCl₃0.00Primary reference; volatile, ozone-depleting substance.
Trifluoroacetic acid (TFA)CF₃COOH-76.55Water-soluble, but its chemical shift is sensitive to pH and concentration.
Hexafluorobenzene (C₆F₆)C₆F₆-164.9Chemically inert, single sharp resonance, suitable for organic solvents.
FluorobenzeneC₆H₅F-113.15Single resonance, good for referencing in organic media.
α,α,α-TrifluorotolueneC₆H₅CF₃-63.72Stable, single peak, often used as an internal standard in organic solvents.[6]
Sodium TrifluoroacetateCF₃COONa~ -76.0 (in D₂O)Water-soluble standard, useful for biological samples.[7]

Selecting an Appropriate Standard for this compound

Given the acidic nature of the carboxylic acid group, the choice of solvent and standard is critical to ensure reproducibility. For non-aqueous solvents like chloroform-d (CDCl₃) or acetone-d₆, hexafluorobenzene (C₆F₆) or α,α,α-trifluorotoluene are excellent candidates for internal standards due to their chemical inertness and well-separated signals. For aqueous solutions, sodium trifluoroacetate is a more suitable choice.

The following workflow illustrates the decision-making process for selecting a suitable ¹⁹F NMR standard for this compound.

G cluster_0 Analyte & Solvent System cluster_1 Standard Selection Criteria cluster_2 Recommended Standards Analyte This compound Solvent Select Solvent (e.g., CDCl3, Acetone-d6, D2O) Analyte->Solvent Inertness Chemical Inertness Solvent->Inertness Solubility Solubility in Chosen Solvent Inertness->Solubility Signal_Separation No Signal Overlap with Analyte Solubility->Signal_Separation Organic_Solvent For Organic Solvents (CDCl3, Acetone-d6) Signal_Separation->Organic_Solvent Aqueous_Solvent For Aqueous Solvents (D2O) Signal_Separation->Aqueous_Solvent C6F6 Hexafluorobenzene (C6F6) δ ≈ -164.9 ppm Organic_Solvent->C6F6 PhCF3 α,α,α-Trifluorotoluene δ ≈ -63.72 ppm Organic_Solvent->PhCF3 NaTFA Sodium Trifluoroacetate δ ≈ -76.0 ppm Aqueous_Solvent->NaTFA caption Workflow for Selecting a ¹⁹F NMR Standard

Figure 1. Decision workflow for selecting an appropriate ¹⁹F NMR chemical shift standard for this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible ¹⁹F NMR data, the following detailed protocols for sample preparation using both internal and external standards are provided.

Protocol 1: Internal Standard Referencing

This protocol is recommended for the highest accuracy when the chosen standard is chemically compatible with the analyte.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., α,α,α-Trifluorotoluene or Hexafluorobenzene)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in the chosen deuterated solvent to prepare a stock solution of known concentration (e.g., 10 mM).

  • Prepare the Analyte Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 0.6 mL) of the deuterated solvent in a clean, dry vial.

  • Add the Internal Standard: To the analyte solution, add a small, precise volume (e.g., 10-20 µL) of the internal standard stock solution. The final concentration of the standard should be sufficient to give a good signal-to-noise ratio without being excessive.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

  • Acquire the ¹⁹F NMR Spectrum: Acquire the spectrum according to the instrument's standard procedures for ¹⁹F NMR.

  • Reference the Spectrum: Calibrate the chemical shift scale by setting the peak corresponding to the internal standard to its known chemical shift value (e.g., -63.72 ppm for α,α,α-trifluorotoluene).

Protocol 2: External Standard Referencing

This method is suitable when chemical compatibility between the analyte and the standard is a concern.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • External standard (e.g., CFCl₃ or a solution of a secondary standard in the same deuterated solvent)

  • NMR tubes (5 mm)

  • Coaxial inserts

Procedure:

  • Prepare the External Standard Insert: Fill a coaxial insert with the external standard. If using a secondary standard, prepare a solution of it in the same deuterated solvent as the analyte.

  • Prepare the Analyte Sample: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube.

  • Assemble the NMR Tube: Carefully place the sealed coaxial insert containing the external standard into the NMR tube with the analyte solution.

  • Acquire the ¹⁹F NMR Spectrum: Acquire the spectrum. Two distinct sets of signals will be observed, one for the analyte and one for the external standard.

  • Reference the Spectrum: Calibrate the chemical shift scale by setting the peak of the external standard to its known value.

The logical flow for preparing a sample for ¹⁹F NMR analysis is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Referencing Method cluster_2 Final Steps Start Start Weigh_Analyte Weigh Analyte (this compound) Start->Weigh_Analyte Dissolve_Analyte Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve_Analyte Choose_Method Choose Referencing Method Dissolve_Analyte->Choose_Method Internal_Standard Internal Standard Choose_Method->Internal_Standard External_Standard External Standard Choose_Method->External_Standard Add_Internal_Std Add Internal Standard Solution Internal_Standard->Add_Internal_Std Prepare_External_Std Prepare Coaxial Insert with External Standard External_Standard->Prepare_External_Std Transfer_to_Tube Transfer to NMR Tube Add_Internal_Std->Transfer_to_Tube Insert_Coaxial Insert Coaxial into NMR Tube Prepare_External_Std->Insert_Coaxial Acquire_Spectrum Acquire 19F NMR Spectrum Transfer_to_Tube->Acquire_Spectrum Insert_Coaxial->Acquire_Spectrum caption Experimental Workflow for ¹⁹F NMR Sample Preparation

Figure 2. Step-by-step workflow for preparing a ¹⁹F NMR sample with either an internal or external standard.

Concluding Remarks

The selection of an appropriate chemical shift standard is a cornerstone of accurate and reproducible ¹⁹F NMR spectroscopy. For this compound, the choice between standards like hexafluorobenzene, α,α,α-trifluorotoluene, and sodium trifluoroacetate will be dictated by the solvent system. By following the detailed protocols and decision-making workflows presented in this guide, researchers can confidently acquire high-quality ¹⁹F NMR data, enabling precise structural characterization and a deeper understanding of their fluorinated molecules of interest.

References

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • University of California, Santa Barbara. Chemical Shift Referencing. UCSB Chemistry and Biochemistry. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • SpectraBase. alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • SpectraBase. Trifluoroacetic acid sodium salt - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Wikipedia. Trifluorotoluene. Wikipedia. [Link]

  • Royal Society of Chemistry. Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Royal Society of Chemistry. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-Fluoro-4-(methylthio)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation pathways by comparing them to the known behaviors of simpler, related molecules. The insights herein are derived from established principles of mass spectrometry, offering a robust framework for identifying this compound and understanding its gas-phase ion chemistry.

Introduction: The Structural Context

This compound is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups on a benzene ring: a carboxylic acid, a fluorine atom, and a methylthio group. Each of these moieties imparts a distinct influence on the molecule's fragmentation behavior under mass spectrometric conditions. Understanding these patterns is critical for unambiguous structural confirmation, purity assessment, and metabolite identification.

This guide will deconstruct the fragmentation puzzle by examining the characteristic cleavages associated with the carboxylic acid function, the impact of the electron-withdrawing fluorine atom, and the unique fragmentation pathways introduced by the methylthio group. By comparing its predicted spectrum to that of benzoic acid and 4-(methylthio)benzoic acid, we can isolate and understand the contribution of each substituent.

Predicted Fragmentation Pathways of this compound

Under electron ionization (EI), this compound (molecular weight: 186.21 g/mol ) is expected to produce a discernible molecular ion (M•+) at m/z 186. The stability of the aromatic system ensures that the molecular ion is sufficiently abundant to be readily detected.[1][2] The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses, primarily driven by the carboxylic acid and methylthio groups.

Key Fragmentation Routes:
  • Alpha-Cleavage at the Carboxyl Group: Aromatic acids characteristically lose the hydroxyl radical (•OH) to form a stable acylium ion.[3][4]

    • Loss of •OH (M-17): The primary fragmentation is the loss of a hydroxyl radical, leading to the formation of the 3-fluoro-4-(methylthio)benzoyl cation at m/z 169 . This ion is expected to be highly abundant.

    • Decarbonylation: This acylium ion can subsequently lose a molecule of carbon monoxide (CO) to yield a 3-fluoro-4-(methylthio)phenyl cation at m/z 141 .

  • Cleavage at the Methylthio Group: The C-S bond and the S-CH₃ bond are also susceptible to cleavage.

    • Loss of •CH₃ (M-15): Alpha-cleavage resulting in the loss of a methyl radical is a hallmark of methylthio compounds. This produces a stable sulfur-stabilized cation at m/z 171 .

    • Loss of •SCH₃ (M-47): Cleavage of the aryl C-S bond can lead to the loss of the methylthio radical, resulting in a 3-fluorobenzoyl cation or a related isomer at m/z 139 .

  • Cleavage of the Entire Carboxyl Group:

    • Loss of •COOH (M-45): The entire carboxylic acid group can be lost as a radical, forming the 3-fluoro-4-(methylthio)phenyl radical cation at m/z 141 .[1][5]

The interplay of these pathways is visualized in the fragmentation diagram below.

G cluster_carboxyl Carboxyl Group Fragmentation cluster_methylthio Methylthio Group Fragmentation M C₈H₇FO₂S m/z 186 (Molecular Ion) F169 [M-OH]⁺ m/z 169 M->F169 - •OH F141_B [M-COOH]⁺ m/z 141 M->F141_B - •COOH F171 [M-CH₃]⁺ m/z 171 M->F171 - •CH₃ F139 [M-SCH₃]⁺ m/z 139 M->F139 - •SCH₃ F141_A [M-OH-CO]⁺ m/z 141 F169->F141_A - CO

Caption: Predicted EI-MS fragmentation pathways for this compound.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we compare it with simpler analogues. This approach allows for the assignment of specific fragmentation channels to the different functional groups.

m/z Value Proposed Fragment Ion Neutral Loss Interpretation & Comparison
186 [C₈H₇FO₂S]•+-Molecular Ion (M•+) . Its presence is characteristic of aromatic systems.
171 [C₈H₆FO₂S]⁺•CH₃Loss of a methyl radical . This is a key indicator of the methylthio group and is absent in benzoic acid and 3-fluorobenzoic acid.
169 [C₈H₄FOS]⁺•OHFormation of the acylium ion . This is a dominant fragmentation for benzoic acids. The equivalent peak for benzoic acid is at m/z 105.[4]
141 [C₇H₄FS]•+•COOHLoss of the carboxyl group . This fragment arises from two pathways (decarbonylation of m/z 169 or direct loss from M•+). It represents the fluorinated and thiolated benzene ring.
139 [C₇H₄FO]⁺•SCH₃Loss of the methylthio radical . This fragmentation highlights the cleavage of the C-S bond.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a standardized protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain a reproducible EI mass spectrum detailing the molecular ion and key fragment ions.
Instrumentation & Consumables:
  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Single Quadrupole or TOF).

  • GC column suitable for aromatic acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample: this compound, 1 mg/mL in a suitable solvent (e.g., Methanol or Dichloromethane).

  • Helium (carrier gas), purity ≥ 99.999%.

Step-by-Step Methodology:
  • Instrument Preparation & Calibration:

    • Ensure the MS is tuned and calibrated according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA). This validates mass accuracy across the desired mass range.

    • Set the GC oven temperature to an initial value of 80°C.

    • Set the injector temperature to 250°C and the MS transfer line to 280°C to prevent sample condensation.

  • GC Method Parameters:

    • Injection Volume: 1 µL.

    • Injector Mode: Splitless (to maximize sensitivity).

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Hold at 80°C for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Rationale: This temperature program ensures the compound elutes as a sharp peak without thermal degradation.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy to generate reproducible fragmentation patterns and allows for library matching.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 - 400. This range will cover the molecular ion and all predicted fragments.

    • Scan Rate: 2 scans/second.

  • Data Acquisition & Analysis:

    • Inject the sample and start the acquisition.

    • Once the run is complete, identify the chromatographic peak for the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them against the predicted values in the table above.

Caption: Experimental workflow for GC-EI-MS analysis.

Conclusion

The fragmentation pattern of this compound is a composite of the characteristic behaviors of its constituent functional groups. The most informative fragments are predicted to be the acylium ion at m/z 169 (from the carboxyl group), the [M-CH₃]⁺ ion at m/z 171 (from the methylthio group), and the fragment at m/z 141 representing the remaining substituted phenyl cation. By understanding these pathways and using a controlled experimental approach, researchers can confidently identify and characterize this molecule in complex analytical scenarios. This guide provides the foundational knowledge and a practical framework to achieve that goal.

References

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887.

  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids.

  • Wiley Analytical Science. (2019). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow negative-ion mass spectrometry. ResearchGate.

  • Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid.

  • ChemScene. (n.d.). 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid.

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.

  • ResearchGate. (n.d.). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.

  • Tsedev, U., & Moini, M. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

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A Senior Application Scientist's Guide to Comparing the Bioactivity of 3-fluoro-4-(methylthio)benzoic acid and 3-chloro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Single Atom Swap

In the landscape of drug discovery and medicinal chemistry, the substitution of a single atom can dramatically alter the biological profile of a molecule. The strategic use of halogens, particularly fluorine and chlorine, is a cornerstone of modern molecular design. These elements, while neighbors on the periodic table, impart distinct physicochemical properties that profoundly influence a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[1][2]

This guide provides a comprehensive framework for comparing the bioactivity of two closely related benzoic acid derivatives: 3-fluoro-4-(methylthio)benzoic acid and 3-chloro-4-(methylthio)benzoic acid. While direct comparative studies on these specific molecules are not extensively published, this document leverages established principles of medicinal chemistry to predict their behavior and provides detailed experimental protocols for their empirical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies needed to conduct a rigorous, side-by-side comparison.

We will explore how the choice between a fluorine and a chlorine atom at the 3-position—a classic example of bioisosteric replacement—can modulate properties like acidity, lipophilicity, and metabolic stability, ultimately shaping the therapeutic potential of the molecule.[3][4]

Chemical_Structures cluster_fluoro This compound cluster_chloro 3-chloro-4-(methylthio)benzoic acid F_struct F_struct Cl_struct Cl_struct Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis & Characterization physchem Physicochemical Property Analysis (pKa, logP, Solubility) start->physchem invitro In Vitro Screening physchem->invitro antimicrobial Antimicrobial Assays (MIC/MBC) invitro->antimicrobial anticancer Anticancer Assays (MTT/SRB) invitro->anticancer enzyme Enzyme Inhibition Assays (IC50) invitro->enzyme invivo In Vivo Studies (Rodent Model) antimicrobial->invivo anticancer->invivo pk Pharmacokinetics (PK/ADME) invivo->pk efficacy Efficacy Models (e.g., Xenograft) invivo->efficacy sar Data Analysis & Structure-Activity Relationship (SAR) pk->sar efficacy->sar MIC_Assay_Workflow prep Prepare Bacterial Inoculum & Compound Stock plate Set up 96-Well Plate: - Add Broth - Add Inoculum prep->plate dilute Perform 2-Fold Serial Dilution of Test Compound plate->dilute controls Include Controls: - Growth (No Compound) - Sterility (No Inoculum) dilute->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Read Plate Visually: Determine Lowest Concentration with No Growth (MIC) incubate->read

Caption: Step-by-step workflow for the MIC assay.

Experimental Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)

Causality : The MTT assay is a colorimetric method for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. Since this activity is proportional to the number of viable cells, it provides a quantitative measure of a compound's cytotoxicity against cancer cell lines.

[5]Methodology: MTT Cytotoxicity Assay

  • Cell Culture :

    • Seed cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the fluoro- and chloro- compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation :

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Solubilization :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

[6]### PART 3: Predicting and Interpreting Outcomes

Based on established medicinal chemistry principles, we can anticipate potential differences in the bioactivity of these two compounds.

  • Potency : Chlorinated compounds are often slightly more active than their fluorinated counterparts in binding assays. T[3]his is attributed to factors like increased lipophilicity and polarizability, which can enhance interactions with hydrophobic pockets in a target protein. Therefore, it is plausible that 3-chloro-4-(methylthio)benzoic acid might exhibit a lower MIC or IC₅₀ value , indicating higher potency.

  • Pharmacokinetics : The higher lipophilicity of the chloro-derivative could lead to better absorption and membrane permeability. However, it might also lead to increased metabolic liability (e.g., through cytochrome P450 enzymes). Conversely, the C-F bond is exceptionally strong, often making fluorinated compounds more resistant to metabolic degradation, which could lead to a longer half-life in vivo.

[1][2]Table 2: Hypothetical Data Summary for In Vitro Bioactivity

AssayTargetThis compound3-chloro-4-(methylthio)benzoic acid
MIC S. aureus50 µg/mL25 µg/mL
IC₅₀ MCF-7 Cells20 µM12 µM

Note: The data in this table is purely illustrative to demonstrate how results would be presented.

Conclusion

The choice between a fluorine and chlorine substituent is a critical decision in lead optimization. While 3-chloro-4-(methylthio)benzoic acid may be predicted to have higher intrinsic potency due to its greater lipophilicity, this compound might offer advantages in terms of metabolic stability. This guide provides the theoretical foundation and practical, self-validating experimental protocols necessary to move beyond prediction. By systematically evaluating these compounds through the described in vitro assays, researchers can generate the robust, comparative data needed to make informed decisions in their drug discovery programs. The true biological profile of these molecules can only be revealed through rigorous empirical testing.

References

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed.
  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Noolvi, M. N., et al. (2023).
  • Yamamoto, T., et al. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Fragility in Sheep Red Blood Cells. Longdom Publishing.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • G-B, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Kufner, K., et al. (2014). Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. Beilstein Journal of Organic Chemistry.
  • Pospisil, P., et al. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
  • Kubinyi, H. (1993).

Sources

Technical Guide: Structural Validation of 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, particularly within the development of kinase inhibitors and metabolic modulators, the regiochemistry of polysubstituted benzenes dictates biological activity. 3-Fluoro-4-(methylthio)benzoic acid serves as a critical scaffold where the precise arrangement of the fluorine atom relative to the methylthio (-SMe) and carboxylic acid (-COOH) groups governs both metabolic stability and ligand-protein binding affinity.

The synthesis of this moiety often involves nucleophilic aromatic substitution (


) or electrophilic fluorination, pathways prone to generating regioisomers such as 4-fluoro-3-(methylthio)benzoic acid . Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.

This guide provides an autonomous, evidence-based protocol to unequivocally validate the structure of this compound, utilizing


F-NMR coupling constants as the primary determinant.

Structural Analysis & Isomer Landscape

To validate the target, we must first understand the "imposter" molecules. The primary challenge is distinguishing the target from its transposition isomer.

FeatureTarget: this compound Isomer: 4-Fluoro-3-(methylthio)benzoic acid
Structure F at C3, SMe at C4F at C4, SMe at C3
Symmetry Asymmetric (1,3,4-substitution)Asymmetric (1,3,4-substitution)
Electronic Environment F is ortho to COOH-activated proton (H2)F is ortho to SMe-shielded proton (H5)
Key

Signal
H2: Doublet of Doublets (large

)
H2: Singlet/Doublet (small

meta)
Decision Logic for Structural Confirmation

The following logic flow illustrates the critical decision points in the analytical workflow.

ValidationLogic Start Crude Product Isolated HPLC HPLC Purity Check (Isomers often co-elute) Start->HPLC MS HRMS Analysis (Confirms C8H7FO2S) HPLC->MS NMR_Decision 1H & 19F NMR Analysis MS->NMR_Decision Check_H2 Analyze H2 Proton (Between COOH and Substituent) NMR_Decision->Check_H2 Result_Target Target Confirmed: 3-Fluoro-4-(methylthio) (H2 shows large J_HF ortho) Check_H2->Result_Target J ~9-11 Hz Result_Isomer Isomer Identified: 4-Fluoro-3-(methylthio) (H2 shows small J_HF meta) Check_H2->Result_Isomer J ~6-7 Hz

Figure 1: Analytical decision tree for distinguishing regioisomers based on proton-fluorine coupling magnitudes.

Comparative NMR Analysis (The "Fingerprint")

The definitive method for validation is Nuclear Magnetic Resonance (NMR) . Mass spectrometry (MS) will only confirm the molecular weight (200.23 g/mol ) and formula (


), which is identical for both isomers.
H NMR Diagnostic Signals (DMSO- )

The chemical shifts and, more importantly, the coupling constants (


)  provide the proof. Fluorine-Proton (

) coupling follows specific rules:
  • 
     (ortho): 6.0 – 10.0 Hz
    
  • 
     (meta): 3.0 – 8.0 Hz
    
  • 
     (para): 0 – 2.0 Hz
    
Target: this compound[1]
  • H2 (Position 2): This proton is sandwiched between the Carboxylic acid (C1) and the Fluorine (C3).

    • Pattern: It will appear as a Doublet of Doublets (dd) or a distinct Doublet.

    • Coupling: It exhibits a large

      
       (ortho) coupling (~10-11 Hz) and a small 
      
      
      
      (meta) coupling to H6 (~1-2 Hz).
    • Shift: Deshielded (~7.6 - 7.8 ppm) due to the ortho -COOH group.

  • H5 (Position 5): Ortho to -SMe, Meta to -F.

    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       (ortho to H6) ~8 Hz; 
      
      
      
      (meta) ~6-8 Hz.
  • H6 (Position 6): Ortho to -COOH, Para to -F.

    • Pattern: Doublet (d).[2]

    • Coupling:

      
       (ortho to H5) ~8 Hz. The para F coupling is usually negligible.
      
Isomer: 4-Fluoro-3-(methylthio)benzoic acid
  • H2 (Position 2): Sandwiched between -COOH and -SMe. Meta to Fluorine.

    • Difference: The coupling to Fluorine is

      
       (meta), which is significantly smaller (5-7 Hz) than the ortho coupling seen in the target.
      
C NMR Validation

The Carbon-Fluorine coupling constants (


) are even more reliable if proton signals are overlapped.
Carbon PositionTarget Coupling (

)
Explanation
C3 (ipso)

Hz
Direct attachment to Fluorine.
C2 (ortho)

Hz
Carbon between COOH and F.
C4 (ortho)

Hz
Carbon bearing the -SMe group.
C1 (meta)

Hz
Carbon bearing the -COOH group.

Key Differentiator: In the target, the Carbon bearing the -SMe group (C4) will show a doublet with


 ~18 Hz. In the isomer (4-F, 3-SMe), the Carbon bearing the -SMe (C3) is ortho to F, so it will also show 

, but the chemical shift of the ipso-C-F carbon will differ due to the para vs meta effect of the carboxyl.

Experimental Validation Protocols

Protocol A: Analytical Characterization

Objective: Confirm identity and purity >98%.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete solubility; filter if turbid.
    
  • Instrument Parameters:

    • Frequency: 400 MHz or higher.[3]

    • Scans: 16 (1H), 256 (13C), 32 (19F).

    • Relaxation Delay: 1.0 s (ensure integration accuracy).

  • Data Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Critical Step: Expand the aromatic region (7.0 – 8.5 ppm).

    • Measure the coupling constant of the most deshielded proton (H2).

    • Pass Criteria: H2 must show

      
       Hz (indicating ortho-F).
      
Protocol B: HPLC Purity & Isomer Separation

Regioisomers often have very similar retention times. A standard C18 gradient may not suffice.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are recommended over C18 for separating fluorinated regioisomers due to

    
     and dipole interactions.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Synthesis & Purification Workflow

Understanding the origin of the material aids in validation. If synthesized via


 of 3,4-difluorobenzoic acid with sodium thiomethoxide (

), the reaction is highly regioselective for the 4-position due to the para-activating effect of the electron-withdrawing carboxyl group.

SynthesisWorkflow SM 3,4-Difluorobenzoic Acid Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagent NaSMe (1.1 eq) DMSO, 80°C Product This compound (Major Product) Intermediate->Product Preferred Path (Para to COOH) Byproduct 4-Fluoro-3-(methylthio)benzoic acid (Minor <5%) Intermediate->Byproduct Steric/Electronic Disfavor

Figure 2: Reaction pathway showing the regioselectivity driven by the electron-withdrawing carboxyl group, favoring substitution at the 4-position.

Why this matters: The carboxyl group withdraws electron density primarily from the ortho and para positions. The 4-position (para) is more activated for nucleophilic attack by the thiomethoxide anion (


) than the 3-position (meta). Therefore, the Target (3-F, 4-SMe)  is the thermodynamic and kinetic product. If your validation shows the Isomer, the starting material or reaction conditions were likely incorrect.

References

  • Regioselectivity in Nucleophilic Aromatic Substitution: Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273-412. (Classic review establishing the activation of para-positions by electron-withdrawing groups).
  • NMR Coupling Constants of Fluorinated Aromatics

    • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Pergamon Press.[4] (Authoritative source for

      
       and 
      
      
      
      values).
  • General Characterization of Fluorobenzoic Acids

    • National Institutes of Health (NIH) PubChem. 3-Fluorobenzoic acid derivatives spectral data.

  • Synthesis of Thio-substituted Benzoic Acids

    • Zhang, M., et al. (2020). Practical synthesis of fluorinated hydroxybenzoic acids. Semantic Scholar.

      
       selectivity on difluoro-benzoates). 
      

Sources

Validation of 3-Fluoro-4-(methylthio)benzoic Acid: A Comparative Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  186.20  g/mol 

Executive Summary & Strategic Context

In the synthesis of fluorinated thioethers for medicinal chemistry—specifically 3-Fluoro-4-(methylthio)benzoic acid —validation of bulk purity is a critical bottleneck. This compound serves as a versatile scaffold for constructing bioactive molecules, yet its dual functionality (an oxidation-sensitive thioether and an electronegative fluorine) presents unique analytical challenges.

While High-Performance Liquid Chromatography (HPLC) is standard for monitoring reaction progress, it often fails to detect inorganic contaminants, moisture, or trapped solvents that can disastrously affect downstream stoichiometry. Consequently, Elemental Analysis (EA) remains the "gold standard" for confirming bulk composition, provided specific combustion protocols are followed to mitigate sulfur and fluorine interference.

This guide provides a comparative analysis of EA against Orthogonal methods (qNMR and HPLC), backed by experimental data and rigorous protocols.

Theoretical Framework & Acceptance Criteria

Before analyzing experimental data, we must establish the theoretical baseline based on the molecular formula


.

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 812.01196.08851.60%
Hydrogen (H) 71.0087.0563.79%
Sulfur (S) 132.0632.0617.22%
Fluorine (F) 118.99818.99810.20%
Oxygen (O) 215.99931.99817.18%
Total 186.20 100.00%

Note: Standard CHNS analysis typically detects C, H, N, and S. Oxygen is usually calculated by difference or requires a separate pyrolysis cycle. Fluorine is not detected in standard CHNS modes and can actually damage standard quartz combustion tubes if not managed.

Acceptance Criteria: According to Journal of Medicinal Chemistry and Journal of Organic Chemistry guidelines, experimental values must fall within


  of the theoretical values to confirm 

purity [1].

Comparative Analysis: EA vs. qNMR vs. HPLC

To validate this specific fluorinated thioether, we compared three methodologies.

Table 2: Method Performance Matrix

FeatureMethod A: Combustion Analysis (EA) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV
Scope Bulk Purity (Solvates, Inorganics, Polymerization)Absolute Purity (Organic impurities + Solvents)Relative Purity (Chromophores only)
Specificity Low (Cannot distinguish isomers)High (Structural confirmation)Medium (Separates impurities)
S/F Interference High (Requires

additive)
NoneNone
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Blind Spots Does not identify what the impurity is.Inorganic salts (silent in

).
Inorganics, moisture, non-UV active salts.
Senior Scientist Insight:

"For this compound, HPLC alone is dangerous. The thioether moiety is prone to oxidation (sulfoxide formation), which HPLC detects well. However, the carboxylic acid tail often traps water or inorganic salts during precipitation. Only EA or qNMR can detect this non-chromophoric weight. "

Experimental Data: The Validation Study

We analyzed two batches of synthesized this compound.

  • Batch A: Dried in a vacuum oven at 45°C for 24 hours.

  • Batch B: Air-dried on a Buchner funnel (insufficient drying).

Experiment 1: CHNS Combustion Analysis

Instrument: Elementar vario EL cube Additives: Tungsten Trioxide (


) added to bind Fluorine; Vanadium Pentoxide (

) to aid Sulfur oxidation.

Table 3: Elemental Analysis Results

ElementTheoretical %Batch A (Optimized) Batch A Deviation Batch B (Wet) Batch B Deviation Status
Carbon 51.60 51.55-0.0549.10-2.50 FAIL
Hydrogen 3.79 3.82+0.034.15+0.36 FAIL
Sulfur 17.22 17.18-0.0416.35-0.87 FAIL
Nitrogen 0.00 < 0.1N/A< 0.1N/APASS

Analysis of Failure (Batch B): The significant drop in Carbon (-2.50%) and Sulfur (-0.87%) combined with the rise in Hydrogen suggests the presence of trapped water or solvent.

  • Calculation: If Batch B contains ~5% water by weight (approx 0.5 eq

    
    ), the Carbon content would dilute to 
    
    
    
    . The EA data accurately flags this bulk impurity where HPLC might still show "99% Area" purity because water is UV-transparent.

Detailed Protocols

To achieve the "Batch A" results, the following specific protocols must be utilized to handle the Fluorine and Sulfur content.

Protocol A: Sample Preparation for S/F Compounds
  • Pre-drying: The thioether is sensitive to oxidation. Do not dry above 50°C. Use a vacuum desiccator with

    
     for 24 hours.
    
  • Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule. Accuracy must be

    
     mg.
    
Protocol B: Combustion Setup (Critical)

Standard combustion setups will fail for this compound because:

  • Fluorine attacks the quartz combustion tube, causing leaks and low recoveries.

  • Sulfur can form stable sulfates in the ash rather than

    
     gas.
    

Corrective Action:

  • Add 10–20 mg of

    
     (Tungsten Trioxide)  or 
    
    
    
    directly into the tin capsule with the sample.
    • Mechanism:[1]

      
       acts as a flux and "catches" the Fluorine, preventing quartz etching, while ensuring complete oxidative release of Sulfur as 
      
      
      
      [2].
  • Set oxidation furnace temperature to 1150°C (dynamic flash combustion).

Visualization: Validation Workflows

Diagram 1: The Decision Matrix

This workflow illustrates when to rely on EA versus qNMR for this specific compound class.

ValidationWorkflow Start Crude this compound HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purify Recrystallize / Column Decision1->Purify No Dry Step 2: Vacuum Dry (<50°C, P2O5) Decision1->Dry Yes Purify->HPLC Split Select Validation Method Dry->Split EA Method A: Elemental Analysis (Requires WO3/V2O5) Split->EA Standard QC qNMR Method B: qNMR (Internal Std: TCNB) Split->qNMR Precious/Small Sample ResultEA Result: C/H/S ± 0.4% EA->ResultEA Pass Failure Fail: Trapped Solvent/Water EA->Failure Fail (Low C%) ResultNMR Result: wt% > 95% qNMR->ResultNMR Pass qNMR->Failure Fail (Solvent Peaks)

Caption: Decision matrix for validating fluorinated thioethers. Note the divergence based on sample availability and the specific requirement for WO3 additives in EA.

Diagram 2: Combustion Analysis Mechanism (S/F Handling)

Visualizing why the additive is non-negotiable for this compound.

CombustionMechanism Sample Sample: C8H7FO2S Reaction Flash Combustion Sample->Reaction Additive Additive: WO3 / V2O5 Additive->Reaction Furnace Furnace (1150°C) + O2 Injection Furnace->Reaction Gas1 CO2, H2O, N2 Reaction->Gas1 Gases Gas2 SO2 (Sulfur) Reaction->Gas2 Quantifiable S Trapped Solid Ash: WO3-Fluorides Reaction->Trapped F ( sequestered) Detector TCD / IR Detection Gas1->Detector Gas2->Detector Trapped->Detector NO DAMAGE

Caption: Mechanism of action for Tungsten Trioxide (WO3) additives, preventing Fluorine damage while allowing Sulfur quantification.

Conclusion

For This compound , reliance on HPLC alone is a compliance risk due to the potential for trapped inorganic salts or moisture in the carboxylic acid moiety.

  • Use Elemental Analysis when you have >10 mg of material and need to prove bulk purity to journal standards (

    
    ). Crucial:  You must explicitly request/use 
    
    
    
    or
    
    
    additives to prevent Fluorine interference and ensure Sulfur recovery.
  • Use qNMR if sample quantity is limited (<5 mg) or if the EA results fail (low Carbon) to identify exactly which solvent is trapped.

The data presented in Table 3 confirms that a deviation of >2% in Carbon is a clear indicator of insufficient drying, a common pitfall for this specific benzoic acid derivative.

References

  • American Chemical Society. (2022). Data Requirements for the Validation of New Compounds. ACS Publishing Guidelines.[2] [Link]

  • U.S. Geological Survey. (2001).[3] Total Sulfur by Combustion: Method N021.[3] USGS Consolidated Methods. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][4] Journal of Medicinal Chemistry. [Link]

  • University of British Columbia. (n.d.). Elemental Analysis Guidelines and Common Problems (Sulfur/Fluorine). UBC Mass Spectrometry & Microanalysis. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Fluoro-4-(methylthio)benzoic Acid and 4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how subtle structural modifications influence molecular reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of 3-Fluoro-4-(methylthio)benzoic acid and its parent compound, 4-(methylthio)benzoic acid. By examining the electronic interplay of the fluorine, methylthio, and carboxylic acid functionalities, we will dissect their differential behavior in key chemical transformations. This document aims to be a valuable resource, blending theoretical principles with actionable experimental protocols to guide your synthetic strategies.

Introduction: The Subtle Influence of a Fluoro Substituent

The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. In comparing this compound with 4-(methylthio)benzoic acid, we are essentially probing the impact of an ortho-fluoro substituent relative to the carboxylic acid group and a meta-fluoro substituent relative to the methylthio group. This seemingly minor alteration has profound implications for the electron distribution within the aromatic ring and the reactivity of the functional groups, which we will explore in detail.

Electronic Landscape: A Tale of Two Substituents

The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. Both the fluorine atom and the methylthio group exert a combination of inductive and resonance (mesomeric) effects, which can either be synergistic or antagonistic.

The Dual Nature of Fluorine: A fluorine substituent is characterized by its strong inductive electron-withdrawing effect (-I) due to its high electronegativity, and a weaker, yet significant, resonance electron-donating effect (+M) stemming from its lone pairs.[1][2] The overall electronic influence of fluorine is a delicate balance of these opposing forces and is highly position-dependent.[3]

The Ambivalent Character of the Methylthio Group: The methylthio (-SMe) group, like fluorine, exhibits dual electronic effects. The sulfur atom is more electronegative than carbon, leading to a weak inductive electron withdrawal (-I). However, the lone pairs on the sulfur can participate in resonance, donating electron density to the aromatic ring (+M).[4]

The following table summarizes the Hammett constants (σ), which provide a quantitative measure of the electronic influence of substituents on the reactivity of the benzene ring.[5]

Substituentσ_metaσ_para
-F0.340.06
-SCH₃0.15-0.047

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

In 4-(methylthio)benzoic acid, the para-methylthio group has a slightly negative σ_para value, indicating it is a weak net electron-donating group through resonance. In this compound, the fluorine atom is meta to the carboxylic acid and ortho to the methylthio group. Its positive σ_meta value suggests a net electron-withdrawing effect at this position. This altered electronic landscape is the primary driver for the differences in reactivity discussed below.

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid Group

The acidity of a benzoic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), thereby increasing acidity (lowering the pKa).

  • 4-(methylthio)benzoic acid: The methylthio group is weakly electron-donating overall in the para position, which slightly destabilizes the carboxylate anion and makes it a weaker acid compared to benzoic acid. The estimated pKa of 4-(methylthio)benzoic acid is around 7.15.[6]

  • This compound: The fluorine atom at the meta position to the carboxyl group exerts a significant inductive electron-withdrawing effect. This effect will stabilize the carboxylate anion, leading to an increase in acidity (a lower pKa) compared to 4-(methylthio)benzoic acid.

Experimental Protocol: Determination of pKa via Potentiometric Titration

A straightforward method to experimentally verify the predicted difference in acidity is through potentiometric titration.

Objective: To determine and compare the pKa values of this compound and 4-(methylthio)benzoic acid.

Materials:

  • This compound

  • 4-(methylthio)benzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Prepare a 0.01 M solution of each benzoic acid derivative in a 50:50 ethanol/water mixture to ensure solubility.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the acid solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.2 mL).

  • Record the pH after each addition of NaOH.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point.

Expected Outcome: The pKa of this compound is expected to be lower than that of 4-(methylthio)benzoic acid, confirming the electron-withdrawing effect of the meta-fluoro substituent.

experimental_workflow

Reactivity of the Carboxylic Acid Group: Amide Bond Formation

The rate of amide bond formation is influenced by the electrophilicity of the carbonyl carbon of the carboxylic acid. Electron-withdrawing groups increase this electrophilicity, making the carboxylic acid more reactive towards nucleophiles.

  • 4-(methylthio)benzoic acid: The weakly electron-donating methylthio group slightly reduces the electrophilicity of the carbonyl carbon.

  • This compound: The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, this compound is expected to undergo amide coupling reactions at a faster rate than 4-(methylthio)benzoic acid under the same conditions.[7][8]

Experimental Protocol: Comparative Kinetics of Amide Coupling

To quantify the difference in reactivity, a competitive amidation reaction or parallel kinetic monitoring can be performed.

Objective: To compare the rates of amide formation for this compound and 4-(methylthio)benzoic acid.

Materials:

  • This compound

  • 4-(methylthio)benzoic acid

  • A primary amine (e.g., benzylamine)

  • A coupling agent (e.g., EDC/HOBt or HATU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF or a similar aprotic solvent

  • Internal standard (e.g., naphthalene)

  • HPLC or GC-MS for analysis

Procedure (Parallel Kinetic Monitoring):

  • Set up two parallel reactions, one for each benzoic acid derivative.

  • In each reaction vessel, dissolve the respective acid, the internal standard, and the coupling agent in the anhydrous solvent.

  • Initiate the reactions by adding the amine and the base simultaneously to both vessels.

  • At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding dilute acid).

  • Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and the amide product relative to the internal standard.

  • Plot the concentration of the product formed versus time for both reactions to compare their initial rates.

Expected Outcome: The reaction with this compound will show a faster rate of product formation compared to the reaction with 4-(methylthio)benzoic acid.

reaction_comparison

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution reactions are sensitive to the electron density of the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it.

  • 4-(methylthio)benzoic acid: The methylthio group is an ortho, para-director and, being weakly activating, will facilitate electrophilic substitution. The carboxylic acid group is a meta-director and deactivating. The directing effects of the methylthio group are generally stronger. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methylthio group (positions 3 and 5).

  • This compound: The fluorine atom is strongly deactivating due to its inductive effect, making the ring less nucleophilic overall compared to 4-(methylthio)benzoic acid. The fluorine atom is an ortho, para-director, while the methylthio group is also an ortho, para-director, and the carboxylic acid is a meta-director. The combined deactivating effect of the fluorine and the carboxylic acid group will make electrophilic aromatic substitution significantly more difficult for this molecule. If a reaction does occur, the substitution pattern will be complex, guided by the interplay of the directing effects of all three substituents.

Experimental Protocol: Comparative Nitration

A classic electrophilic aromatic substitution reaction, nitration, can be used to compare the reactivity and regioselectivity of the two compounds.

Objective: To compare the reactivity and product distribution of the nitration of this compound and 4-(methylthio)benzoic acid.

Materials:

  • This compound

  • 4-(methylthio)benzoic acid

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • TLC plates and developing chamber

  • NMR spectrometer for product characterization

Procedure:

  • In separate flasks, dissolve each benzoic acid derivative in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric and sulfuric acids) dropwise to each flask, maintaining a low temperature (0-5 °C).

  • After the addition is complete, allow the reactions to stir at low temperature for a set period.

  • Monitor the progress of the reactions by TLC.

  • Pour the reaction mixtures over crushed ice to precipitate the products.

  • Filter, wash, and dry the crude products.

  • Analyze the crude products by ¹H NMR and ¹⁹F NMR (for the fluorinated compound) to determine the product distribution and yield.

Expected Outcome: 4-(methylthio)benzoic acid is expected to react more readily and give a higher yield of nitrated products, primarily substituted at the positions ortho to the methylthio group. This compound will likely react slower, require harsher conditions, and may yield a mixture of isomers or no reaction under standard conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[9][10]

  • 4-(methylthio)benzoic acid: This molecule does not have a suitable leaving group or strong electron-withdrawing groups to facilitate SNAr.

  • This compound: The fluorine atom can act as a leaving group in SNAr reactions.[11] The carboxylic acid group, especially in its deprotonated (carboxylate) form, is electron-withdrawing and is ortho to the fluorine. This arrangement can activate the ring towards nucleophilic attack at the carbon bearing the fluorine. Therefore, this compound has the potential to undergo SNAr reactions that are not possible for its non-fluorinated counterpart.

Experimental Protocol: Attempted SNAr with a Nucleophile

A simple experiment with a common nucleophile can be designed to test the susceptibility of the fluorinated compound to SNAr.

Objective: To investigate the potential for nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • A strong nucleophile (e.g., sodium methoxide in methanol)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Heating apparatus

  • HPLC or LC-MS for analysis

Procedure:

  • Dissolve this compound in the anhydrous polar aprotic solvent.

  • Add an excess of the nucleophile (e.g., sodium methoxide).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction over time using HPLC or LC-MS, looking for the disappearance of the starting material and the appearance of a new product with a mass corresponding to the substitution of fluorine with the nucleophile.

  • As a control, run the same reaction with 4-(methylthio)benzoic acid.

Expected Outcome: this compound may show some conversion to the corresponding methoxy-substituted product, while 4-(methylthio)benzoic acid will not react under these conditions.

Oxidation of the Thioether Group

The sulfur atom of the methylthio group is susceptible to oxidation, typically to a sulfoxide and then to a sulfone. The ease of this oxidation is influenced by the electron density on the sulfur atom.

  • 4-(methylthio)benzoic acid: The aromatic ring is moderately electron-rich, and the sulfur atom should be readily oxidized.

  • This compound: The electron-withdrawing fluorine atom ortho to the methylthio group will decrease the electron density on the sulfur atom. This will make the sulfur less nucleophilic and therefore less susceptible to oxidation.

Experimental Protocol: Comparative Oxidation

A controlled oxidation experiment can reveal the difference in the susceptibility of the thioether group to oxidation.

Objective: To compare the rate of oxidation of the methylthio group in the two compounds.

Materials:

  • This compound

  • 4-(methylthio)benzoic acid

  • A mild oxidizing agent (e.g., hydrogen peroxide in acetic acid, or m-CPBA)

  • A suitable solvent (e.g., acetic acid or dichloromethane)

  • TLC or HPLC for monitoring

Procedure:

  • In separate flasks, dissolve equimolar amounts of each benzoic acid derivative in the chosen solvent.

  • Add a stoichiometric amount of the oxidizing agent to each flask at room temperature.

  • Monitor the progress of the reactions by TLC or HPLC, observing the disappearance of the starting material and the appearance of the sulfoxide and/or sulfone products.

  • Compare the time required for complete consumption of the starting material in both reactions.

Expected Outcome: The oxidation of 4-(methylthio)benzoic acid is expected to proceed at a faster rate than the oxidation of this compound.

Summary of Comparative Reactivity

Reaction TypeThis compound4-(methylthio)benzoic acidRationale
Acidity (pKa) More acidic (Lower pKa)Less acidic (Higher pKa)-I effect of meta-F stabilizes the carboxylate anion.
Amide Coupling FasterSlower-I effect of meta-F increases the electrophilicity of the carbonyl carbon.
Electrophilic Aromatic Substitution Less reactive / SlowerMore reactive / Faster-I effect of F deactivates the aromatic ring.
Nucleophilic Aromatic Substitution Possible (F as leaving group)Not feasibleOrtho-COOH activates the ring for SNAr; F is a good leaving group.
Thioether Oxidation SlowerFaster-I effect of ortho-F reduces the electron density on the sulfur atom.

Conclusion

The introduction of a single fluorine atom in this compound significantly alters its chemical reactivity compared to 4-(methylthio)benzoic acid. The strong inductive electron-withdrawing nature of the fluorine atom enhances the acidity and electrophilicity of the carboxylic acid group, while deactivating the aromatic ring towards electrophilic attack and rendering the thioether less susceptible to oxidation. Furthermore, the presence of the fluorine atom opens up the possibility of nucleophilic aromatic substitution, a pathway not available to the parent compound.

This guide provides a framework for understanding and predicting the reactivity of these and similar substituted aromatic compounds. The detailed experimental protocols offer a practical approach to validating these predictions and generating valuable data for synthetic planning and optimization. As a senior application scientist, I encourage researchers to consider the multifaceted electronic effects of substituents as a powerful tool for fine-tuning molecular properties and reactivity in their drug discovery and development endeavors.

References

  • Good Scents Company. 4-(Methylthio)benzoic acid. [Online] [Accessed February 17, 2026].
  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
  • Klusener, P. A. A.; Tip, L.; Brandsma, L. A Large-Scale Procedure for the Preparation of Adamantane-1-carboxylic Acid. Org. Process Res. Dev.1997, 1 (5), 373-374.
  • Wikipedia. Hammett equation. [Online] [Accessed February 17, 2026].
  • Wikipedia. Electrophilic aromatic directing groups. [Online] [Accessed February 17, 2026].
  • StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Online] [Accessed February 17, 2026].
  • University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. [Online] [Accessed February 17, 2026].
  • PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [Online] [Accessed February 17, 2026].
  • Ossila. 3-Fluoro-4-methoxybenzoic acid. [Online] [Accessed February 17, 2026].
  • Alberico, D.; Scott, J. P.; Org. Process Res. Dev. 2007, 11, 6, 1144-1157.
  • Wikipedia. Nucleophilic aromatic substitution. [Online] [Accessed February 17, 2026].
  • Barbieri, G.; Davoli, V.; Moretti, I.; Montanari, F.; Torre, G. Asymmetric induction and configurational correlations in oxidations at sulphur. Part V. Oxidations of optically active esters of o-(methylthio)benzoic acid by achiral peroxy-acids. J. Chem. Soc. C, 1969, 731-735.
  • YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). [Online] [Accessed February 17, 2026].
  • Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid. [Online] [Accessed February 17, 2026].
  • Canadian Science Publishing. BASICITIES OF METHYLTHIO- AND PHENYLTHIO-ANILINES. [Online] [Accessed February 17, 2026].
  • ResearchGate. How to produce amide from Benzoic acid and amine directly? [Online] [Accessed February 17, 2026].
  • Boc Sciences. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. [Online] [Accessed February 17, 2026].
  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Online] [Accessed February 17, 2026].
  • Google Patents. Method for preparing methylthio benzoic acid. [Online] [Accessed February 17, 2026].
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Online] [Accessed February 17, 2026].

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Fluoro-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 3-Fluoro-4-(methylthio)benzoic acid, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as other substituted benzoic acids, provides a strong basis for a conservative risk assessment. The primary hazards are associated with direct contact and inhalation.

Table 1: Hazard Profile and Associated Risks

Hazard Classification Description Recommended Precautions
Skin Irritation Causes skin irritation upon direct contact[1][2][3][4]. Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat[2][3][5][6].
Serious Eye Irritation Poses a significant risk of serious eye irritation or damage[1][2][3][4][5]. Wear safety goggles or a face shield at all times[2][3][5][6].
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled[1][2][4]. Handle only in a well-ventilated area, preferably within a chemical fume hood[4][5][7].

| Combustion Byproducts | Emits toxic fumes, including carbon oxides and sulfur oxides, under fire conditions[4][6]. | Ensure fire safety equipment is accessible. Disposal via incineration must be done in a facility with appropriate scrubbers[5][7]. |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure all engineering controls and personal protective equipment are in place. This proactive approach minimizes the risk of exposure to laboratory personnel.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent the inhalation of dust or vapors[4][5][7]. Ensure a safety shower and eyewash station are readily accessible[5].

  • Gloves : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact. If contamination occurs, remove gloves immediately, wash hands thoroughly, and don a new pair[3][5].

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield is recommended over goggles[3][5].

  • Protective Clothing : A lab coat must be worn and kept fastened. Consider a chemically resistant apron for handling larger quantities of waste.

Critical Protocol: Waste Segregation

The single most important step in chemical waste management is proper segregation at the point of generation[8][9][10]. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs[10].

This compound is a halogenated organic compound due to the presence of fluorine. Therefore, it must be disposed of in a designated halogenated organic waste stream.[11][12][13].

WasteSegregation Start Generated Waste: This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Solid LiquidWaste Is it dissolved in a solvent? IsSolid->LiquidWaste Liquid NonHalogenatedSolvent Is the solvent halogenated? LiquidWaste->NonHalogenatedSolvent Yes HalogenatedSolvent Halogenated Organic Liquid Waste Note Note: Any mixture containing a halogenated compound MUST be treated as halogenated waste.[12] HalogenatedSolvent->Note NonHalogenatedSolvent->HalogenatedSolvent Yes NonHalogenatedContainer Non-Halogenated Organic Liquid Waste NonHalogenatedSolvent->NonHalogenatedContainer No

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.